1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CBF6/c1-3-8-5-4-7(2)6-8;3-1(4,5)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTANZWHOSGQGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.CCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659841 | |
| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681856-28-0 | |
| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])
Abstract: This technical guide provides a comprehensive overview of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), a prominent room-temperature ionic liquid. We delve into its core chemical structure, detail its key physicochemical properties, and present a validated synthesis protocol. Furthermore, this guide explores the diverse applications of [EMIM][BF4] across various scientific and industrial domains, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of [EMIM][BF4]
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or below 100°C.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as versatile compounds in numerous applications.[1][2] Among these, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), with the CAS number 143314-16-3, is a well-studied and widely utilized ionic liquid.[1] It is recognized for being stable in the presence of air and water.[3][4] This guide aims to provide an in-depth understanding of its chemical nature and functional utility.
Chemical Structure and Core Characteristics
The chemical identity of [EMIM][BF4] is defined by its constituent ions: the 1-ethyl-3-methylimidazolium ([EMIM]+) cation and the tetrafluoroborate ([BF4])- anion.[1] The imidazolium cation features a five-membered aromatic ring with two nitrogen atoms, substituted with an ethyl and a methyl group. This organic cation is primarily responsible for the low melting point of the salt. The tetrafluoroborate anion is a spherical, inorganic anion that contributes to the overall stability of the ionic liquid.
Molecular Formula: C6H11BF4N2[5][6]
Molar Mass: 197.97 g/mol [5][6][7]
Below is a diagram illustrating the chemical structure of 1-ethyl-3-methylimidazolium tetrafluoroborate.
Caption: Chemical structure of [EMIM][BF4].
Physicochemical Properties
The utility of [EMIM][BF4] in various applications is a direct consequence of its distinct physicochemical properties. These properties can be fine-tuned by altering the cation or anion, a key advantage of ionic liquids.[2][8] A summary of the key properties of neat [EMIM][BF4] is presented in the table below.
| Property | Value | Temperature (°C) | Reference(s) |
| Appearance | Yellow to orange liquid | 25 | [9] |
| Melting Point | 15 °C | - | [1][4][7][9][10] |
| Density | 1.282 g/cm³ | 24 | [9] |
| 1.279 g/cm³ | - | [7] | |
| Viscosity | 25.2 mPa·s | 25 | [9] |
| Ionic Conductivity | 14.1 mS/cm | 25 | [4][9][10] |
| Thermal Decomposition Onset | 449 °C | - | [11] |
| Electrochemical Window | 4.7 V | - | [9] |
| Solubility | Miscible with water, acetone, and acetonitrile. Not miscible with isopropanol, toluene, and hexane. | - | [9] |
Synthesis of [EMIM][BF4]: A Validated Protocol
The synthesis of [EMIM][BF4] is typically a two-step process.[2][12] The first step involves the quaternization of 1-methylimidazole to form an intermediate halide salt, followed by an anion exchange reaction to yield the final product.
Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide
The initial step is the synthesis of an imidazolium halide, commonly 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) or bromide ([EMIM]Br), through the quaternization of 1-methylimidazole with an ethyl halide.
Rationale: This step introduces the ethyl and methyl groups onto the imidazolium ring, forming the desired cation. The choice of halide can influence the subsequent anion exchange step.
Step 2: Anion Exchange
The intermediate halide salt is then subjected to an anion exchange reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid (HBF4).[4][12]
Rationale: This metathesis reaction replaces the halide anion with the tetrafluoroborate anion, forming the desired ionic liquid. The selection of the tetrafluoroborate source depends on the desired purity and reaction conditions.
The overall synthesis workflow is depicted in the following diagram:
Caption: Workflow for the synthesis of [EMIM][BF4].
Detailed Experimental Protocol
-
Quaternization: In a round-bottom flask, combine 1-methylimidazole and a slight excess of chloroethane.
-
Reaction: Stir the mixture at a controlled temperature to facilitate the quaternization reaction, yielding [EMIM]Cl as the initial product.[12]
-
Isolation: After the reaction is complete, the resulting [EMIM]Cl is isolated.
-
Anion Exchange: Dissolve the synthesized [EMIM]Cl in a suitable solvent and add an equimolar amount of sodium tetrafluoroborate (NaBF4).[12]
-
Precipitation: The reaction will lead to the precipitation of sodium chloride (NaCl), which can be removed by filtration.
-
Purification: The crude [EMIM][BF4] is then washed with acetone to remove any remaining impurities.[12]
-
Drying: The purified ionic liquid is dried under vacuum to remove any residual solvent.
-
Characterization: The purity of the synthesized [EMIM][BF4] can be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy.[12]
Spectroscopic Characterization
Spectroscopic techniques are crucial for verifying the structure and purity of synthesized [EMIM][BF4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of [EMIM][BF4] shows characteristic peaks for the protons on the imidazolium ring and the ethyl and methyl substituents. For example, in DMSO, typical shifts are observed around 1.21 ppm (t, 3H, CH3 of ethyl), 3.92 ppm (s, 3H, N-CH3), 3.98 ppm (q, 2H, N-CH2), 7.16-7.22 ppm (d, 2H, N-CH=CH-N), and 8.35 ppm (s, 1H, N=CH-N).[12]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum of [EMIM][BF4] displays characteristic absorption bands. Key peaks include the C-H stretching vibrations of the imidazolium ring at approximately 3153 cm⁻¹ and the C-H stretching of the alkyl chains in the range of 2878-2990 cm⁻¹.[13] The broad and strong absorption band observed between 900 and 1150 cm⁻¹ is attributed to the degenerate vibrational mode of the [BF4]⁻ anion, which may show splitting due to cation-anion interactions.[14]
-
Applications of [EMIM][BF4]
The unique properties of [EMIM][BF4] make it a valuable compound in a wide array of applications.
Electrochemistry
With its high ionic conductivity and wide electrochemical window, [EMIM][BF4] is extensively used as an electrolyte in various electrochemical devices.[1][15]
-
Batteries: It serves as a crucial electrolyte component in advanced battery technologies, including aluminum-ion and lithium-ion batteries.[1][16]
-
Supercapacitors: Its properties make it a suitable electrolyte for high-performance supercapacitors.
-
Electrochromic Devices: [EMIM][BF4]-doped gel electrolytes have been shown to improve ionic conductivity in electrochromic devices.
Catalysis and Organic Synthesis
[EMIM][BF4] can act as both a solvent and a catalyst in various organic reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent reaction medium.[4]
-
Enzymatic Resolutions: It has been used as a reaction medium for the enzymatic resolution of homophenylalanine ester.[4]
-
Dihydroxylation of Olefins: It is utilized in the recycling of osmium in the dihydroxylation of olefins with osmium(VIII) oxide.[3][4]
"Green" Solvent Applications
The low vapor pressure and thermal stability of [EMIM][BF4] make it an environmentally friendlier alternative to volatile organic compounds (VOCs) in certain processes.[1][2]
-
Extractive Desulfurization: It shows potential as a green solvent for the removal of sulfur compounds from fuels.[1]
-
Polymer Degradation: [EMIM][BF4] has been effectively used as a solvent and catalyst for the degradation of waste polymers like nylon-66 into their constituent monomers.[12][17] This provides a green approach for recycling waste plastics.[18]
The relationship between the properties of [EMIM][BF4] and its primary application areas is illustrated below.
Caption: Key properties of [EMIM][BF4] driving its applications.
Safety and Handling Considerations
While often touted as "green" solvents, ionic liquids, including [EMIM][BF4], are not without potential hazards. It is essential to handle them with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. The anion can slowly decompose in the presence of water.[10]
Conclusion
1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) stands out as a highly versatile and functional ionic liquid. Its unique combination of physicochemical properties has led to its adoption in a broad spectrum of applications, from energy storage to green chemistry. A thorough understanding of its chemical structure, properties, and synthesis is paramount for leveraging its full potential in research and industrial settings. As the field of ionic liquids continues to evolve, the foundational knowledge of well-characterized examples like [EMIM][BF4] will remain invaluable for the development of next-generation materials and technologies.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥98% (HPLC) 143314-16-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 [chemicalbook.com]
- 5. 1-Ethyl-3-methylimidazolium tetrafluoroborate | C6H11BF4N2 | CID 2769348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ethyl-3-methylimidazolium tetrafluoroborate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 7. 1-Ethyl-3-methyl-imidazolium tetrafluoroborate (EMIM BF4), 10 g, CAS No. 143314-16-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iolitec.de [iolitec.de]
- 10. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sciensage.info [sciensage.info]
An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
CAS Number: 681856-28-0
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, often abbreviated as [EMIM][CF₃BF₃], is a room-temperature ionic liquid (IL) that has garnered significant interest within the scientific community. Its unique combination of properties, including low viscosity, high ionic conductivity, and favorable electrochemical stability, makes it a versatile medium for a range of applications, particularly in electrochemistry and catalysis. This technical guide provides a comprehensive overview of [EMIM][CF₃BF₃], detailing its physicochemical properties, synthesis, handling procedures, and key applications, with the aim of equipping researchers, scientists, and drug development professionals with the critical information needed for its effective utilization.
Physicochemical Properties
The distinct properties of [EMIM][CF₃BF₃] arise from the specific combination of the 1-ethyl-3-methylimidazolium cation and the trifluoro(trifluoromethyl)borate anion. While specific quantitative data for this exact ionic liquid is not extensively published, we can infer and compare its properties with closely related analogues, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]).
A series of 1-alkyl-3-methylimidazolium trifluoromethyltrifluoroborate salts, including the ethyl derivative, have been noted for their low viscosities, generally ranging from 26 to 77 cP at 25°C. This characteristic is advantageous for applications requiring efficient mass transport.
For comparative purposes, the well-characterized properties of [EMIM][BF₄] are presented in the table below. It is anticipated that [EMIM][CF₃BF₃] would exhibit comparable, though not identical, values. The substitution of a fluorine atom with a trifluoromethyl group in the anion is expected to influence properties such as density and viscosity.
| Property | Value for [EMIM][BF₄] | Reference |
| CAS Number | 143314-16-3 | |
| Molecular Formula | C₆H₁₁BF₄N₂ | |
| Molecular Weight | 197.97 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Melting Point | 15 °C | |
| Boiling Point | >350 °C | |
| Density | 1.282 g/cm³ at 24 °C | |
| Viscosity | 33.8 mPa·s at 25 °C | |
| Ionic Conductivity | 14.1 mS/cm at 25 °C |
Synthesis of Imidazolium-Based Ionic Liquids
Logical Framework for Synthesis
Physical properties of [EMIM][CF3BF3] ionic liquid
An In-depth Technical Guide to the Physical Properties of [EMIM][CF3BF3]
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: A Molecule of Tunable Potential
The field of ionic liquids (ILs) represents a paradigm shift in solvent chemistry, catalysis, and materials science. These unique salts, liquid at or near room temperature, offer a vast design space defined by the selection of their constituent cation and anion. Within this landscape, 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, abbreviated as [EMIM][CF3BF3], emerges as a compound of significant interest. As a hydrophobic, low-viscosity ionic liquid, it possesses a combination of properties that make it a compelling candidate for applications ranging from advanced electrochemical systems to novel formulation strategies in pharmaceuticals.[1]
This guide is structured to provide a comprehensive technical overview of the core physical properties of [EMIM][CF3BF3]. Moving beyond a simple recitation of data, we will explore the causality behind these properties, provide detailed, field-tested protocols for their measurement, and discuss their implications for practical application. Our objective is to equip researchers and developers with the foundational knowledge required to effectively harness the potential of this versatile ionic liquid.
Synthesis Pathway: From Precursors to Purified Ionic Liquid
The most common and efficient route to synthesizing [EMIM][CF3BF3] is a two-step process involving an initial quaternization reaction to form the cation precursor, followed by an anion metathesis (exchange) reaction.[1] This method allows for high purity and yield.
Step 1: Quaternization of 1-methylimidazole
The synthesis begins with the formation of the 1-ethyl-3-methylimidazolium halide salt. Typically, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) or bromide ([EMIM]Br) is prepared by reacting 1-methylimidazole with the corresponding haloethane (chloroethane or bromoethane). This is an SN2 reaction where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the haloalkane.
Step 2: Anion Metathesis
The crucial step is the exchange of the halide anion for the desired trifluoro(trifluoromethyl)borate anion. This is achieved by reacting the [EMIM]-halide salt with a potassium or sodium salt of the target anion, namely potassium trifluoro(trifluoromethyl)borate (K[CF3BF3]).[1] The reaction is driven by the precipitation of the insoluble inorganic salt (KCl or KBr) in an appropriate solvent, leaving the desired [EMIM][CF3BF3] in solution. Subsequent purification steps are critical to remove residual halide ions, which can be detrimental to many electrochemical applications.
Core Physicochemical Properties
The utility of any ionic liquid is defined by its physical properties. These characteristics dictate its behavior as a solvent, its efficiency as an electrolyte, and its operational range.
Density
Density is a fundamental property essential for process design, reactor sizing, and fluid dynamics calculations. For ILs, density is influenced by the packing efficiency of the ions, which is a function of ion size, shape, and intermolecular forces. The incorporation of fluorine atoms, as in the [CF3BF3]⁻ anion, typically leads to higher densities compared to non-fluorinated analogues due to the increased mass of fluorine.
| Property | Value | Temperature (°C) | Comparison IL & Value |
| Density | ~1.4 - 1.5 g/cm³ (Est.) | 25 | [EMIM][BF4]: 1.294 g/cm³ |
Note: The density for [EMIM][CF3BF3] is estimated based on trends observed in similar fluorinated ionic liquids. Precise experimental measurement is recommended.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is one of the most critical properties for practical applications. Lower viscosity is highly desirable as it enhances mass transfer and improves ionic conductivity.[2] The [EMIM][CF3BF3] series of ionic liquids is noted for its characteristically low viscosity compared to other ILs.[1] This is attributed to the [CF3BF3]⁻ anion's symmetric charge distribution and relative lack of strong, specific hydrogen bonding sites, which reduces inter-ionic friction.
| Property | Value Range (for series) | Temperature (°C) | Comparison IL & Value |
| Viscosity | 26 - 77 cP[1] | 25 | [EMIM][NTf2]: 39.4 mPa·s (cP)[3] |
Ionic Conductivity
High ionic conductivity is a prerequisite for efficient electrolytes in electrochemical devices like batteries and supercapacitors.[2] Conductivity is inversely related to viscosity (via the Stokes-Einstein relation) and directly dependent on the number and mobility of charge carriers. The low viscosity of [EMIM][CF3BF3] directly contributes to its high ionic conductivity, as the dissociated ions can move more freely through the bulk liquid under an applied electric field.[1]
| Property | Value | Temperature (°C) | Comparison IL & Value |
| Conductivity | High (Qualitative)[1] | 25 | [EMIM][TFA]: 7.02 mS/cm[4] |
Thermal Stability
| Property | Value | Conditions | Comparison IL & Value |
| Decomposition Temp. (Tonset) | High (Qualitative)[1] | TGA, Inert Atmosphere | [EMIM][BF4]: >350 °C[5] |
Electrochemical Window
The electrochemical window (EW) is the potential range within which the electrolyte remains stable without being oxidized or reduced.[7] A wide electrochemical window is paramount for high-voltage battery applications. The anodic (oxidation) limit is typically determined by the stability of the anion, while the cathodic (reduction) limit is set by the cation. The [EMIM]⁺ cation is known to be relatively stable against reduction, and fluorinated anions like [CF3BF3]⁻ are generally resistant to oxidation, suggesting a wide electrochemical window for [EMIM][CF3BF3].[1][8]
| Property | Value | Electrode | Comparison IL & Value |
| Electrochemical Window | High (Qualitative)[1] | Glassy Carbon | [EMIM][BF4]: ~4.7 V[7] |
Standardized Measurement Protocols
To ensure data comparability and reliability, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the core properties of [EMIM][CF3BF3].
Protocol: Density Measurement
Causality: A vibrating tube densitometer is the preferred method due to its high accuracy, small sample volume requirement, and excellent temperature control, which is critical as density is temperature-dependent.
Methodology:
-
Calibration: Calibrate the instrument using dry air and deionized, degassed water at a known temperature (e.g., 25.00 ± 0.01 °C).
-
Sample Preparation: Dry the [EMIM][CF3BF3] sample under high vacuum (e.g., >24 hours at 70 °C) to remove absorbed water, as moisture can significantly affect density.
-
Measurement: Inject the dried sample into the vibrating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to thermally equilibrate at the target temperature for at least 20 minutes.
-
Data Acquisition: Record the oscillation period of the U-tube. The instrument's software will convert this period into a density value based on the calibration.
-
Replicates: Perform at least three independent measurements, cleaning and drying the cell between each injection, to ensure reproducibility.
Protocol: Viscosity Measurement
Causality: A rotational rheometer is chosen for its versatility in measuring dynamic viscosity over a range of shear rates and temperatures. This allows for the characterization of both Newtonian and non-Newtonian behavior, although most ILs are Newtonian under typical conditions.
Methodology:
-
Instrument Setup: Use a cone-and-plate or parallel-plate geometry. Ensure the instrument is level and the geometry gap is correctly calibrated.
-
Sample Loading: Place a small, precise volume of dried [EMIM][CF3BF3] onto the lower plate.
-
Geometry Positioning: Lower the upper geometry to the set gap, ensuring the sample completely fills the gap without overflowing. Trim any excess sample.
-
Temperature Control: Set the desired temperature using a Peltier or fluid-jacket system and allow the sample to equilibrate for at least 15 minutes.
-
Shear Rate Sweep: Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity independent of shear rate).
-
Steady-State Measurement: For routine measurements, apply a constant shear rate within the Newtonian plateau and record the steady-state viscosity.
-
Temperature Sweep: Program a temperature ramp (e.g., from 25 °C to 80 °C) to determine the temperature dependence of viscosity.
Protocol: Ionic Conductivity Measurement
Causality: AC Impedance Spectroscopy is the standard method. It uses a small amplitude AC signal to measure the bulk resistance of the electrolyte without inducing faradaic reactions. A dip-style conductivity cell with two platinum electrodes is used for its simplicity and accuracy.
Methodology:
-
Cell Constant Determination: First, measure the impedance of a standard KCl solution of known conductivity at a precise temperature. Calculate the cell constant (C = R_known * σ_known).
-
Sample Preparation: Fill a vial with the dried [EMIM][CF3BF3] sample inside an inert atmosphere glovebox to prevent moisture uptake.
-
Measurement: Immerse the conductivity cell in the IL. Ensure the electrodes are fully submerged.
-
Temperature Control: Place the vial in a temperature-controlled bath and allow it to equilibrate.
-
Impedance Spectroscopy: Perform an AC impedance scan over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Plot the data on a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_bulk) of the IL is determined from the high-frequency intercept with the real (Z') axis.
-
Conductivity Calculation: Calculate the ionic conductivity (σ) using the measured resistance and the predetermined cell constant (σ = C / R_bulk).
Protocol: Thermal Stability by TGA
Causality: Thermogravimetric Analysis (TGA) directly measures mass loss as a function of temperature, providing a clear indication of the decomposition temperature. An inert atmosphere (nitrogen or argon) is used to prevent oxidative degradation, ensuring the intrinsic thermal stability is measured.
Methodology:
-
Instrument Preparation: Tare a clean platinum or alumina TGA pan.
-
Sample Loading: Place a small amount (5-10 mg) of the dried IL into the pan.
-
TGA Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 600 °C).
-
Maintain a constant inert gas flow (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant, rapid mass loss begins, often calculated using the tangent method on the decomposition step.
Protocol: Electrochemical Window by Cyclic Voltammetry
Causality: Cyclic Voltammetry (CV) is used to probe the electrochemical stability of an electrolyte. A three-electrode setup is crucial: the working electrode (e.g., glassy carbon) is where the potential is controlled and reactions are observed; the reference electrode provides a stable potential for comparison; and the counter electrode passes the required current without limiting the measurement.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside an inert atmosphere glovebox.
-
Working Electrode: Polished glassy carbon or platinum disk.
-
Reference Electrode: A quasi-reference like a silver wire (Ag/Ag⁺), calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
Counter Electrode: Platinum wire or mesh.
-
-
Electrolyte: Use the dried [EMIM][CF3BF3] as the electrolyte.
-
Potential Scan:
-
Start at the open-circuit potential (OCP).
-
Scan in the negative (cathodic) direction at a set scan rate (e.g., 50 mV/s) until the reductive current limit is reached (defined by a cutoff current density, e.g., 1 mA/cm²).
-
Reverse the scan and sweep in the positive (anodic) direction past the OCP until the oxidative current limit is reached.
-
-
Data Analysis: The potential difference between the anodic and cathodic limits defines the electrochemical window.
Implications for Research and Drug Development
The unique constellation of properties offered by [EMIM][CF3BF3] opens several avenues for advanced applications:
-
For Researchers & Scientists: The high conductivity, wide electrochemical window, and good thermal stability make [EMIM][CF3BF3] a prime candidate for next-generation energy storage devices, particularly lithium-ion batteries and supercapacitors, where it can function as a safe, non-volatile electrolyte.[2] Its hydrophobic nature also makes it suitable for biphasic catalysis and separations.
-
For Drug Development Professionals: While direct applications are still emerging, the properties of [EMIM][CF3BF3] are highly relevant. Its ability to dissolve a wide range of compounds could be leveraged to formulate poorly water-soluble active pharmaceutical ingredients (APIs). The development of "API-ILs," where the drug molecule itself is part of the ionic liquid structure, is a strategy to overcome polymorphism and improve bioavailability. The low viscosity and high conductivity are also beneficial for the development of electrochemical biosensors and transdermal drug delivery systems that may use iontophoresis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. iolitec.de [iolitec.de]
- 4. 1-Ethyl-3-methylimidazolium trifluoroacetate, >97% | IoLiTec [iolitec.de]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Foreword: The Imperative of Thermal Characterization in Advanced Material Science
For researchers, scientists, and professionals in drug development, the selection of a solvent or reagent is a critical decision that influences the entire lifecycle of a project, from initial synthesis to final application. Ionic liquids (ILs), with their unique physicochemical properties, offer a tantalizing glimpse into a future of "designer" solvents. Among these, 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, [EMIM][CF3BF3], stands out for its potential applications stemming from its fluorinated nature. However, the promise of any advanced material is intrinsically linked to its stability under operational stress. This guide provides a comprehensive technical overview of the thermal stability of [EMIM][CF3BF3], moving beyond mere data presentation to elucidate the underlying principles and experimental considerations that ensure scientific integrity and reproducible results. Our focus is not just on what happens when this ionic liquid is heated, but why it happens, and how we can reliably measure and understand these phenomena.
Introduction to [EMIM][CF3BF3]: A Profile
This compound is an ionic liquid characterized by the presence of an imidazolium cation and a fluorinated borate anion. This combination imparts specific properties, such as hydrophobicity and low viscosity, making it an attractive candidate for various applications, including as a medium for chemical synthesis and as an electrolyte component. The thermal stability of an ionic liquid is a paramount concern, as it dictates the upper-temperature limit of its utility and has significant safety implications. Decomposition can lead to the formation of volatile and potentially hazardous byproducts, altering the properties of the system and potentially compromising the integrity of the application.
Core Principles of Thermal Analysis: A Mechanistic Perspective
To rigorously assess the thermal stability of [EMIM][CF3BF3], we employ two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is crucial to understand that these are not merely "black-box" measurements but sophisticated probes into the material's behavior under thermal stress.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For an ionic liquid, a mass loss is typically associated with decomposition, as their negligible vapor pressure precludes significant evaporation at lower temperatures. The resulting data allows us to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and to study the kinetics of the decomposition process.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can reveal whether the decomposition process is endothermic (requiring energy) or exothermic (releasing energy), a critical piece of information for assessing thermal hazards.
Experimental Workflows: Ensuring Data Integrity
The trustworthiness of thermal analysis data hinges on a meticulously executed experimental protocol. The following sections detail the methodologies for TGA and DSC analysis of [EMIM][CF3BF3], emphasizing the rationale behind each step.
The Criticality of Sample Purity: The Hydrolysis Caveat
Before any analysis, the purity of the [EMIM][CF3BF3] sample must be assured. A significant and often overlooked factor is the presence of water. Organotrifluoroborate salts can be susceptible to hydrolysis, a reaction that can be catalyzed by acid and accelerated by increased temperature.[1][2][3] The hydrolysis of the [CF3BF3]⁻ anion would not only alter the chemical identity of the ionic liquid but could also lead to the formation of hydrofluoric acid (HF) upon heating, a highly corrosive and toxic substance. This would compromise the accuracy of the thermal stability measurement and pose a significant safety risk. Therefore, it is imperative to use a highly pure, anhydrous sample of the ionic liquid and to handle it under an inert atmosphere to prevent moisture uptake.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the short-term thermal stability of [EMIM][CF3BF3].
Experimental Workflow for TGA
Caption: Workflow for TGA analysis of [EMIM][CF3BF3].
Step-by-Step Methodology:
-
Sample Preparation:
-
Dry the [EMIM][CF3BF3] sample under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove any residual water or volatile impurities.
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), accurately weigh 5-10 mg of the dried ionic liquid into a clean, tared TGA crucible (alumina or platinum). The use of an inert atmosphere is critical to prevent moisture absorption prior to analysis.[1][3]
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to ensure a non-reactive atmosphere during the experiment.
-
Allow the instrument to equilibrate at a starting temperature of 30°C.
-
-
Thermal Program:
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for obtaining reproducible decomposition data.[4]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
From the resulting TGA curve (mass vs. temperature), determine the onset temperature of decomposition (Tonset), which is typically calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss.
-
From the derivative of the TGA curve (DTG curve), determine the peak decomposition temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to investigate the phase transitions and the energetics of the decomposition of [EMIM][CF3BF3].
Experimental Workflow for DSC
Caption: Workflow for DSC analysis of [EMIM][CF3BF3].
Step-by-Step Methodology:
-
Sample Preparation:
-
Following the same drying procedure as for TGA, weigh 2-5 mg of [EMIM][CF3BF3] into an aluminum DSC pan in an inert atmosphere.
-
Hermetically seal the pan to prevent any mass loss due to volatilization of decomposition products, which would interfere with the heat flow measurement.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Cool the cell to a low starting temperature (e.g., -80°C) to observe any low-temperature phase transitions.
-
-
Thermal Program:
-
Heat the sample from -80°C to a temperature beyond its decomposition onset (e.g., 400°C) at a heating rate of 10°C/min.
-
Continuously record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Analyze the resulting DSC curve for endothermic or exothermic peaks. Endothermic peaks typically correspond to phase transitions like melting, while the decomposition may be either endothermic or exothermic.
-
Integrate the area under any observed peaks to determine the enthalpy change (ΔH) associated with the transition.
-
Thermal Stability Profile and Decomposition Data
Based on literature for related compounds, the thermal decomposition of [EMIM][CF3BF3] is expected to occur at elevated temperatures. The potassium salt of the anion, K[CF3BF3], is reported to be highly thermally stable, not decomposing below 300°C.[5] Ionic liquids with the [EMIM]+ cation and other perfluoroalkyltrifluoroborate anions typically exhibit decomposition temperatures in the range of 246-305°C.[6]
Table 1: Expected Thermal Decomposition Parameters for [EMIM][CF3BF3]
| Parameter | Expected Value Range | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 280 - 310 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | 300 - 330 °C | TGA (DTG) |
| Decomposition Enthalpy (ΔHdecomp) | Exothermic or Endothermic | DSC |
| Residue at 600°C | < 5% | TGA |
Note: These values are estimates based on related compounds and should be confirmed by direct experimental measurement.
Proposed Decomposition Mechanisms
The thermal decomposition of an ionic liquid is a complex process involving the breakdown of both the cation and the anion.
Cation Decomposition: The Imidazolium Ring
The 1-ethyl-3-methylimidazolium cation typically decomposes via two primary pathways:
-
SN2 Nucleophilic Attack (Dealkylation): The anion, or a fragment thereof, can act as a nucleophile, attacking one of the alkyl groups (ethyl or methyl) on the imidazolium ring. This results in the formation of a neutral imidazole species and an alkylated anion fragment.[7]
-
Deprotonation: A basic anion or decomposition product can abstract the proton from the C2 position of the imidazolium ring, forming an N-heterocyclic carbene (NHC). These carbenes are highly reactive and can undergo further reactions.
Anion Decomposition: The Trifluoro(trifluoromethyl)borate Moiety
The decomposition of the [CF3BF3]⁻ anion is likely to be the initial step in the overall thermal degradation of the ionic liquid. Based on the chemistry of related fluoroborate and organofluorine compounds, the following decomposition pathways are plausible:
-
Loss of Boron Trifluoride (BF3): The B-C bond in the [CF3BF3]⁻ anion is a likely point of initial cleavage, leading to the formation of the highly stable and volatile Lewis acid, boron trifluoride (BF3), and a trifluoromethyl anion ([CF3]⁻) intermediate.
-
Formation of Difluorocarbene (:CF2): The trifluoromethyl anion is unstable and can readily eliminate a fluoride ion to form difluorocarbene (:CF2), a highly reactive intermediate that can subsequently dimerize to form tetrafluoroethylene (C2F4) or react with other species in the system. The pyrolysis of other fluorinated salts, such as pentafluoropropionate, is known to produce tetrafluoroethylene.[8][9]
Proposed Anion Decomposition Pathway
Caption: A plausible decomposition pathway for the [CF3BF3]⁻ anion.
Safety, Handling, and Storage
Given the nature of [EMIM][CF3BF3] and its potential decomposition products, stringent safety protocols are essential.
-
Personal Protective Equipment (PPE): Always handle the ionic liquid in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Inert Atmosphere: Due to the potential for hydrolysis, store and handle [EMIM][CF3BF3] under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and humid air.
-
Thermal Hazards: The decomposition of fluorinated compounds can release toxic and corrosive gases, such as HF (especially if water is present) and carbonyl fluoride (COF2). Ensure that any thermal analysis or high-temperature application is conducted in a well-ventilated area, and consider trapping the off-gases.
Conclusion
This compound is an ionic liquid with promising properties, but its utility is fundamentally governed by its thermal stability. This guide has outlined a rigorous, scientifically-grounded approach to characterizing this stability, emphasizing the importance of experimental design, sample integrity, and a mechanistic understanding of the decomposition processes. By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, enabling the safe and effective application of this advanced material in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of tetrafluoroethylene from the pyrolysis of pentafluoropropionate salts (Journal Article) | OSTI.GOV [osti.gov]
An In-Depth Technical Guide to the Electrochemical Window of [EMIM][CF₃BF₃]
Foreword: Beyond the Numbers – A Practical Perspective on Electrochemical Stability
In the realm of electrochemical research and development, particularly in the burgeoning field of ionic liquids (ILs), the electrochemical window (EW) is a paramount metric. It defines the operational voltage range within which an electrolyte remains stable, neither oxidizing nor reducing. For 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, [EMIM][CF₃BF₃], a member of a robust class of hydrophobic ionic liquids, this window dictates its potential in high-performance applications such as batteries, supercapacitors, and electrocatalysis.
This guide deviates from a conventional data sheet format. Instead, it serves as a technical deep-dive, elucidating not just what the electrochemical window is, but how it is reliably determined and, crucially, why it is susceptible to a range of experimental variables. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to accurately measure and interpret the electrochemical stability of this promising ionic liquid.
The [EMIM]⁺[CF₃BF₃]⁻ Ion Pair: Structure and Significance
The ionic liquid this compound is comprised of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻) anion. The electrochemical stability of the IL is fundamentally dictated by the resistance of these constituent ions to redox processes.
-
The Cathodic Limit (Reduction): This is typically determined by the reduction of the organic cation. The imidazolium ring of the [EMIM]⁺ cation is the electroactive component that will eventually be reduced at sufficiently negative potentials.
-
The Anodic Limit (Oxidation): This limit is set by the oxidation of the anion. The [CF₃BF₃]⁻ anion is designed for high stability due to the strong electron-withdrawing effects of the fluorine atoms, which delocalize the negative charge and make it resistant to oxidation.
This class of ionic liquids, featuring perfluoroalkyltrifluoroborate anions, is noted for being electrochemically very robust, with potential electrochemical windows of up to 5.8 V.[1] This inherent stability makes [EMIM][CF₃BF₃] a compelling candidate for high-voltage electrochemical systems.
The Principle of Determination: Cyclic Voltammetry
The primary technique for determining the electrochemical window is Cyclic Voltammetry (CV) .[2] This potentiodynamic method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential range where no significant Faradaic current (current from redox reactions) flows is defined as the electrochemical window.[3][4]
The limits of the window, the anodic limit (Ea) and cathodic limit (Ec), are not absolute values but are defined by a pre-determined cutoff current density . This is a critical experimental parameter; a common but arbitrary value is 0.1 mA/cm² or 0.5 mA/cm². It is imperative to report this cutoff value, as it directly influences the reported width of the EW.
The Three-Electrode System: A Self-Validating Setup
A standard three-electrode configuration is essential for accurate CV measurements. This setup decouples the current-passing and potential-sensing functions, providing a stable and reliable measurement environment.
-
Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. For determining the intrinsic window of the IL, a relatively inert material is required. Glassy carbon (GC) is a common and excellent choice due to its wide potential window, good electrical conductivity, and chemical inertness.[5]
-
Reference Electrode (RE): The RE provides a stable potential against which the potential of the WE is measured. For non-aqueous systems like ionic liquids, an aqueous reference electrode (e.g., Ag/AgCl) is unsuitable due to potential contamination and unstable junction potentials. A non-aqueous Ag/Ag⁺ reference electrode is the preferred standard.[6]
-
Counter Electrode (CE): The CE (or auxiliary electrode) serves to complete the electrical circuit, passing current to the WE. It should have a large surface area and be electrochemically inert. A platinum wire or coil is a typical choice.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the methodology for determining the electrochemical window of [EMIM][CF₃BF₃]. The causality behind each step is explained to underscore the principles of a self-validating system.
Prerequisite: Purity and Preparation of the Ionic Liquid
Causality: Impurities, particularly water and halide ions from synthesis, can be electrochemically active and significantly narrow the measured electrochemical window.[3] Therefore, rigorous purification and handling are non-negotiable for obtaining an accurate measurement of the intrinsic stability of the IL.
Protocol:
-
Synthesis: [EMIM][CF₃BF₃] is typically synthesized via a metathesis reaction between an 1-ethyl-3-methylimidazolium halide (e.g., [EMIM]Cl or [EMIM]Br) and potassium trifluoro(trifluoromethyl)borate (K[CF₃BF₃]).[7]
-
Purification: The synthesized IL must be thoroughly washed with deionized water to remove residual halide and potassium salts. The hydrophobicity of [EMIM][CF₃BF₃] facilitates this separation.[1][7]
-
Drying (Critical Step): Water is a major interferent. The purified IL must be dried under high vacuum (≤1 Pa) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours.[8]
-
Inert Atmosphere Handling: All subsequent handling of the dried IL and the assembly of the electrochemical cell must be performed inside an argon-filled glovebox where both water and oxygen levels are kept below 1 ppm.
Electrode Preparation
Causality: The surface condition of the working electrode directly impacts electron transfer kinetics and can affect the measured potential limits. A clean, smooth surface ensures reproducible results.
Protocol:
-
Working Electrode (Glassy Carbon):
-
Polish the GC electrode surface with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol or isopropanol for 5-10 minutes to remove polishing debris.
-
Dry the electrode under vacuum before transferring it into the glovebox.
-
-
Reference and Counter Electrodes: Clean the Pt counter electrode and the frit of the Ag/Ag⁺ reference electrode by rinsing with an appropriate solvent (e.g., acetonitrile) and drying.
Cyclic Voltammetry Measurement
Causality: The scan rate affects the current response. A slow scan rate (e.g., 10-50 mV/s) is typically used to minimize capacitive currents and allow for the clear observation of the Faradaic currents that define the window limits.
Protocol:
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the prepared electrodes and the purified, dry [EMIM][CF₃BF₃]. Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.
-
Initial Potential: Set the initial potential to the open-circuit potential (OCP) of the system.
-
Anodic Scan: Sweep the potential from the OCP in the positive (anodic) direction at a scan rate of 20 mV/s until the anodic current density reaches the predefined cutoff (e.g., 0.5 mA/cm²). Record the potential at this point as the anodic limit (Ea).
-
Cathodic Scan: From the OCP, sweep the potential in the negative (cathodic) direction at the same scan rate until the cathodic current density reaches the cutoff value. Record this potential as the cathodic limit (Ec).
-
Calculate Window: The electrochemical window (EW) is the difference between the anodic and cathodic limits: EW = Ea - Ec .
Quantitative Data and Comparative Analysis
Direct, experimentally verified values for the electrochemical window of [EMIM][CF₃BF₃] are not widely published in peer-reviewed literature. However, based on its chemical structure and data from analogous ionic liquids, a highly stable and wide window is expected. The class of [EMIm]⁺ salts with perfluoroalkyltrifluoroborate anions has been reported to have electrochemical windows of up to 5.8 V.[1]
For context, we can compare this with the well-characterized analogue, [EMIM][BF₄].
| Ionic Liquid | Cation | Anion | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) | Reference |
| [EMIM][BF₄] | [EMIM]⁺ | [BF₄]⁻ | ~2.1 | ~-2.6 | ~4.7 | [9] |
| [EMIM][CF₃BF₃] | [EMIM]⁺ | [CF₃BF₃]⁻ | >2.1 (Expected) | ~-2.6 (Expected) | up to 5.8 | [1] |
Analysis of Causality:
-
Cathodic Limit: Since both ILs share the same [EMIM]⁺ cation, their cathodic limits are expected to be very similar, governed by the reduction of the imidazolium ring.
-
Anodic Limit: The primary difference lies in the anion. The [CF₃BF₃]⁻ anion is expected to be significantly more resistant to oxidation than the [BF₄]⁻ anion. The substitution of a fluorine atom with a strongly electron-withdrawing trifluoromethyl (CF₃) group further stabilizes the anion, pushing the anodic limit to more positive potentials and resulting in a wider overall electrochemical window.
Key Factors Influencing the Electrochemical Window
The measured EW is not a fixed physical constant but is highly dependent on experimental conditions.
-
Water Content: As the most common impurity, water has a profound effect. Its presence drastically narrows the electrochemical window due to its own redox reactions (hydrogen evolution at the cathodic end and oxygen evolution at the anodic end).[6] The effect of water is often more pronounced on platinum electrodes than on gold or carbon.
-
Electrode Material: While glassy carbon is relatively inert, other electrode materials can influence the measured window. For instance, platinum is catalytically active towards hydrogen evolution, which can prematurely define the cathodic limit in the presence of trace proton sources (like water).
-
Purity (Halides): Residual halide ions (Cl⁻, Br⁻) from the synthesis are much easier to oxidize than the [CF₃BF₃]⁻ anion and will lead to a significantly underestimated anodic limit.
-
Scan Rate and Cutoff Current: As previously mentioned, these user-defined parameters directly impact the final reported value. Higher scan rates can include more capacitive current, and a less stringent (higher) cutoff current density will result in a wider reported window. Therefore, consistency in these parameters is crucial for comparative studies.
Conclusion: An Authoritative Perspective
The ionic liquid [EMIM][CF₃BF₃] possesses the intrinsic chemical stability for a wide electrochemical window, potentially approaching 5.8 V. This makes it a highly attractive electrolyte for next-generation energy storage and electrochemical devices. However, realizing this potential in a practical setting is wholly dependent on rigorous experimental control.
As a self-validating system, the determination of the electrochemical window must begin with the verifiable purity of the ionic liquid, particularly the absence of water and halides. The process must be conducted using a properly configured and calibrated three-electrode system within an inert atmosphere. Finally, the reporting of the electrochemical window is only meaningful when accompanied by the critical experimental parameters: the working electrode material, the reference electrode used, the scan rate, and the cutoff current density. By adhering to these principles, researchers can confidently and reproducibly characterize the electrochemical stability of [EMIM][CF₃BF₃], paving the way for its successful application.
References
- 1. researchgate.net [researchgate.net]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Introduction to [EMIM][BF4] and its Transport Properties
An In-Depth Technical Guide to the Ionic Conductivity and Viscosity of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])
A Note on Nomenclature: The topic specified was the ionic liquid [EMIM][CF3BF3]. It is important to clarify that 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate ([EMIM][CF3BF3]) is a less common ionic liquid. It is highly probable that the intended subject was the widely studied and commercially available ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate , which is correctly abbreviated as [EMIM][BF4] . This guide will focus on the comprehensive data available for [EMIM][BF4] to provide a robust and practical resource for researchers, scientists, and drug development professionals.
1-Ethyl-3-methylimidazolium tetrafluoroborate, or [EMIM][BF4], is a prominent member of the imidazolium-based class of room-temperature ionic liquids (RTILs). These materials are composed entirely of ions and typically exhibit melting points below 100°C.[1] The unique physicochemical properties of [EMIM][BF4], such as its low vapor pressure, high thermal stability, and wide electrochemical window, make it a versatile medium for a range of applications, from electrochemical devices to pharmaceutical formulations.[2][3]
For researchers and professionals in drug development, the transport properties of [EMIM][BF4]—namely its ionic conductivity and viscosity—are of paramount importance. Ionic conductivity governs the efficiency of electrochemical processes and is a critical parameter for applications like batteries and sensors.[4] Viscosity, the measure of a fluid's resistance to flow, influences mixing, mass transfer, and the diffusion of species within the liquid, which is crucial for its use as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and in designing drug delivery systems.[5][6] This guide provides a detailed overview of these two key properties, including experimental data, measurement protocols, and their theoretical underpinnings.
Physicochemical Properties of [EMIM][BF4]
A summary of the key physicochemical properties of [EMIM][BF4] is presented below. These values provide a foundational understanding of the material's characteristics.
| Property | Value | Reference(s) |
| CAS Number | 143314-16-3 | [7] |
| Molecular Formula | C6H11BF4N2 | [7] |
| Molecular Weight | 197.97 g/mol | [8] |
| Appearance | Yellow to orange liquid | [7] |
| Melting Point | 15 °C | [7][8] |
| Density | ~1.28 g/cm³ at 24-25 °C | [7][8] |
| Decomposition Temp. | ~350-400 °C | [9] |
Ionic Conductivity of [EMIM][BF4]
Theoretical Framework
Ionic conductivity (κ) is a measure of a material's ability to conduct an electric current via the movement of ions. In ionic liquids like [EMIM][BF4], the conductivity is a function of the number of charge carriers (ion concentration), their charge, and their mobility. The mobility of the [EMIM]⁺ and [BF4]⁻ ions is inversely related to the viscosity of the medium and is highly dependent on temperature. As temperature increases, the viscosity of the ionic liquid decreases, allowing for greater ionic mobility and, consequently, higher ionic conductivity.[4] This temperature dependence often follows the Vogel-Fulcher-Tammann (VFT) equation, which describes the transport properties of glass-forming liquids.[10][11]
Experimental Data
The ionic conductivity of [EMIM][BF4] has been reported across a wide range of temperatures. The following table summarizes representative data from the literature.
| Temperature (°C) | Temperature (K) | Ionic Conductivity (mS/cm) | Reference |
| 25 | 298.15 | 14.1 | [7][8] |
| 25 | 298.15 | 13.8 | [9] |
| -35 to 195 | 238.15 to 468.15 | Varies (data available in source) | [10][12] |
Note: Small variations in reported values can be attributed to differences in the purity of the ionic liquid, water content, and measurement technique.
Standard Protocol for Ionic Conductivity Measurement
The following protocol outlines a standard method for determining the ionic conductivity of [EMIM][BF4] using a benchtop conductivity meter.
Materials and Equipment:
-
High-purity [EMIM][BF4] (water content < 100 ppm)
-
Benchtop conductivity meter with a two- or four-electrode conductivity cell
-
Thermostatic bath or temperature-controlled chamber
-
Calibrated thermometer
-
Inert gas (e.g., Argon or Nitrogen) for sample handling
-
Glass vial or sample container
Procedure:
-
Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity at a specific temperature (e.g., 25 °C).
-
Sample Preparation: Due to the hygroscopic nature of [EMIM][BF4], handle the sample under an inert atmosphere to minimize water absorption, which can significantly affect conductivity.
-
Temperature Equilibration: Place a known volume of [EMIM][BF4] into the sample container and immerse it in the thermostatic bath. Allow the sample to equilibrate at the desired temperature for at least 30 minutes.
-
Measurement: Immerse the calibrated conductivity cell into the ionic liquid, ensuring the electrodes are fully submerged. Record the conductivity reading once it stabilizes.[13]
-
Temperature Sweep: Repeat the measurement at different temperatures to obtain a temperature-dependent profile. It is advisable to perform measurements in both heating and cooling cycles to check for thermal hysteresis.
-
Data Analysis: Plot the measured ionic conductivity as a function of temperature. The data can be fitted to the Vogel-Fulcher-Tammann (VFT) equation to model the temperature dependence.
Visualization of the Experimental Workflow
Caption: Workflow for Ionic Conductivity Measurement.
Viscosity of [EMIM][BF4]
Theoretical Framework
Viscosity (η) is a measure of a fluid's internal friction and its resistance to flow. For ionic liquids, viscosity is primarily dictated by the strength of intermolecular forces, including electrostatic interactions (Coulombic forces) and van der Waals forces between the constituent ions.[5] The size, shape, and flexibility of the ions also play a significant role.[14] Similar to ionic conductivity, viscosity is highly temperature-dependent. As temperature increases, the kinetic energy of the ions overcomes the intermolecular forces, leading to a decrease in viscosity. This relationship can also be described by the Vogel-Fulcher-Tammann (VFT) equation.[15]
Experimental Data
The viscosity of [EMIM][BF4] has been measured across a range of temperatures, and representative values are compiled below.
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s or cP) | Reference(s) |
| 25 | 298.15 | 25.2 | [7] |
| 25 | 298.15 | 33.8 | [8] |
| 25 | 298.15 | 34 | [9] |
| 20 to 80 | 293.15 to 353.15 | Varies (data available in source) | [16] |
Note: Viscosity is particularly sensitive to impurities, especially water, which can significantly lower the measured value. The variations in reported data can be attributed to differences in sample purity and measurement instrumentation.
Standard Protocol for Viscosity Measurement
A common method for accurately measuring the viscosity of ionic liquids is through the use of a rotational rheometer or a calibrated viscometer.
Materials and Equipment:
-
High-purity, dry [EMIM][BF4]
-
Rotational rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate) or a calibrated viscometer (e.g., Ubbelohde type)
-
Temperature control unit for the rheometer/viscometer
-
Inert gas supply for sample handling
Procedure:
-
Instrument Calibration: Ensure the rheometer or viscometer is calibrated according to the manufacturer's specifications, often using standard viscosity fluids.
-
Sample Loading: Under an inert atmosphere, carefully load the required amount of [EMIM][BF4] onto the rheometer's lower plate or into the viscometer.
-
Temperature Equilibration: Bring the sample to the desired measurement temperature using the instrument's temperature control unit. Allow sufficient time for thermal equilibrium to be reached.
-
Measurement (Rheometer):
-
Set the geometry to the correct gap.
-
Perform a shear rate sweep at a constant temperature to determine the Newtonian plateau, where viscosity is independent of the shear rate. [EMIM][BF4] is a Newtonian fluid under typical conditions.
-
Record the viscosity at a shear rate within this plateau.
-
-
Measurement (Viscometer):
-
Measure the efflux time of the ionic liquid through the capillary.
-
Calculate the kinematic viscosity from the efflux time and the viscometer constant.
-
Convert kinematic viscosity to dynamic viscosity using the density of the ionic liquid at that temperature.
-
-
Temperature Sweep: Repeat the measurements at various temperatures to obtain the viscosity-temperature profile.
Visualization of the Experimental Workflow
Caption: Workflow for Viscosity Measurement.
The Interplay of Ionic Conductivity and Viscosity
The ionic conductivity and viscosity of ionic liquids are intrinsically linked. The Stokes-Einstein equation relates the diffusion coefficient of ions to the viscosity of the medium, and the Nernst-Einstein equation connects the diffusion coefficient to molar conductivity.[17] Combining these concepts gives rise to the Walden Rule , which states that the product of the molar conductivity (Λ) and the viscosity (η) should be constant for a given electrolyte at different temperatures.
A Walden plot , which graphs log(molar conductivity) versus log(fluidity) (where fluidity is the inverse of viscosity, 1/η), is a powerful tool to visualize this relationship.[18] For an ideal electrolyte system, such as a dilute aqueous solution of KCl, the data points fall on a straight line with a slope of 1 (the "ideal line"). The position of an ionic liquid's data relative to this line provides insight into its "ionicity."[10][18]
-
"Good" or "Superionic" Liquids: These ionic liquids lie close to the ideal line, indicating that the ions are highly dissociated and their mobility is primarily governed by the viscosity of the medium.[19]
-
"Poor" Ionic Liquids: These lie significantly below the ideal line, suggesting a higher degree of ion pairing or association. In these cases, ions do not move independently, and the overall charge transport is less efficient than what would be predicted from the viscosity alone.
Studies have shown that [EMIM][BF4] behaves as a "good" ionic liquid, with its data points on a Walden plot lying close to the ideal KCl line.[10][18]
Caption: Conceptual Flow for Generating a Walden Plot.
Relevance and Applications for Researchers
Understanding the ionic conductivity and viscosity of [EMIM][BF4] is crucial for its effective application in scientific research and pharmaceutical development.
-
Drug Solubility and Formulation: Due to its unique solvent properties, [EMIM][BF4] can enhance the solubility of poorly water-soluble drugs.[6][20] Its viscosity influences the dissolution rate and the stability of the resulting formulation.
-
Drug Delivery Systems: The transport properties of [EMIM][BF4] are critical when designing ion-gels or other ionic liquid-based matrices for controlled drug release. The diffusion of the drug through the viscous medium is a key factor in determining the release profile.[21]
-
Electrochemical Biosensors: In the development of biosensors, [EMIM][BF4] can serve as an electrolyte that provides a stable environment for biomolecules. Its ionic conductivity is essential for efficient signal transduction.
-
Green Chemistry: As a replacement for volatile organic compounds (VOCs), [EMIM][BF4] is used as a solvent in chemical synthesis.[2][20] Its viscosity affects reaction kinetics by influencing the rate of diffusion of reactants.
By providing this detailed technical overview, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize [EMIM][BF4] in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. roco.global [roco.global]
- 6. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iolitec.de [iolitec.de]
- 8. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchinschools.org [researchinschools.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. intech-files.s3.amazonaws.com [intech-files.s3.amazonaws.com]
- 21. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Introduction
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, with the CAS Number 681856-28-0, is a room-temperature ionic liquid (RTIL) that has garnered interest in various scientific fields, including drug development and materials science.[1] Its unique properties, such as low viscosity and a low melting point, make it a versatile solvent and component in various applications.[2] However, as with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for safe handling in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from closely related imidazolium-based ionic liquids to ensure a cautious and informed approach.
Physicochemical Properties and Hazard Identification
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its chemical structure and data from analogous ionic liquids.
Structure:
-
Cation: 1-Ethyl-3-methylimidazolium ([EMIM]+)
-
Anion: Trifluoro(trifluoromethyl)borate ([CF3BF3]-)
Known Properties:
-
Appearance: Likely a colorless to yellow liquid at room temperature.
-
Viscosity: Described as having a low viscosity.[2]
-
Melting Point: Possesses a low melting point.[2]
-
Storage: Recommended to be stored in an airtight, light-avoiding, and dry environment at room temperature.[3]
For a comparative understanding, the properties of several closely related 1-Ethyl-3-methylimidazolium-based ionic liquids are presented in the table below.
| Ionic Liquid | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 681856-28-0 | 247.98 | Not available | Low | Not available |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 | 197.97 | 1.294 | 15 | >350 |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | 174899-82-2 | 391.31 | 1.5236 | ≥−15 | Not available |
| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | 145022-44-2 | 260.23 | 1.387 | Not available | >350 |
Data for comparative compounds sourced from Sigma-Aldrich and other chemical suppliers.
Hazard Identification:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for similar imidazolium-based ionic liquids, this compound should be treated as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Acute Oral Toxicity: While specific data is lacking for this compound, some imidazolium-based ionic liquids have shown acute oral toxicity.[1]
Toxicological Profile: An Evidence-Based Assessment
The toxicological profile of ionic liquids is an area of active research. The toxicity of imidazolium-based ionic liquids is known to be influenced by the length of the alkyl chain on the cation and the nature of the anion. Generally, longer alkyl chains are associated with increased toxicity.[4]
Studies on various imidazolium salts have indicated potential for skin and eye irritation. Acute toxicity studies on mice with some 1-alkyl-3-methylimidazolium tetrafluoroborates have shown them to be of medium toxicity, causing damage to the intestine, liver, and kidneys.[4] Given the limited specific data for this compound, a precautionary approach is warranted. Researchers should assume the potential for moderate toxicity and handle the substance accordingly.
Standard Operating Procedures for Safe Handling
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosolization.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory. Standard safety glasses do not provide adequate protection against splashes.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body coverage is recommended when handling larger quantities.
-
Respiratory Protection: If working outside of a fume hood where aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Caption: Personal Protective Equipment (PPE) Workflow.
Handling Protocol
-
Pre-Handling:
-
Read and understand this safety guide and any available Safety Data Sheet (SDS) for similar compounds.
-
Ensure all necessary PPE is correctly donned.
-
Verify that emergency equipment is accessible and in working order.
-
-
During Handling:
-
Dispense the ionic liquid carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling.
-
Decontaminate work surfaces.
-
Properly remove and dispose of contaminated PPE.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep containers tightly sealed to prevent moisture absorption.[3] Protect from direct sunlight.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. While specific reactivity data is limited, many ionic liquids can react exothermically with these substances. The thermal decomposition of related imidazolium ionic liquids can be exothermic in the presence of air.[5]
-
Thermal Stability: Imidazolium-based ionic liquids generally exhibit good thermal stability. However, thermal decomposition can occur at elevated temperatures. For instance, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has an auto-ignition temperature of 478 °C.[5] It is prudent to avoid exposing this compound to high temperatures. Decomposition may produce hazardous fumes, including hydrogen fluoride, nitrogen oxides, and carbon oxides.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Emergency First Aid Procedures.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Disposal Considerations
Disposal of this compound and its contaminated materials must be handled in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Disposal Method: Do not dispose of it down the drain.[6] It should be disposed of through a licensed hazardous waste disposal company. Unused material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Conclusion
This compound is a valuable ionic liquid with significant potential in scientific research and development. However, its safe use is contingent upon a thorough understanding of its potential hazards and strict adherence to established safety protocols. This guide provides a framework for the safe handling, storage, and disposal of this compound, emphasizing a precautionary approach due to the limited availability of specific toxicological data. By integrating these practices into all experimental workflows, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
- 1. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanochemazone.com [nanochemazone.com]
- 4. researchgate.net [researchgate.net]
- 5. Fire and explosion hazards of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. hamptonresearch.com [hamptonresearch.com]
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate molecular weight
An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF₃BF₃])
Abstract
This technical guide provides a comprehensive overview of this compound, an ionic liquid of significant interest in various scientific fields. We will delve into its core molecular characteristics, outline a representative synthesis protocol, and explore its diverse applications, particularly in electrochemistry, green chemistry, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of this compound.
Introduction to Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. They are composed entirely of ions. Imidazolium-based ILs, characterized by the 1,3-disubstituted imidazolium cation, are among the most extensively studied due to their modularity, relatively low viscosity, and high conductivity. The ability to pair a common cation, such as 1-Ethyl-3-methylimidazolium ([EMIM]⁺), with a wide array of anions allows for the fine-tuning of physicochemical properties. This "designer" aspect makes them highly adaptable for specific tasks, positioning them as green solvent alternatives and functional materials in catalysis, energy storage, and drug delivery systems.[1][2]
Core Molecular Profile of [EMIM][CF₃BF₃]
Chemical Identity and Structure
This compound is comprised of an organic cation, [EMIM]⁺, and an inorganic fluorinated anion, Trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻). The cation's structure provides the basic framework and solubility characteristics, while the anion significantly influences properties like viscosity, thermal stability, and electrochemical window.
Physicochemical Properties
The key quantitative data for this ionic liquid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁BF₆N₂ | [3][4] |
| Molecular Weight | 247.98 g/mol | [4][5] |
| CAS Number | 681856-28-0 | [3][5] |
| Typical Purity | >98.0% (HPLC) | [4] |
Synthesis and Purification
Rationale for Synthesis Strategy
The synthesis of imidazolium-based ionic liquids is typically a two-step process. The first step, quaternization , involves the alkylation of a neutral imidazole precursor (1-methylimidazole) to form the desired cation with a halide counter-ion. The second step, anion metathesis (ion exchange) , replaces the initial halide anion with the target anion, in this case, Trifluoro(trifluoromethyl)borate. This approach is highly effective and allows for a modular synthesis of a wide range of ionic liquids. While specific literature for [EMIM][CF₃BF₃] is sparse, a generalized protocol can be adapted from the well-documented synthesis of similar salts like 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]).[6][7][8]
Generalized Laboratory-Scale Synthesis Protocol
This protocol describes a representative method. Researchers should consult safety data sheets (SDS) for all reagents and perform the synthesis in a well-ventilated fume hood.
Step 1: Quaternization - Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an equimolar amount of 1-methylimidazole and chloroethane.
-
Reaction Control: The reaction is exothermic and should be initially controlled by using an ice bath to manage the temperature.[6]
-
Reflux: Once the initial exotherm subsides, heat the mixture under reflux with constant stirring for 24-48 hours to ensure the reaction goes to completion.[6]
-
Isolation: After cooling to room temperature, the resulting product, [EMIM]Cl, is often a solid or a viscous liquid. It can be washed with a solvent like ethyl acetate to remove unreacted starting materials and then dried under vacuum.
Step 2: Anion Metathesis - Synthesis of [EMIM][CF₃BF₃]
-
Dissolution: Dissolve the synthesized [EMIM]Cl in deionized water. A salt of the target anion, such as potassium or sodium Trifluoro(trifluoromethyl)borate (K[CF₃BF₃] or Na[CF₃BF₃]), is dissolved in a separate portion of deionized water.
-
Ion Exchange: Slowly add the aqueous solution of the borate salt to the [EMIM]Cl solution while stirring. A precipitate of the inorganic halide salt (KCl or NaCl) will form, driving the reaction forward.
-
Stirring: Allow the mixture to stir at room temperature for several hours to ensure complete ion exchange.[7]
-
Separation & Purification:
-
Remove the precipitated inorganic salt by filtration.[6]
-
The resulting aqueous solution contains the desired ionic liquid. Extract the ionic liquid using a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[8]
-
Wash the organic phase repeatedly with small amounts of deionized water to remove any remaining halide impurities. A silver nitrate test on the aqueous washings can be performed to confirm the absence of chloride ions.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Further dry the final product under high vacuum to remove any residual water or solvent.
-
Workflow Diagram for Synthesis```dot
Conclusion and Future Outlook
This compound stands out as a highly functional and adaptable ionic liquid. Its favorable electrochemical properties, coupled with its potential as a green solvent, position it as a valuable tool for researchers in materials science, chemistry, and pharmaceuticals. Future research will likely focus on optimizing its synthesis for industrial scale-up, further exploring its mechanism in enhancing drug bioavailability, and integrating it into next-generation energy storage devices. The continued investigation of this and similar tunable ionic liquids is crucial for developing more sustainable and efficient technologies.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 174899-82-2 [chemicalbook.com]
- 3. This compound - Ionic Liquids,Battery addi - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 4. This compound - Starshinechemical [starshinechemical.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Unveiling of [EMIM][CF3BF3]: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the spectroscopic characteristics of 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, [EMIM][CF3BF3], an ionic liquid of significant interest in areas such as battery materials and green chemistry.[1] For researchers and drug development professionals, a thorough understanding of the structural and vibrational properties of this material is paramount for its effective application and quality control. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, grounded in established scientific principles and experimental methodologies.
Introduction to [EMIM][CF3BF3] and the Imperative of Spectroscopic Analysis
[EMIM][CF3BF3] belongs to the versatile class of imidazolium-based ionic liquids, which are valued for their tunable physicochemical properties, including low viscosity and high ionic conductivity.[1][2] The trifluoro(trifluoromethyl)borate anion imparts specific characteristics, such as hydrophobicity and electrochemical stability.[2] Spectroscopic techniques like NMR and IR are indispensable tools for confirming the chemical identity, purity, and molecular interactions within the ionic liquid. NMR spectroscopy provides detailed information about the atomic-level structure and chemical environment of the constituent ions, while IR spectroscopy reveals the vibrational modes of the molecules, offering insights into functional groups and intermolecular forces.
Molecular Structure of [EMIM][CF3BF3]
To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of the constituent ions.
Caption: Molecular structures of the [EMIM]+ cation and [CF3BF3]- anion.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of ionic liquids. For [EMIM][CF3BF3], a comprehensive analysis involves acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
Experimental Protocol: NMR Spectroscopy of [EMIM][CF3BF3]
The following is a robust protocol for obtaining high-resolution NMR spectra of [EMIM][CF3BF3]. The causality behind these steps is crucial for obtaining reliable and reproducible data. Ionic liquids often possess high viscosity, which can lead to broad spectral lines; appropriate sample preparation and instrument settings are key to mitigating these effects.
Caption: Workflow for NMR spectroscopic analysis of [EMIM][CF3BF3].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is dominated by signals from the [EMIM]⁺ cation. The chemical shifts are influenced by the electron-withdrawing nature of the imidazolium ring and the neighboring nitrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-9.5 | Singlet | 1H | H-2 (proton on C2 of imidazolium ring) |
| ~7.7-7.9 | Singlet | 1H | H-4 or H-5 (protons on C4/C5) |
| ~7.6-7.8 | Singlet | 1H | H-4 or H-5 (protons on C4/C5) |
| ~4.3-4.5 | Quartet | 2H | -CH₂- (ethyl group) |
| ~4.0-4.2 | Singlet | 3H | -CH₃ (methyl group on N3) |
| ~1.5-1.7 | Triplet | 3H | -CH₃ (ethyl group) |
Note: Chemical shifts are predictions based on similar [EMIM]⁺ salts and may vary slightly depending on the solvent and concentration.[3][4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the [EMIM]⁺ cation.
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C-2 (imidazolium ring) |
| ~124 | C-4 or C-5 (imidazolium ring) |
| ~122 | C-4 or C-5 (imidazolium ring) |
| ~45 | -CH₂- (ethyl group) |
| ~36 | -CH₃ (methyl group on N3) |
| ~15 | -CH₃ (ethyl group) |
Note: These are approximate values based on known spectra of [EMIM]⁺ salts.[5][6]
Predicted ¹⁹F and ¹¹B NMR Spectral Data
The ¹⁹F and ¹¹B NMR spectra are crucial for characterizing the [CF₃BF₃]⁻ anion.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
| ¹⁹F | ~-75 to -80 | Quartet | ¹J(¹⁹F, ¹¹B) | -BF₃ |
| ¹⁹F | ~-130 to -140 | Quartet | ²J(¹⁹F, ¹¹B) | -CF₃ |
| ¹¹B | ~1 to 6 | Quartet of Quartets | ¹J(¹¹B, ¹⁹F) and ²J(¹¹B, ¹⁹F) | Boron center |
Note: The chemical shifts and coupling constants are estimations based on data for similar trifluoromethyltrifluoroborate and alkyltrifluoroborate anions.[7][8] The quartet for the -BF₃ fluorine atoms arises from coupling to the ¹¹B nucleus (I=3/2), and the quartet for the -CF₃ fluorine atoms arises from coupling to the boron as well. The ¹¹B spectrum is expected to be complex due to coupling with both sets of fluorine atoms.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule and is highly sensitive to the functional groups present and the interactions between the cation and anion.
Experimental Protocol: FTIR Spectroscopy of [EMIM][CF3BF3]
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of ionic liquids.
Caption: Workflow for FTIR spectroscopic analysis of [EMIM][CF3BF3].
Predicted IR Spectral Data and Assignments
The IR spectrum of [EMIM][CF3BF3] will exhibit characteristic bands for both the [EMIM]⁺ cation and the [CF₃BF₃]⁻ anion.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3200 | C-H stretching of the imidazolium ring |
| 2800-3000 | C-H stretching of the ethyl and methyl groups |
| ~1630 | C=N stretching of the imidazolium ring |
| ~1570 | C=C stretching of the imidazolium ring |
| 1000-1200 | B-F and C-F stretching vibrations |
| ~750-850 | C-H out-of-plane bending of the imidazolium ring |
Note: The B-F and C-F stretching region is expected to be complex with multiple strong absorptions characteristic of the trifluoro(trifluoromethyl)borate anion.[9][10][11]
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the molecular structure and vibrational properties of [EMIM][CF3BF3]. For researchers in drug development and materials science, this information is critical for identity confirmation, purity assessment, and for elucidating the interactions of this ionic liquid in various applications. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of experimental results. As with any analytical technique, a careful and systematic approach, grounded in a solid understanding of the underlying principles, is essential for success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-3-methylimidazolium tetrafluoroborate(143314-16-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application and Protocols for [EMIM][CF3BF3] as a High-Performance Supercapacitor Electrolyte
Introduction: The Imperative for Advanced Electrolytes in Energy Storage
Supercapacitors, also known as electric double-layer capacitors (EDLCs), are at the forefront of high-power energy storage solutions, prized for their rapid charge-discharge capabilities and exceptional cycle life.[1][2][3] The performance of these devices is intrinsically linked to the properties of their electrolyte, which governs the formation of the electric double layer at the electrode-electrolyte interface where charge is stored.[4][5] While aqueous and organic electrolytes have been traditionally used, their limitations in terms of narrow electrochemical stability windows and safety concerns (flammability) have propelled the exploration of ionic liquids (ILs) as next-generation electrolytes.[6][7]
Ionic liquids, which are salts that are liquid at or near room temperature, offer a unique combination of properties that make them highly attractive for supercapacitor applications. These include wide electrochemical stability windows enabling higher operating voltages, negligible vapor pressure enhancing safety, and high thermal stability.[6][7] Among the vast family of ionic liquids, 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, abbreviated as [EMIM][CF3BF3], has emerged as a promising candidate. Its fluorinated anion is designed to impart favorable characteristics such as hydrophobicity and enhanced electrochemical stability.
This comprehensive guide provides detailed application notes and protocols for the utilization of [EMIM][CF3BF3] as a supercapacitor electrolyte. It is intended for researchers, scientists, and professionals in the field of energy storage and materials science, offering both the theoretical underpinnings and practical methodologies for its successful implementation.
Physicochemical and Electrochemical Properties of [EMIM][CF3BF3]
The efficacy of [EMIM][CF3BF3] as a supercapacitor electrolyte is rooted in its distinct physicochemical and electrochemical properties. A thorough understanding of these characteristics is paramount for designing and optimizing supercapacitor devices.
Key Physicochemical Properties
The transport properties of an electrolyte, namely its ionic conductivity and viscosity, are critical determinants of a supercapacitor's performance, particularly its rate capability.
-
Viscosity: The viscosity of an electrolyte affects ion mobility; lower viscosity generally correlates with higher conductivity.[8] The viscosity of imidazolium-based ionic liquids can vary significantly with the anion and the length of the alkyl chain on the cation.[8][9] For example, the viscosity of [EMIM][TFO] is 47 cP at 25°C.[8] [EMIM][CF3BF3] is expected to have a relatively low viscosity compared to ILs with larger, more complex anions, facilitating efficient ion transport within the porous structure of supercapacitor electrodes.[10]
-
Thermal Stability: Ionic liquids are renowned for their high thermal stability, a crucial attribute for devices operating under demanding conditions. [EMIM][CF3BF3] is expected to exhibit a wide liquid range and high decomposition temperature, ensuring reliable performance across a broad temperature spectrum.[6]
A summary of the anticipated physicochemical properties of [EMIM][CF3BF3] is presented in the table below, with some values estimated based on structurally similar ionic liquids.
| Property | Anticipated Value | Significance in Supercapacitors |
| Ionic Conductivity | ~5-15 mS/cm at 25°C | High conductivity minimizes internal resistance and enhances power density. |
| Viscosity | ~20-50 cP at 25°C | Low viscosity promotes rapid ion transport, crucial for high-rate performance. |
| Electrochemical Stability Window | > 4.0 V | A wide window allows for higher operating voltages, leading to increased energy density. |
| Thermal Stability | Decomposition temperature > 300°C | Ensures operational safety and reliability over a wide range of temperatures. |
Electrochemical Performance
The electrochemical behavior of [EMIM][CF3BF3] dictates the operational limits and energy storage capacity of the supercapacitor.
-
Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without undergoing irreversible oxidation or reduction.[8] A wider ESW is highly desirable as the energy stored in a supercapacitor is proportional to the square of the operating voltage.[11] Ionic liquids, in general, possess significantly wider ESWs compared to aqueous electrolytes (~1.2 V) and conventional organic electrolytes (~2.7 V).[6][12] The fluorinated anion in [EMIM][CF3BF3] is expected to contribute to a wide ESW, likely exceeding 4.0 V.[13]
-
Specific Capacitance: The specific capacitance is a measure of a material's ability to store charge per unit mass. When used with high-surface-area carbon electrodes, [EMIM][CF3BF3] is expected to yield high specific capacitance due to the efficient formation of the electric double layer at the electrode-electrolyte interface. The compatibility between the ionic liquid and the electrode material is crucial for maximizing capacitance.[14]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the preparation, handling, and electrochemical characterization of [EMIM][CF3BF3] in a supercapacitor assembly.
Protocol 1: Purification and Handling of [EMIM][CF3BF3]
The purity of the ionic liquid is of utmost importance as impurities, particularly water and halides, can significantly narrow the electrochemical stability window and degrade performance.[8]
Materials:
-
[EMIM][CF3BF3] (as received)
-
High-vacuum pump
-
Schlenk line
-
Inert atmosphere glovebox (e.g., argon-filled)
-
Molecular sieves (activated)
Procedure:
-
Drying: Place the as-received [EMIM][CF3BF3] in a Schlenk flask. Connect the flask to a high-vacuum line and dry under vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water and other volatile impurities. The use of molecular sieves within the flask can further aid in water removal.
-
Inert Atmosphere Handling: After drying, transfer the ionic liquid into an inert atmosphere glovebox. All subsequent handling, including electrolyte preparation and cell assembly, should be performed under an inert atmosphere to prevent moisture and air contamination.
-
Storage: Store the purified [EMIM][CF3BF3] in a tightly sealed container inside the glovebox.
Diagram: Workflow for [EMIM][CF3BF3] Purification and Handling
Caption: Workflow for the purification and handling of [EMIM][CF3BF3] electrolyte.
Protocol 2: Supercapacitor Assembly (Coin Cell)
This protocol describes the assembly of a symmetric two-electrode supercapacitor in a coin cell format for electrochemical testing.
Materials:
-
Purified [EMIM][CF3BF3] electrolyte
-
Two identical porous carbon electrodes (e.g., activated carbon coated on aluminum foil)
-
Porous separator (e.g., polypropylene)
-
Coin cell components (casings, spacers, spring)
-
Crimping machine
-
Micropipette
Procedure (to be performed inside an inert atmosphere glovebox):
-
Electrode and Separator Preparation: Cut the carbon electrodes and the separator into circular discs of appropriate sizes for the coin cell. Ensure the separator is slightly larger than the electrodes to prevent short-circuiting.
-
Electrolyte Impregnation: Place a few drops of the purified [EMIM][CF3BF3] electrolyte onto the surface of each electrode. Allow the electrolyte to fully wet the porous structure. Soaking the separator in the electrolyte can also ensure thorough impregnation.[15]
-
Coin Cell Assembly:
-
Place the negative electrode (carbon-coated side up) into the bottom casing of the coin cell.
-
Place the electrolyte-soaked separator on top of the negative electrode.
-
Carefully place the positive electrode (carbon-coated side down) on top of the separator.
-
Add a spacer and a spring on top of the positive electrode.
-
Place the top casing over the assembly.
-
-
Crimping: Transfer the assembled coin cell to a crimping machine and apply pressure to seal the cell hermetically.
-
Resting: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes by the electrolyte and to reach a stable open-circuit voltage.
Diagram: Supercapacitor Coin Cell Assembly
Caption: Schematic of the components in a symmetric supercapacitor coin cell.
Protocol 3: Electrochemical Characterization
The following electrochemical techniques are essential for evaluating the performance of the [EMIM][CF3BF3]-based supercapacitor.
Equipment:
-
Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability
A. Cyclic Voltammetry (CV)
CV is used to determine the electrochemical stability window and to observe the capacitive behavior of the supercapacitor.
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the potential range based on the expected ESW of the electrolyte (e.g., 0 to 4.0 V).
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Analysis: A rectangular CV curve is indicative of ideal capacitive behavior.[12] The absence of significant redox peaks within the potential window confirms the electrochemical stability of the electrolyte.
B. Galvanostatic Charge-Discharge (GCD)
GCD is used to determine the specific capacitance, energy density, power density, and coulombic efficiency of the supercapacitor.[3]
Procedure:
-
Set the desired constant current for charging and discharging (e.g., 1 A/g).
-
Set the voltage window identical to the one used in the CV measurements.
-
Perform multiple charge-discharge cycles to ensure stable performance.
-
Analysis: The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage change during discharge.[12]
C. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the internal resistance and ion transport kinetics of the supercapacitor.
Procedure:
-
Set the frequency range (e.g., 100 kHz to 10 mHz).
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) at the open-circuit potential.
-
Analysis: The Nyquist plot obtained from EIS provides information about the equivalent series resistance (ESR), charge transfer resistance, and diffusive resistance.
Safety and Handling Precautions
While ionic liquids are generally considered safer than volatile organic solvents, proper handling procedures are still necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling [EMIM][CF3BF3].[16][17][18]
-
Inhalation and Skin Contact: Avoid inhaling vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of [EMIM][CF3BF3] and any contaminated materials in accordance with local regulations for chemical waste.
Conclusion and Future Outlook
[EMIM][CF3BF3] presents a compelling profile as a high-performance electrolyte for next-generation supercapacitors. Its anticipated properties of a wide electrochemical stability window, good ionic conductivity, and high thermal stability address many of the limitations of conventional electrolytes. The protocols detailed in this guide provide a robust framework for researchers to effectively utilize and characterize this promising ionic liquid in their energy storage research.
Future research should focus on obtaining precise experimental data for the physicochemical properties of pure [EMIM][CF3BF3] and its mixtures with organic solvents, which can further enhance its conductivity at lower temperatures.[4][6] Additionally, exploring its compatibility with various advanced electrode materials, such as graphene and metal oxides, will be crucial in unlocking the full potential of [EMIM][CF3BF3]-based supercapacitors.
References
- 1. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biologic.net [biologic.net]
- 4. Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Ionic Liquids for Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation of ionic-liquid electrolyte to expand the voltage window of supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ionic Liquids as Environmentally Benign Electrolytes for High‐Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. carlroth.com [carlroth.com]
- 17. iolitec.de [iolitec.de]
- 18. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate in CO2 Capture and Separation
Introduction: A Novel Ionic Liquid for Carbon Dioxide Mitigation
The pursuit of efficient and environmentally benign carbon capture technologies is a critical endeavor in mitigating the impacts of climate change. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have emerged as a promising class of solvents for CO2 capture. This document provides detailed application notes and protocols for the use of a specific ionic liquid, 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, [EMIM][CF3BF3], in CO2 capture and separation applications.
[EMIM][CF3BF3] is a versatile ionic liquid noted for its low viscosity and high ionic conductivity, which are advantageous for efficient mass transfer in gas absorption processes.[1] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of [EMIM][CF3BF3] for CO2 capture, offering insights into its synthesis, physicochemical properties, and detailed experimental protocols for its application.
Physicochemical Properties of [EMIM][CF3BF3]
A thorough understanding of the physicochemical properties of [EMIM][CF3BF3] is essential for designing and optimizing CO2 capture processes. Key properties are summarized in the table below. The low viscosity of this ionic liquid is a significant advantage as it facilitates better mass transfer of CO2 compared to more viscous ionic liquids.
| Property | Value | Temperature (K) | Reference |
| Viscosity | 25.59 mPa·s | 298.15 | [2] |
| Density | 1.355 g·cm⁻³ | 298.15 | [2] |
| Thermal Expansion Coefficient (αP) | 9.06 × 10⁻⁴ - 9.58 × 10⁻⁴ K⁻¹ | 293.15 - 353.15 | [2] |
Synthesis of this compound
The synthesis of [EMIM][CF3BF3] can be achieved through a two-step process involving quaternization followed by anion exchange. This method is adapted from established procedures for similar imidazolium-based ionic liquids.[3][4]
Protocol: Synthesis of [EMIM][CF3BF3]
Part 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and chloroethane.
-
Exothermic Reaction Control: The initial reaction is exothermic and should be controlled by an ice bath.
-
Reflux: After the initial reaction subsides, reflux the mixture with constant stirring for 24-48 hours.
-
Purification: After cooling to room temperature, wash the resulting product with a suitable solvent like ethyl acetate to remove any unreacted starting materials. Dry the product under vacuum to obtain pure [EMIM][Cl].
Part 2: Anion Exchange to form [EMIM][CF3BF3]
-
Dissolution: Dissolve the synthesized [EMIM][Cl] in deionized water.
-
Metathesis Reaction: In a separate container, dissolve an equimolar amount of potassium trifluoro(trifluoromethyl)borate (K[CF3BF3]) in deionized water.
-
Precipitation: Slowly add the K[CF3BF3] solution to the [EMIM][Cl] solution with vigorous stirring. A precipitate of potassium chloride (KCl) will form.
-
Separation: Stir the mixture for several hours at room temperature to ensure complete reaction. The [EMIM][CF3BF3] will form a separate liquid phase. Separate the aqueous phase containing KCl.
-
Washing and Drying: Wash the ionic liquid phase multiple times with deionized water to remove any remaining KCl. Confirm the absence of chloride ions using a silver nitrate test. Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.
Caption: Synthesis workflow for [EMIM][CF3BF3].
CO2 Capture Performance: Insights from Supported Ionic Liquid Membranes (SILMs)
Data from SILM Studies
The following table summarizes the gas permeation properties of [EMIM][CF3BF3] in a SILM configuration.
| Gas | Permeability (Barrer) | Diffusivity (10⁻⁶ cm²·s⁻¹) | Solubility (cm³(STP)·cm⁻³·bar⁻¹) | Temperature (K) | Reference |
| CO₂ | 710 | 1.8 | 39.4 | 293.15 | [2] |
| N₂ | 16.1 | 1.3 | 1.2 | 293.15 | [2] |
| CH₄ | 31.8 | 1.2 | 2.6 | 293.15 | [2] |
1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
The high permeability of CO2 compared to N2 and CH4 indicates a favorable selectivity for CO2 separation from gas mixtures like flue gas or natural gas.
Selectivity for CO2 Separation
The ideal selectivity (α) of [EMIM][CF3BF3] for CO2 over other gases can be calculated as the ratio of their permeabilities.
| Gas Pair | Ideal Selectivity (α) | Temperature (K) | Reference |
| CO₂ / N₂ | 44.1 | 293.15 | [2] |
| CO₂ / CH₄ | 22.3 | 293.15 | [2] |
These selectivity values demonstrate the potential of [EMIM][CF3BF3] as a selective solvent for CO2 capture.
Experimental Protocols for CO2 Capture and Separation
The following protocols provide a general framework for evaluating the CO2 capture performance of [EMIM][CF3BF3]. These can be adapted based on the specific experimental setup and research objectives.
Protocol 1: Gravimetric Measurement of CO2 Solubility
This method determines the amount of CO2 absorbed by the ionic liquid by measuring the change in mass.[3]
Apparatus:
-
High-pressure, high-temperature reactor
-
Magnetic suspension balance or a thermogravimetric analyzer (TGA)
-
CO2 gas cylinder and pressure regulator
-
Vacuum pump
-
Temperature controller
Procedure:
-
Sample Preparation: Place a known mass of dried [EMIM][CF3BF3] into the sample holder of the balance.
-
Degassing: Evacuate the system to remove any dissolved gases from the ionic liquid.
-
Pressurization: Introduce CO2 into the reactor to the desired pressure.
-
Equilibration: Allow the system to equilibrate at a constant temperature and pressure. The mass of the sample will increase as it absorbs CO2.
-
Data Acquisition: Continuously record the mass of the sample until a stable reading is achieved, indicating that equilibrium has been reached.
-
Data Analysis: The mass of absorbed CO2 is the difference between the final and initial mass of the sample. Repeat the measurement at different pressures and temperatures to construct solubility isotherms.
Caption: Gravimetric CO2 solubility measurement workflow.
Protocol 2: Volumetric Measurement of CO2 Solubility (Pressure Drop Method)
This method determines CO2 absorption by measuring the decrease in pressure in a closed system of a known volume.[3]
Apparatus:
-
Gas reservoir of known volume
-
Reactor vessel containing the ionic liquid
-
Pressure transducer
-
Temperature controller
-
Vacuum pump
Procedure:
-
System Calibration: Determine the precise volume of the gas reservoir and the reactor.
-
Sample Preparation: Place a known volume and mass of degassed [EMIM][CF3BF3] into the reactor.
-
Pressurization: Fill the gas reservoir with CO2 to a known initial pressure.
-
Gas Expansion: Open the valve between the reservoir and the reactor, allowing CO2 to come into contact with the ionic liquid.
-
Equilibration and Measurement: Monitor the pressure decrease in the system as CO2 is absorbed by the ionic liquid. The final equilibrium pressure is recorded when the pressure stabilizes.
-
Calculation: The amount of absorbed CO2 can be calculated from the pressure drop using the ideal gas law or a more suitable equation of state, accounting for the volumes of the reservoir and the reactor headspace.
Protocol 3: Regeneration of [EMIM][CF3BF3]
The absorbed CO2 can be removed from the ionic liquid, allowing for its regeneration and reuse. This is typically achieved through temperature swing, pressure/vacuum swing, or a combination of both.
Apparatus:
-
The same setup as for the absorption experiment, with the addition of a heating system for the reactor and a vacuum pump.
-
A cold trap to collect any volatile components during vacuum application.
Procedure (Temperature Swing):
-
Saturated IL: Start with the CO2-saturated [EMIM][CF3BF3] from the absorption experiment.
-
Heating: Increase the temperature of the reactor to a desired regeneration temperature (e.g., 60-100 °C).
-
Desorption: The increased temperature will reduce the solubility of CO2, causing it to desorb from the ionic liquid. Monitor the pressure increase in the system or the mass loss of the sample.
-
Completion: Continue heating until the pressure stabilizes or the mass returns to its initial value, indicating complete regeneration.
Procedure (Vacuum Swing):
-
Saturated IL: Begin with the CO2-saturated ionic liquid at the absorption temperature.
-
Vacuum Application: Evacuate the headspace of the reactor using a vacuum pump.
-
Desorption: The reduced partial pressure of CO2 will drive the desorption process.
-
Completion: Continue applying vacuum until a stable low pressure is reached, signifying that the majority of the CO2 has been removed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
The Rising Catalyst: Application Notes on [EMIM][CF3BF3] in Modern Organic Synthesis
Introduction: In the relentless pursuit of greener, more efficient chemical transformations, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts. Among these, 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, abbreviated as [EMIM][CF3BF3], is gaining significant traction. Its unique combination of low viscosity, high ionic conductivity, and tunable Lewis acidity makes it a versatile tool for the modern organic chemist.[1] This guide provides an in-depth look at the catalytic applications of [EMIM][CF3BF3], offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Synthesis of [EMIM][CF3BF3]
A thorough understanding of the physical and chemical properties of [EMIM][CF3BF3] is paramount to its effective application as a catalyst.
Key Properties:
-
Versatility: [EMIM][CF3BF3] is recognized as a versatile ionic liquid suitable for applications in catalysis and green chemistry.[2]
-
Low Viscosity & High Ionic Conductivity: These properties are crucial for efficient mass transfer and high reaction rates in catalytic processes.[1]
-
Hydrophobicity: The trifluoro(trifluoromethyl)borate anion imparts a degree of hydrophobicity to the ionic liquid, which can be advantageous for product separation and catalyst recycling.[1]
Synthesis Protocol:
The synthesis of [EMIM][CF3BF3] is typically achieved through a straightforward metathesis reaction.[1] This involves the exchange of anions between an imidazolium halide and a potassium trifluoro(trifluoromethyl)borate salt.
Step-by-Step Synthesis of [EMIM][CF3BF3]:
-
Preparation of Precursors:
-
Synthesize or procure 1-ethyl-3-methylimidazolium halide (e.g., [EMIM]Br or [EMIM]Cl).
-
Synthesize or procure potassium trifluoro(trifluoromethyl)borate (K[CF3BF3]). An improved synthesis of K[CF3BF3] starting from Ruppert's reagent ((trifluoromethyl)trimethylsilane) is a scalable and viable procedure.
-
-
Metathesis Reaction:
-
Dissolve equimolar amounts of [EMIM]X (where X is a halide) and K[CF3BF3] in a suitable solvent, such as acetone or acetonitrile.
-
Stir the mixture at room temperature for several hours. A precipitate of the potassium halide (KX) will form.
-
-
Isolation and Purification:
-
Remove the precipitated potassium halide by filtration.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Wash the resulting ionic liquid with diethyl ether or another suitable organic solvent to remove any non-ionic impurities.
-
Dry the purified [EMIM][CF3BF3] under high vacuum to remove any residual solvent and moisture.
-
Characterization: The purity and structure of the synthesized [EMIM][CF3BF3] should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy: 1H, 13C, 19F, and 11B NMR to confirm the structure of the cation and anion.
-
Mass Spectrometry: To verify the mass of the constituent ions.
-
FT-IR Spectroscopy: To identify characteristic vibrational modes.
The Heart of the Catalyst: Understanding the Lewis Acidity
The catalytic prowess of [EMIM][CF3BF3] is intrinsically linked to the Lewis acidic nature of its components.
-
The Imidazolium Cation: The C-2 proton of the imidazolium ring can act as a hydrogen bond donor, activating electrophiles and stabilizing transition states.
-
The Trifluoro(trifluoromethyl)borate Anion: The boron center in the [CF3BF3]⁻ anion, while being part of an anion, can still exhibit Lewis acidic character. The presence of highly electronegative fluorine and trifluoromethyl groups withdraws electron density from the boron atom, making it capable of interacting with and activating Lewis bases. This dual functionality of both the cation and anion contributing to the overall catalytic activity is a key feature of many ionic liquid catalysts.
Catalytic Applications and Protocols
While specific, documented examples of [EMIM][CF3BF3] as a catalyst in the peer-reviewed literature are still emerging, its properties strongly suggest its utility in a range of acid-catalyzed organic reactions. The following protocols are based on well-established reactions where similar Lewis acidic ionic liquids have proven effective and are presented as starting points for methodology development with [EMIM][CF3BF3].
Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles is a fundamental transformation for the synthesis of various biologically active compounds. Lewis acidic ionic liquids can serve as both the catalyst and the solvent, facilitating the reaction and allowing for easy catalyst recycling.
General Reaction:
Proposed Protocol:
-
Reaction Setup: In a round-bottom flask, add the indole (1 mmol) and the electrophile (e.g., a benzyl halide or an activated alkene, 1.2 mmol) to [EMIM][CF3BF3] (2 mL).
-
Reaction Conditions: Stir the mixture at a specified temperature (start with room temperature and screen up to 80 °C) for a designated time (monitor by TLC or GC-MS, starting with 1-2 hours).
-
Work-up and Isolation:
-
Upon completion of the reaction, add a non-polar organic solvent such as hexane or diethyl ether (10 mL) to the reaction mixture.
-
The product will be extracted into the organic phase, while the ionic liquid containing the catalyst will form a separate layer.
-
Separate the organic layer and wash it with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Catalyst Recycling: The ionic liquid phase can be washed with fresh organic solvent and then dried under high vacuum to remove any residual solvent. The recycled [EMIM][CF3BF3] can be used for subsequent reactions. The efficiency of the recycled catalyst should be monitored over several cycles.
Data Presentation: Hypothetical Yields for Friedel-Crafts Alkylation
| Entry | Electrophile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | 25 | 2 | 85 |
| 2 | Styrene | 60 | 4 | 78 |
| 3 | 1-Octene | 80 | 6 | 65 |
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. Lewis acids are known to efficiently catalyze this transformation.
General Reaction:
Proposed Protocol:
-
Reaction Setup: To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol), add [EMIM][CF3BF3] (10 mol%). The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent.
-
Reaction Conditions: Heat the mixture at 80-100 °C with stirring. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the [EMIM][CF3BF3] for reuse.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the [EMIM][CF3BF3] catalyzed Biginelli reaction.
Mechanistic Considerations and the Role of the Ionic Liquid
The catalytic activity of [EMIM][CF3BF3] in these reactions can be attributed to a cooperative effect between the cation and the anion.
Logical Relationship: Catalytic Action of [EMIM][CF3BF3]
References
Cyclic voltammetry studies using 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
An Application Guide to Electrochemical Analysis Using 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][TFTFB])
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed framework for researchers, electrochemists, and drug development professionals on the use of the ionic liquid this compound, often abbreviated as [EMIM][TFTFB], in cyclic voltammetry (CV) studies. Ionic liquids (ILs) have emerged as superior electrolytes for a range of electrochemical applications due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] This document elucidates the unique properties of [EMIM][TFTFB], outlines the necessary experimental architecture, and presents a comprehensive, step-by-step protocol for determining its electrochemical stability window—a critical parameter for any electrochemical application. We emphasize the causality behind experimental choices to ensure robust, reproducible, and self-validating results.
Introduction to [EMIM][TFTFB] and Cyclic Voltammetry
The Promise of [EMIM][TFTFB]
This compound is a room-temperature ionic liquid (RTIL) valued for its potential in electrochemical applications such as high-performance batteries and catalysis.[2][3] Its structure, featuring an imidazolium cation and a fluorinated borate anion, is designed to confer high ionic conductivity and electrochemical stability. The trifluoromethyl (-CF₃) group on the borate anion is known to enhance stability through its strong electron-withdrawing nature.[4] Unlike traditional aqueous or organic solvent-based electrolytes, [EMIM][TFTFB] offers a non-volatile and non-flammable medium, significantly improving the safety and operational range of electrochemical devices.[1]
Fundamentals of Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful and widely used electroanalytical technique for investigating the electrochemical properties of a species in solution.[5] The method involves linearly sweeping the potential of a working electrode, measuring the resulting current, and then reversing the potential sweep.[6] This process generates a characteristic duck-shaped plot known as a cyclic voltammogram, which provides a wealth of information on the thermodynamics and kinetics of redox processes.[7] In the context of this guide, CV is employed not to study a specific analyte, but to characterize the electrolyte itself—specifically, to determine the potential range over which [EMIM][TFTFB] remains stable before it is oxidized or reduced. This range is known as the Electrochemical Stability Window (ESW).[2]
Causality-Driven Experimental Design
A successful CV experiment in an ionic liquid medium is contingent on a meticulously controlled setup. The choices of hardware and reagents are dictated by the unique non-aqueous and often hygroscopic nature of the IL.
The Three-Electrode System
CV experiments utilize a three-electrode configuration to accurately control the applied potential and measure the resulting current.[6]
-
Working Electrode (WE): This is the electrode where the electrochemical reaction of interest (in this case, the decomposition of the IL) occurs. The surface of the WE must be inert, electrochemically stable, and highly polished to ensure reproducible results. Glassy Carbon (GC) is an excellent and cost-effective choice due to its wide potential window and chemical inertness. Platinum (Pt) is also commonly used.
-
Reference Electrode (RE): The RE provides a stable, constant potential against which the potential of the WE is controlled. Standard aqueous reference electrodes (like Ag/AgCl or SCE) are fundamentally incompatible with non-aqueous ILs, as leakage of water and chloride ions can contaminate the system and create unstable junction potentials.[8] Therefore, a non-aqueous Ag/Ag⁺ reference electrode is mandatory.[9][10] This typically consists of a silver wire immersed in a solution of a silver salt (e.g., AgNO₃) in an organic solvent, separated from the bulk solution by a porous frit.[10]
-
Counter Electrode (CE): Also known as the auxiliary electrode, the CE completes the electrical circuit, allowing current to flow. It should be made of an inert material (typically platinum wire or mesh) and have a surface area significantly larger than the WE to ensure that the reactions at the CE do not limit the overall process.[4]
The Imperative of an Inert Environment
Ionic liquids, especially those with fluorinated anions, can be highly hygroscopic. Water is a common impurity that drastically narrows the effective electrochemical window of an IL.[8] Water can be oxidized to produce oxygen at potentials well within the IL's intrinsic anodic limit, and its protons can be reduced to hydrogen gas, obscuring the IL's true cathodic limit.[8] Furthermore, dissolved oxygen from the atmosphere is electroactive and will produce spurious peaks. For these reasons, all preparation and assembly steps must be performed in an inert atmosphere , such as inside an argon- or nitrogen-filled glovebox.
Protocol: Determination of the Electrochemical Stability Window (ESW)
This protocol details the procedure for measuring the ESW of neat [EMIM][TFTFB]. The ESW is defined by the anodic and cathodic potential limits, which are determined by setting a threshold for the current density that signifies the onset of electrolyte decomposition. A common threshold is 0.1-1.0 mA/cm².[8]
Reagent and Materials Checklist
-
This compound ([EMIM][TFTFB]), high purity (>98%)
-
Glassy Carbon (GC) working electrode (e.g., 3 mm diameter)
-
Platinum wire counter electrode
-
Non-aqueous Ag/Ag⁺ reference electrode (with filling solution, e.g., 0.01 M AgNO₃ in acetonitrile)
-
Ferrocene (for potential calibration)
-
High-purity polishing alumina slurries (e.g., 1.0, 0.3, and 0.05 µm)
-
Polishing pads
-
Anhydrous acetonitrile or other suitable solvent for rinsing
-
Electrochemical cell (glass vial suitable for a three-electrode setup)
-
Potentiostat/Galvanostat system
Step-by-Step Experimental Workflow
Step 1: Ionic Liquid Preparation (Inside a Glovebox)
-
Place an aliquot of [EMIM][TFTFB] in a clean, dry glass vial.
-
Dry the IL under high vacuum at an elevated temperature (e.g., 80 °C) overnight with stirring.[1] This step is critical to remove trace water.
-
Allow the IL to return to the glovebox's ambient temperature before use.
Step 2: Working Electrode Preparation
-
Polish the Glassy Carbon electrode surface to a mirror finish using progressively finer alumina slurries. Start with 1.0 µm, followed by 0.3 µm, and finish with 0.05 µm.
-
Between each polishing step, rinse the electrode thoroughly with deionized water and then sonicate it in deionized water for 2-3 minutes to remove polishing debris.
-
After the final polish, rinse with anhydrous acetonitrile and dry thoroughly.
-
Transfer the polished electrode into the glovebox immediately.
Step 3: Electrochemical Cell Assembly (Inside a Glovebox)
-
Add the dried [EMIM][TFTFB] (approx. 3-5 mL) to the electrochemical cell.
-
Assemble the three-electrode setup:
-
Insert the polished GC working electrode.
-
Insert the Pt wire counter electrode.
-
Insert the non-aqueous Ag/Ag⁺ reference electrode.
-
-
Ensure the electrodes are positioned correctly: the tip of the reference electrode should be close to the working electrode surface to minimize iR drop (uncompensated resistance), but not touching.[7] The electrodes must not touch each other.[4]
Step 4: Cyclic Voltammetry Measurement
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters. To determine the ESW, a wide potential range is required.
-
Initial Potential (Eᵢ): Start at the Open Circuit Potential (OCP).
-
Vertex Potential 1 (Eᵥ₁): A high positive potential (e.g., +3.0 V vs Ag/Ag⁺).
-
Vertex Potential 2 (Eᵥ₂): A high negative potential (e.g., -3.0 V vs Ag/Ag⁺).
-
Scan Rate (ν): A typical starting value is 50-100 mV/s.
-
Number of Cycles: 1-3 cycles.
-
-
Run the experiment. The software will plot current vs. potential. The scan will first go towards the anodic (positive) limit, then reverse towards the cathodic (negative) limit, and finally return to the initial potential.
Step 5: Data Analysis and ESW Determination
-
Examine the resulting voltammogram. You will observe a region of low, flat current (the capacitive region) and sharp increases in current at the positive and negative extremes. These sharp increases signify the oxidation and reduction of the ionic liquid, respectively.
-
Define the current density cutoff. For a 3 mm diameter GC electrode (Area = 0.0707 cm²), a current cutoff of 0.1 mA/cm² corresponds to ~7 µA.
-
Anodic Limit (Eₐ): The potential at which the anodic (positive-going) current density reaches your defined cutoff value.
-
Cathodic Limit (E꜀): The potential at which the cathodic (negative-going) current density reaches your defined cutoff value.
-
Calculate the ESW: ESW = Eₐ - E꜀.
Step 6: (Optional but Recommended) Calibration with Ferrocene
-
After determining the ESW of the neat IL, add a small amount of ferrocene to the cell to create a ~1-5 mM solution.
-
Run a CV in a narrower potential window around the expected ferrocene redox potential (e.g., -0.5 V to +1.0 V vs Ag/Ag⁺).
-
The ferrocene/ferrocenium (Fc/Fc⁺) couple will show a reversible redox wave. The formal potential, E°(Fc/Fc⁺), is calculated as (Eₚₐ + Eₚ꜀)/2.
-
This allows you to report your ESW limits relative to a universally accepted internal standard, making your results comparable across different studies and reference electrode systems.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the cyclic voltammetry protocol for characterizing [EMIM][TFTFB].
Summary of Key Parameters and Expected Results
While the precise ESW must be determined experimentally, a summary of typical parameters and expected values for imidazolium-based ILs provides a useful baseline.
| Parameter | Recommended Value / Material | Rationale & Comments |
| Ionic Liquid | [EMIM][TFTFB] | Must be dried under vacuum to remove water. |
| Working Electrode | Glassy Carbon (GC) or Platinum (Pt) | Provides an inert surface with a wide potential range. |
| Reference Electrode | Non-aqueous Ag/Ag⁺ | Essential for stable potential reference in non-aqueous media.[9] |
| Counter Electrode | Platinum Wire/Mesh | Inert and high surface area to prevent experimental limitation.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents interference from atmospheric O₂ and moisture. |
| Scan Rate (ν) | 50 - 100 mV/s | A good starting point for initial characterization. |
| Current Density Cutoff | 0.1 - 1.0 mA/cm² | Defines the onset of electrolyte decomposition.[8] |
| Expected ESW | ~4.5 V to 5.5 V | Estimated value. The actual window is dependent on electrode material and purity. Fluorinated anions like BF₄⁻ in [EMIM] ILs show windows of ~4.7 V. The CF₃ group may enhance this stability.[4] |
Troubleshooting
-
Noisy Signal: Ensure proper electrical connections and shielding. Check that the reference electrode frit is not clogged and that the electrodes are securely in place.
-
Narrow Electrochemical Window: This is almost always due to impurities, most commonly water.[8] Re-dry the ionic liquid and ensure all components are anhydrous and assembled in a high-quality glovebox.
-
Irreproducible Scans: The surface of the working electrode is the most likely cause. Re-polish the electrode meticulously between experiments.
-
Sloping Baseline: This indicates a large charging current or significant uncompensated resistance (iR drop).[7] Ensure the reference electrode is close to the working electrode and consider using iR compensation if available on the potentiostat. Lowering the scan rate can also minimize charging currents.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application - UTP Scholars [khub.utp.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Reactions in 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Editorial Note: The focus of this document is the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate, denoted as [EMIM][BF4]. The user's original request also specified 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate, [EMIM][CF3BF3]. A comprehensive literature search revealed a significant body of research on the application of [EMIM][BF4] in enzymology, making it a well-characterized medium for biocatalysis. In contrast, scientific literature on the use of [EMIM][CF3BF3] for enzymatic reactions is currently scarce. Given the structural similarity and the extensive data available for [EMIM][BF4], this guide will focus on this ionic liquid as a representative and well-documented medium for enzymatic reactions. The principles, protocols, and insights provided herein are expected to be largely applicable to other similar imidazolium-based ionic liquids, including [EMIM][CF3BF3], though specific optimization would be necessary.
Introduction: The Promise of Ionic Liquids in Biocatalysis
The quest for greener, more efficient, and selective chemical transformations has positioned enzymes as highly attractive biocatalysts.[1] However, their application in conventional organic solvents is often hampered by denaturation, low solubility of substrates, and mass transfer limitations.[2] Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a compelling alternative, offering a unique combination of properties that can enhance enzymatic reactions.[3] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them "designer solvents" for a variety of chemical processes.[4]
Among the vast array of available ionic liquids, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) has garnered significant attention as a versatile medium for enzymatic reactions. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its demonstrated compatibility with various enzymes, makes it a valuable tool for researchers in academia and industry.[5] This technical guide provides a comprehensive overview of the application of [EMIM][BF4] in enzymology, offering detailed protocols, mechanistic insights, and practical considerations for its successful implementation.
Physicochemical Properties of [EMIM][BF4]
A thorough understanding of the physicochemical properties of [EMIM][BF4] is crucial for designing and optimizing enzymatic reactions.
| Property | Value | Source(s) |
| CAS Number | 143314-16-3 | |
| Molecular Formula | C6H11BF4N2 | |
| Molecular Weight | 197.97 g/mol | |
| Melting Point | 15 °C | |
| Boiling Point | >350 °C | |
| Density | 1.294 g/mL at 25 °C | |
| Viscosity | 33.8 cP at 25 °C | [6] |
| Ionic Conductivity | 14.1 mS/cm at 25 °C | [6] |
| Refractive Index | n20/D 1.413 | |
| Water Solubility | Soluble | [7] |
| Thermal Stability | Stable up to high temperatures | [7] |
Note on [EMIM][CF3BF3]: The synthesis of 1-alkyl-3-methylimidazolium trifluoromethyltrifluoroborate salts, including the ethyl analogue, has been reported. These ionic liquids are noted for their hydrophobicity, low viscosity, and low melting points.[8] Their physicochemical properties, such as high thermal and electrochemical stability, have been compared to those of [EMIM][BF4].[8]
The Interplay between [EMIM][BF4] and Enzymes: A Mechanistic Perspective
The enhanced performance of enzymes in [EMIM][BF4] is not merely a consequence of it being an inert solvent. Instead, a complex interplay of interactions between the ionic liquid, the enzyme, and the substrates governs the reaction outcome.
Enzyme Stability
Spectroscopic studies, such as circular dichroism (CD), have shown that imidazolium-based ionic liquids like [EMIM][BF4] can influence the secondary structure of proteins.[9] In some cases, these interactions can lead to a more stable enzyme conformation, protecting it from denaturation at elevated temperatures or in the presence of organic co-solvents. Molecular dynamics simulations of [EMIM][BF4] provide insights into its molecular organization and potential interaction sites with biomolecules.[10][11][12][13] The orientation of the [EMIM]+ cation and the [BF4]- anion at interfaces can influence how an enzyme is solvated and stabilized.
Enzyme Activity
The activity of an enzyme in [EMIM][BF4] is influenced by several factors:
-
Increased Substrate Solubility: [EMIM][BF4] can dissolve polar substrates, such as sugars, to a much greater extent than conventional organic solvents.[14] This increased local concentration of the substrate around the enzyme's active site can lead to significantly higher reaction rates.
-
Water Activity: The amount of water present in the ionic liquid is a critical parameter. Enzymes require a certain amount of water to maintain their active conformation and flexibility. However, excess water can promote hydrolytic side reactions. Therefore, optimizing the water activity is crucial for maximizing enzyme performance in [EMIM][BF4].
-
Ionic Liquid-Enzyme Interactions: Direct interactions between the ions of [EMIM][BF4] and the enzyme's surface residues can modulate its catalytic activity. Cryogenic ion spectroscopy studies on [EMIM][BF4] have revealed details about the local assembly motifs of the ions, suggesting that while strong hydrogen bonding may not be the dominant feature, the local molecular structure is robust and can influence interactions with dissolved species.[15]
Caption: Interconnected factors governing enzymatic reactions in [EMIM][BF4].
Application Protocols
The following protocols provide a starting point for conducting enzymatic reactions in [EMIM][BF4]. Optimization of reaction parameters is highly recommended for each specific enzyme-substrate system.
Protocol 1: Lipase-Catalyzed Transesterification
This protocol is suitable for the synthesis of esters, such as biodiesel or sugar esters, using a lipase enzyme.
Materials:
-
Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
[EMIM][BF4] (ensure low water content by drying under vacuum)
-
Acyl donor (e.g., vinyl acetate, fatty acid methyl ester)
-
Acyl acceptor (e.g., alcohol, sugar)
-
Molecular sieves (optional, for controlling water activity)
-
Thermostatted shaker or magnetic stirrer with heating
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)
Procedure:
-
Enzyme Preparation: If using a free lipase, lyophilize the enzyme to remove excess water. For immobilized lipases like Novozym 435, use as is.
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the desired amount of [EMIM][BF4].
-
Add the acyl acceptor and acyl donor to the ionic liquid. The molar ratio will depend on the specific reaction and should be optimized (e.g., 1:1 to 1:5 acceptor to donor).
-
If controlling water activity is critical, add activated molecular sieves (e.g., 3Å or 4Å).
-
Place the vessel in a thermostatted shaker or on a heated magnetic stirrer and allow the mixture to reach the desired reaction temperature (e.g., 40-60 °C).
-
-
Initiation of Reaction: Add the lipase to the reaction mixture. The enzyme loading should be optimized (e.g., 1-10% w/w of substrates).
-
Reaction Monitoring:
-
Take aliquots of the reaction mixture at regular intervals.
-
To prepare the sample for analysis, dilute the aliquot with a suitable organic solvent (e.g., hexane, ethyl acetate) to precipitate the enzyme and dilute the ionic liquid.
-
Centrifuge to pellet the enzyme and analyze the supernatant by GC or HPLC to determine the conversion of substrates and the formation of the product.
-
-
Product Isolation and IL Recycling:
-
After the reaction reaches the desired conversion, separate the enzyme (by filtration for immobilized enzymes or centrifugation for free enzymes).
-
The product can be extracted from the ionic liquid using a non-polar organic solvent (e.g., hexane, diethyl ether). The immiscibility of these solvents with [EMIM][BF4] allows for a simple liquid-liquid extraction.
-
The [EMIM][BF4] phase can be dried under vacuum to remove any residual solvent and water and can be reused for subsequent reactions.
-
Caption: Workflow for lipase-catalyzed transesterification in [EMIM][BF4].
Protocol 2: Protease-Catalyzed Peptide Synthesis
This protocol describes the synthesis of a dipeptide using a protease in a kinetically controlled reaction.
Materials:
-
Protease (e.g., thermolysin, chymotrypsin)
-
[EMIM][BF4] (low water content)
-
N-protected amino acid ester (acyl donor)
-
Amino acid amide or ester (nucleophile)
-
pH meter or pH indicator strips (for adjusting aqueous buffer if used as a co-solvent)
-
Thermostatted reaction vessel
-
HPLC for reaction monitoring and product analysis
Procedure:
-
Reaction Medium Preparation:
-
For a predominantly non-aqueous system, use dried [EMIM][BF4].
-
For an aqueous-ionic liquid biphasic system, prepare a buffered aqueous solution at the optimal pH for the protease. The volume ratio of the ionic liquid to the aqueous phase needs to be optimized.
-
-
Reaction Setup:
-
Dissolve the N-protected amino acid ester and the amino acid amide/ester in the [EMIM][BF4] or the ionic liquid phase of the biphasic system.
-
Bring the reaction mixture to the optimal temperature for the protease (e.g., 30-50 °C).
-
-
Enzyme Preparation and Reaction Initiation:
-
Dissolve the protease in a minimal amount of the appropriate buffer (if not already in the biphasic system) or add it directly as a powder to the ionic liquid.
-
Add the enzyme solution/powder to the substrate mixture to initiate the reaction.
-
-
Reaction Monitoring:
-
Monitor the formation of the dipeptide product by taking aliquots at different time points and analyzing them by RP-HPLC.
-
-
Product Isolation:
-
Upon completion, the peptide product can be isolated. In a biphasic system, the product may partition into one of the phases.
-
For a monophasic ionic liquid system, precipitation of the product by adding an anti-solvent or purification by chromatography may be necessary.
-
-
Ionic Liquid Recycling: The ionic liquid can be recovered, purified, and reused as described in Protocol 4.1.
Quantitative Data Summary
The following table summarizes representative data on the performance of enzymes in imidazolium-based ionic liquids compared to conventional organic solvents.
| Enzyme | Reaction | Ionic Liquid | Organic Solvent | Key Findings | Reference(s) |
| Candida antarctica Lipase B (CALB) | Transesterification of ethyl butanoate with 1-butanol | [EMIM][EtSO4] | Toluene | Low activity in neat IL, but recovered enzyme retained high activity. | [10] |
| Geobacillus thermocatenolatus Lipase | Enantioselective hydrolysis | ethanol/[EMIM][BF4] | ethanol/[BMIM][BF4] | Change in IL led to inversion of enantioselectivity. | [10] |
| Subtilisin | Esterification of N-acetylphenylalanine | 2 M [EMIM][OAc] | 2 M Acetonitrile | 14-fold higher enantioselectivity in the ionic liquid. | [14] |
| Cellulase | Hydrolysis of carboxymethyl cellulose | [BMIM][PF6] | [BMIM][BF4] | Higher activity in the more hydrophobic IL. | [5] |
Troubleshooting and Key Considerations
-
Water Content: The presence of water can significantly impact enzyme activity and stability, as well as the solubility of reactants. It is crucial to control and report the water content in the ionic liquid.
-
Purity of Ionic Liquid: Impurities, such as residual halides from the synthesis, can inhibit enzyme activity. Use high-purity ionic liquids.
-
Mass Transfer Limitations: The viscosity of [EMIM][BF4] is higher than that of many organic solvents, which can lead to mass transfer limitations, especially with immobilized enzymes. Adequate mixing is essential.
-
Enzyme Immobilization: Immobilizing enzymes on solid supports can enhance their stability and facilitate their recovery and reuse from the ionic liquid medium.
-
Product Inhibition: Accumulation of the product in the ionic liquid phase can lead to product inhibition. In situ product removal strategies may be necessary for some reactions.
Conclusion
[EMIM][BF4] offers a promising medium for a wide range of enzymatic reactions, often leading to enhanced activity, stability, and selectivity compared to conventional organic solvents. By carefully considering the physicochemical properties of the ionic liquid and optimizing key reaction parameters such as water activity, temperature, and substrate concentrations, researchers can harness the unique advantages of this "green" solvent to develop more efficient and sustainable biocatalytic processes. The protocols and insights provided in this guide serve as a valuable starting point for exploring the vast potential of [EMIM][BF4] in biocatalysis for applications in drug development, fine chemical synthesis, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalysis in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Ionic liquids as (co)solvents for enzymatic reactions (2006) | Muzafera Paljevac | 28 Citations [scispace.com]
- 6. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.unica.it [iris.unica.it]
- 12. Molecular dynamics simulation of imidazolium CnMIM-BF4 ionic liquids using a coarse grained force-field - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionic liquids from the bottom up: local assembly motifs in [EMIM][BF4] through cryogenic ion spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for gas absorption in 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
An Application Note and Protocol for the Gravimetric Measurement of Gas Absorption in 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([emim][CF₃BF₃])
Introduction
Ionic liquids (ILs) represent a class of molten salts with melting points below 100 °C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] These features make them highly promising candidates for various chemical processes, particularly for gas separation and capture, where they offer potential advantages over traditional volatile organic solvents.[2][3] The ionic liquid this compound, henceforth [emim][CF₃BF₃], is a noteworthy solvent in this class. Its fluorinated anion can impart specific selectivities for gases like CO₂, and its relatively low viscosity and hydrophobic nature make it an attractive medium for absorption processes.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for accurately measuring gas absorption isotherms in [emim][CF₃BF₃]. We will focus on the high-precision gravimetric method, which is exceptionally well-suited for ILs due to their lack of volatility, allowing for direct and accurate measurement of mass change upon gas sorption.[6] The protocols and insights provided herein are designed to ensure data integrity, reproducibility, and a deep understanding of the underlying principles.
Physicochemical Properties of [emim][CF₃BF₃]
A thorough understanding of the solvent's properties is paramount for designing and interpreting gas absorption experiments. The key physicochemical properties of [emim][CF₃BF₃] are summarized below. These values influence factors such as gas diffusivity (viscosity) and the molar quantity of the solvent (molecular weight).
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁BF₆N₂ | [4] |
| Molecular Weight | 252.0 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Melting Point | Low melting point, liquid at room temperature | [5] |
| Viscosity | Low compared to other ILs (e.g., 26-77 cP range for similar ILs at 25°C) | [5] |
| Key Features | Hydrophobic, resistant to hydrolysis | [5] |
Principles of Gravimetric Gas Absorption Measurement
Gas absorption in [emim][CF₃BF₃] is predominantly a physical process (physisorption), where gas molecules dissolve in the free volume of the ionic liquid without forming chemical bonds.[1] The extent of this absorption is governed by thermodynamic equilibrium, which is a function of temperature, pressure, and the specific interactions between the gas and the IL.
The gravimetric method directly quantifies this absorption by measuring the mass increase of a known quantity of IL as it is exposed to a gas at a controlled temperature and pressure.[6] A high-precision magnetic suspension balance or a similar microbalance is used for this purpose. The core principle is based on the precise detection of mass change, which, after necessary corrections, is used to calculate the amount of gas absorbed.
A critical aspect of the gravimetric technique is the correction for the buoyancy effect.[7] As the pressure of the gas surrounding the sample increases, it exerts an upward buoyant force on the sample and its holder, leading to an apparent decrease in mass. This effect must be accurately measured and corrected for to determine the true mass of the absorbed gas. This is typically achieved by performing a blank run with a non-absorbing, inert gas like helium.
Experimental Workflow Overview
The following diagram illustrates the end-to-end workflow for a typical gas absorption experiment using the gravimetric method.
References
The Role of Imidazolium-Based Borate Ionic Liquids in Advanced Polymer Synthesis: A Focus on 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
An Application Guide for Researchers
Abstract: Ionic liquids (ILs) have emerged as a transformative class of solvents in polymer chemistry, offering unique properties that can significantly influence reaction kinetics, polymer characteristics, and process sustainability.[1] This guide delves into the application of 1-ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids, with a specific focus on the potential of the trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻) anion, in various polymerization methodologies. While literature on this specific anion in polymerization is nascent, its properties suggest it is a versatile medium for such reactions.[2] This document provides a foundational understanding, adapted protocols from closely related and well-studied systems, and practical insights for researchers exploring this novel design space. We will cover the synthesis of the ionic liquid, its mechanistic influence on polymerization, and detailed protocols for free-radical and controlled polymerization techniques.
Introduction to [EMIM]-Based Borate Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive "green" alternatives to volatile organic compounds (VOCs).[1][3] The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is a common building block for ILs, offering good thermal and electrochemical stability.
The choice of anion is critical in defining the IL's properties. Borate-based anions, such as tetrafluoroborate ([BF₄]⁻) and the more complex trifluoro(trifluoromethyl)borate ([CF₃BF₃]⁻), contribute to the IL's polarity, viscosity, and coordinating ability. The [CF₃BF₃]⁻ anion, with its fluorinated groups, is expected to exhibit low viscosity and high ionic conductivity, making it a promising candidate for enhancing reaction efficiency in polymerization.[2]
Physicochemical Properties
The performance of an IL as a polymerization solvent is dictated by several key properties. Understanding these properties is crucial for experimental design.
-
Viscosity: ILs are generally more viscous than conventional solvents.[4] This can be a double-edged sword; high viscosity can slow down termination reactions in free-radical polymerization, leading to higher molecular weight polymers, but it can also hinder mixing and diffusion.[4][5]
-
Polarity: The high polarity of imidazolium ILs can significantly influence reaction rates and mechanisms, particularly in ionic polymerizations where they can stabilize charged intermediates.[6][7]
-
Monomer/Polymer Solubility: The IL must effectively dissolve the monomer and, depending on the desired outcome, either the resulting polymer (for a homogeneous system) or not (for simplified separation in a biphasic system).[1]
-
Purity: ILs are highly sensitive to impurities, especially water and halides, which can interfere with catalysts and act as chain-transfer agents. Rigorous purification is paramount.[4]
Table 1: Comparative Properties of Common [EMIM]⁺-Based Ionic Liquids
| Ionic Liquid | Anion | Density (g/mL at 25°C) | Melting Point (°C) | Viscosity (cP at 25°C) |
| [EMIM][BF₄] | Tetrafluoroborate | 1.294 | 15 | ~34 |
| [EMIM][OTf] | Triflate | 1.387 | -9 | ~40 |
| [EMIM][NTf₂] | Bis(triflyl)imide | 1.517 | -3 | ~34 |
| [EMIM][CF₃BF₃] (Predicted) | Trifluoro(trifluoromethyl)borate | Data not available | Data not available | Expected to be low |
Synthesis of [EMIM]-Based Borate ILs
The synthesis of these ILs typically follows a two-step process: N-alkylation (quaternization) to form a halide salt, followed by anion exchange (metathesis).[8]
Caption: Figure 1: General Synthesis Workflow for [EMIM]-Based Borate ILs.
Mechanistic Insights: Why Use ILs in Polymerization?
The use of ILs is not merely a solvent replacement; it fundamentally alters the reaction environment, impacting propagation, termination, and transfer steps.[1]
Caption: Figure 2: Influence of ILs on Polymerization Mechanisms.
Free-Radical Polymerization
In conventional free-radical polymerization, reactions in ILs often proceed much faster and yield polymers with significantly higher molecular weights compared to those synthesized in common organic solvents like benzene or toluene.[4][9] This is attributed to two main factors:
-
Reduced Termination Rate: The high viscosity of the IL medium restricts the diffusion of growing polymer chains, decreasing the rate of bimolecular termination.[5]
-
"Protected Radical" Hypothesis: Some studies propose that the ionic environment shields the growing radical end, making it less susceptible to termination and chain transfer events. This "protected" state allows for the formation of very high molecular weight polymers and even enables the synthesis of block copolymers without a dedicated control agent.[10][11]
Controlled/Living Polymerization (ATRP, RAFT)
In techniques like Atom Transfer Radical Polymerization (ATRP), the catalyst (typically a copper complex) is often cationic. This allows it to be immobilized in the ionic liquid phase.[4] This offers a significant process advantage: the polymer product, which may be insoluble in the IL, can be easily separated by simple extraction or filtration, while the expensive catalyst remains in the IL phase for reuse.[1][4] This enhances the "green" credentials of the process by minimizing catalyst waste.
Cationic Polymerization
Cationic polymerization is notoriously difficult to control due to the high reactivity of the propagating carbocation. The highly polar and ionic nature of ILs can stabilize these carbocations.[7] This stabilization can lead to a reduction in unwanted side reactions, such as chain transfer and termination, resulting in polymers with more predictable molecular weights and narrower distributions.[6][7]
Application Protocols
Disclaimer: The following protocols are adapted from established procedures using analogous ionic liquids (e.g., [EMIM][BF₄], [BMIM][PF₆]). Researchers should perform initial small-scale trials to optimize conditions for 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate . All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques, as ILs and polymerization systems can be sensitive to air and moisture.
Protocol 1: Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol details the synthesis of high molecular weight poly(methyl methacrylate) (PMMA) by leveraging the unique properties of the IL environment.
Caption: Figure 3: Workflow for Free-Radical Polymerization of MMA in an IL.
Step-by-Step Methodology:
-
Preparation:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 mL).
-
Seal the flask and subject it to at least three cycles of vacuum and backfilling with inert gas (N₂ or Ar) to remove dissolved oxygen and residual moisture.
-
Causality & Insight: Oxygen is a potent radical scavenger and will inhibit polymerization. Thorough degassing is critical for reproducibility.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add freshly distilled methyl methacrylate (MMA) monomer (e.g., 2.0 g, ~20 mmol).
-
Add the free-radical initiator, 2,2'-azobisisobutyronitrile (AIBN) (e.g., 16.4 mg, 0.1 mmol). The monomer-to-initiator ratio will determine the theoretical molecular weight.
-
Causality & Insight: Using freshly purified monomer removes inhibitors that are added for storage, which would otherwise prevent polymerization.
-
-
Polymerization:
-
Seal the flask and immerse it in a preheated oil bath at 60-70 °C.
-
Stir the mixture vigorously. The reaction will become noticeably more viscous as the polymer forms.[4]
-
Allow the reaction to proceed for the desired time (e.g., 4 hours). Conversion can be monitored by taking aliquots and analyzing via ¹H NMR.
-
-
Polymer Isolation and Purification:
-
Cool the flask to room temperature.
-
Dissolve the viscous reaction mixture in a suitable solvent like acetone or THF (approx. 20 mL).
-
Slowly pour the solution into a beaker containing a vigorously stirring non-solvent, such as methanol (approx. 200 mL). The PMMA will precipitate as a white solid.
-
Causality & Insight: The polymer is soluble in acetone but insoluble in methanol, while the IL is soluble in methanol. This step effectively separates the polymer from the IL and any unreacted monomer.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the polymer by vacuum filtration, washing it several times with fresh methanol to remove any residual IL.
-
-
Drying and Characterization:
-
Dry the polymer in a vacuum oven at 50 °C overnight to a constant weight.
-
Characterize the polymer using:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
¹H NMR: To confirm the polymer structure.
-
-
Protocol 2: ATRP of Butyl Acrylate with Catalyst Recycling
This protocol demonstrates a key advantage of ILs: the ability to contain and recycle the polymerization catalyst.
Caption: Figure 4: Workflow for ATRP with Catalyst Recycling in an IL.
Step-by-Step Methodology:
-
Catalyst Phase Preparation:
-
In a Schlenk flask under inert atmosphere, add Cu(I)Br (e.g., 14.3 mg, 0.1 mmol) and this compound (5 mL).
-
Add the ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (e.g., 21 µL, 0.1 mmol).
-
Stir the mixture. A colored solution should form, indicating complexation.
-
Causality & Insight: The PMDETA ligand solubilizes the copper salt and forms the active catalyst complex. The cationic nature of this complex helps immobilize it in the highly polar IL phase.[4]
-
-
Polymerization:
-
To the catalyst/IL phase, add purified butyl acrylate (e.g., 1.28 g, 10 mmol) and the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 14.7 µL, 0.1 mmol).
-
Immerse the flask in an oil bath at 60 °C and stir. Depending on the length of the acrylate's alkyl chain, the system may become heterogeneous as the non-polar polymer forms.[1]
-
Run for a predetermined time to achieve the desired conversion (e.g., 2-6 hours).
-
-
Polymer Isolation:
-
Cool the reaction to room temperature.
-
Add a non-polar solvent in which the polymer is soluble but the IL is not, such as toluene (20 mL).
-
Stir vigorously for 15 minutes, then allow the layers to separate. The top layer will be the toluene/polymer solution, and the bottom layer will be the IL/catalyst.
-
Carefully decant or cannulate the top polymer layer into another flask.
-
-
Polymer Purification:
-
Precipitate the poly(butyl acrylate) by adding the toluene solution to cold methanol.
-
Filter, wash, and dry the polymer as described in Protocol 1.
-
Characterize via GPC. A well-controlled ATRP should yield a polymer with a low PDI (<1.3).
-
-
Catalyst Recycling:
-
The remaining IL/catalyst phase in the original Schlenk flask is ready for immediate reuse.
-
Add a fresh charge of butyl acrylate and EBiB (Step 2) and repeat the polymerization.
-
Causality & Insight: The ability to reuse the catalyst/solvent phase multiple times is a major economic and environmental benefit of this system. Compare the GPC results from the first and subsequent runs to verify that catalyst activity is maintained.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Polymerization | - Inhibitor present in monomer.- Oxygen contamination.- Inactive initiator/catalyst. | - Purify monomer immediately before use.- Ensure rigorous degassing and inert atmosphere technique.- Use fresh, properly stored reagents. |
| Low Molecular Weight | - High initiator concentration.- Presence of chain transfer agents (e.g., water, impurities). | - Recalculate and reduce initiator amount.- Dry IL and monomer thoroughly. Ensure high purity of all reagents. |
| Broad PDI (in ATRP) | - Poor initiation efficiency.- Loss of catalyst activity (oxidation to Cu(II)). | - Ensure catalyst complex forms completely before adding monomer.- Maintain a strict inert atmosphere to prevent oxidation. Add a small amount of Cu(0) or a reducing agent if needed. |
| Difficult Separation | - IL and extraction solvent are partially miscible.- Polymer is partially soluble in IL. | - Screen different extraction solvents.- Adjust the polymer chain length or monomer type to reduce its solubility in the IL. |
Conclusion
This compound and related imidazolium borate salts represent a promising, albeit underexplored, class of solvents for polymer synthesis. Their unique combination of polarity, viscosity, and potential for catalyst retention offers researchers powerful tools to control polymerization outcomes.[2][4] By increasing reaction rates, enabling the synthesis of high molecular weight polymers, and facilitating sustainable process designs through catalyst recycling, these "designer solvents" are poised to play an increasingly important role in the development of advanced polymer materials.[1][3] Further research into the specific effects of the [CF₃BF₃]⁻ anion will undoubtedly uncover new possibilities in this exciting field.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Ionic liquids in polymer technology - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05445H [pubs.rsc.org]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 9. Conventional free radical polymerization in room temperature ionic liquids: a green approach to commodity polymers with practical advantages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. sarikagoel.github.io [sarikagoel.github.io]
- 11. [PDF] Free-Radical Polymerization in Ionic Liquids : The Case for a Protected Radical | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF3BF3])
Welcome to the dedicated technical support guide for the purification of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF3BF3]). This resource is designed for researchers, scientists, and drug development professionals who require high-purity ionic liquids (ILs) for their applications. Impurities can significantly alter the physicochemical properties of an IL, such as its viscosity, conductivity, and electrochemical window, leading to unreliable and irreproducible experimental results.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of [EMIM][CF3BF3] so critical for my experiments?
The unique properties of ionic liquids are exquisitely sensitive to impurities. Even trace amounts of contaminants can have a significant impact:
-
Water: Can narrow the electrochemical window, affect viscosity, and participate in side reactions.[3][4] Even small amounts of water in hygroscopic ionic liquids can strongly affect their material properties.[4]
-
Halides (Cl⁻, Br⁻): Residual halides from the synthesis (metathesis reaction) are corrosive and can poison catalysts. They are often the most problematic impurity, as they can significantly reduce the electrochemical stability of the IL.[5]
-
Organic Solvents: Leftover solvents from synthesis or washing steps (e.g., dichloromethane, acetone) can alter polarity and solubility characteristics.
-
Unreacted Starting Materials: Precursors like 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) or potassium trifluoro(trifluoromethyl)borate (K[CF3BF3]) can remain, altering the ionic composition and physical properties of the final product.[6]
-
Color Impurities: Often arise from thermal degradation or impurities in the starting materials, indicating potential decomposition products that can interfere with spectroscopic or electrochemical analyses.[7]
Ensuring high purity is the cornerstone of reproducible science when working with ionic liquids.
Q2: What are the most common impurities in synthesized [EMIM][CF3BF3] and where do they come from?
Understanding the source of impurities is the first step in selecting an appropriate purification strategy. The most common synthesis route for [EMIM][CF3BF3] is a metathesis (anion exchange) reaction between an [EMIM] halide (like [EMIM]Cl or [EMIM]Br) and a salt of the desired anion, such as K[CF3BF3].[6]
| Impurity Type | Common Examples | Typical Source | Recommended Primary Purification Method |
| Halide Ions | Cl⁻, Br⁻ | Incomplete reaction or insufficient washing after metathesis from [EMIM]X precursor. | Liquid-Liquid Extraction; Repeated Washing |
| Water | H₂O | Absorption from atmosphere (hygroscopicity), use of aqueous media during synthesis. | High-Vacuum Drying; Azeotropic Distillation |
| Color Bodies | Degradation products | Thermal stress during synthesis, impurities in starting 1-methylimidazole. | Activated Carbon Treatment |
| Organic Solvents | Dichloromethane, Acetone, Acetonitrile | Used as reaction or extraction solvents. | High-Vacuum Drying |
| Inorganic Salts | KCl, KBr, NaBF₄ | Byproducts of the metathesis reaction. | Filtration; Liquid-Liquid Extraction |
| Starting Materials | 1-methylimidazole | Unreacted precursor from the initial quaternization step. | Solvent Washing/Extraction |
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter with your [EMIM][CF3BF3] and provides detailed, step-by-step protocols for remediation.
Issue 1: My [EMIM][CF3BF3] is yellow or brown.
A colored sample indicates the presence of chromophores, which are often thermal degradation byproducts or impurities from the initial synthesis of the imidazolium cation.[8] Activated carbon treatment is a highly effective and non-destructive method for removing these color bodies.[9][10]
This protocol leverages the high surface area and porous structure of activated carbon to adsorb large, color-imparting organic molecules.
Causality: The non-polar surface of activated carbon has a strong affinity for conjugated organic systems and polarizable molecules, which are common characteristics of the impurities that cause coloration. The ionic liquid itself has a much lower affinity for the carbon surface, allowing for selective removal.[9]
Step-by-Step Guide:
-
Dissolution: Dissolve the colored [EMIM][CF3BF3] in a suitable volatile solvent. Dichloromethane (DCM) or acetone of high purity are excellent choices. A concentration of 10-20% w/v is a good starting point.
-
Carbon Addition: Add activated carbon to the solution. A typical loading is 1-3% of the mass of the ionic liquid (e.g., 1-3 g of carbon for 100 g of IL).
-
Stirring: Stir the mixture vigorously at room temperature for 12-24 hours.[8] Heating gently (e.g., to 40-60°C) can sometimes improve efficiency, but ensure the solvent's boiling point is not exceeded.
-
Filtration: The most critical step is the complete removal of the fine carbon particles. Use a multi-stage filtration process:
-
First, filter through a Celite® or silica gel plug (2-3 cm thick) in a fritted glass funnel to remove the bulk of the carbon.
-
Follow this with a final filtration through a 0.22 or 0.45 µm syringe filter (PTFE is a good choice for chemical compatibility) to remove any remaining fine particles.
-
-
Solvent Removal: Remove the volatile solvent using a rotary evaporator.
-
Final Drying: Transfer the decolorized ionic liquid to a Schlenk flask and dry under high vacuum (see Protocol 3) to remove residual solvent and any water introduced during the process.
Self-Validation: A visually clear, colorless liquid should be obtained. If color persists, a second treatment may be necessary.
Issue 2: My analysis shows significant halide (Cl⁻, Br⁻) contamination.
Halide contamination is a common issue stemming from incomplete anion exchange.[5] Because [EMIM][CF3BF3] is hydrophobic, a liquid-liquid extraction procedure using deionized water is highly effective for partitioning the more hydrophilic halide salts into the aqueous phase.[6]
Causality: This method relies on the differential solubility of the salts. The byproduct halide salts (e.g., KCl, NaBr) are highly soluble in water, while the hydrophobic [EMIM][CF3BF3] has very low miscibility with water. This allows for the selective washing of impurities out of the IL phase.[11][12][13]
Step-by-Step Guide:
-
Extraction Setup: Place the impure [EMIM][CF3BF3] in a separatory funnel. For every 1 part (by volume) of IL, add 2 parts of high-purity, deionized water.
-
Washing: Shake the funnel vigorously for 2-3 minutes, venting frequently to release any pressure. Allow the layers to fully separate. The denser ionic liquid phase will be at the bottom.
-
Separation: Carefully drain the lower ionic liquid layer into a clean flask. Discard the upper aqueous layer.
-
Repeat: Repeat the washing process (steps 1-3) at least 3-5 times.
-
Purity Check (Qualitative): To check for remaining halides, take the final aqueous wash and add a few drops of a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) or cream precipitate (AgBr) indicates that the halide concentration is significantly reduced.[5]
-
Drying: The washed ionic liquid will be saturated with water. It is crucial to dry it thoroughly using high vacuum (see Protocol 3).
Workflow for Halide and Color Removal
The following diagram illustrates a typical decision-making and experimental workflow for purifying a newly synthesized batch of [EMIM][CF3BF3].
Caption: Decision workflow for purifying crude [EMIM][CF3BF3].
Issue 3: My ionic liquid contains water and/or residual volatile solvents.
Water is a pervasive impurity for many ionic liquids, and residual solvents from purification steps must be removed.[14][15] Due to the negligible vapor pressure of the ionic liquid itself, drying under high vacuum at an elevated temperature is the most effective method.[11][16][17]
Causality: By significantly reducing the pressure, the boiling points of volatile impurities like water and organic solvents are lowered dramatically, allowing them to be removed as vapor at moderate temperatures without thermally degrading the ionic liquid.
Step-by-Step Guide:
-
Apparatus: Place the ionic liquid in a Schlenk flask or a round-bottom flask that can be attached to a high-vacuum line (a vacuum manifold connected to a two-stage rotary vane pump and/or a turbomolecular pump). A cold trap (using liquid nitrogen or a dry ice/acetone slurry) must be placed between the flask and the pump to protect the pump from solvent vapors.
-
Conditions:
-
Temperature: Heat the flask using an oil bath to 60-80°C. Do not exceed the thermal stability limit of the IL.
-
Pressure: Apply high vacuum, aiming for a pressure below 100 mTorr (<0.1 mbar).
-
Stirring: Stir the liquid vigorously with a magnetic stir bar. This increases the surface area and prevents bumping, greatly accelerating the drying process.
-
-
Duration: Dry under these conditions for at least 24-48 hours.
-
Verification: The water content can be accurately determined using Karl Fischer titration. For most applications, a water content below 100 ppm is considered "dry".
| Drying Method | Typical Achievable Water Content | Pros | Cons |
| High-Vacuum (70°C) | < 100 ppm | Highly effective for water and volatiles. | Requires specialized vacuum equipment. |
| Azeotropic Distillation | < 200 ppm | Good for bulk removal. | Risk of thermal degradation; solvent residue.[18] |
| Molecular Sieves (3Å) | 200 - 500 ppm | Simple, no heat required. | Less effective for very low water content; potential for ion exchange.[14] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 9. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 15. arc.aiaa.org [arc.aiaa.org]
- 16. researchgate.net [researchgate.net]
- 17. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
Effect of water on the stability of [EMIM][CF3BF3]
A Guide for Researchers on the Effect of Water on Stability and Experimental Integrity
Welcome to the technical support guide for 1-ethyl-3-methylimidazolium trifluoro(trifluoromethyl)borate, [EMIM][CF3BF3]. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in scientific literature and practical experience to ensure the success of your experiments. This guide is structured to anticipate and address the challenges you may face, particularly concerning the interaction of this ionic liquid (IL) with water.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, stability, and use of [EMIM][CF3BF3] in the presence of moisture.
Q1: How stable is [EMIM][CF3BF3] in the presence of water?
While ionic liquids containing the trifluoromethyltrifluoroborate ([CF3BF3]⁻) anion are generally considered hydrophobic, prolonged exposure to water, especially at elevated temperatures or in the presence of acids or bases, can lead to slow hydrolysis.[1] The stability of fluorinated anions like [CF3BF3]⁻ is significantly higher than that of anions like tetrafluoroborate ([BF4]⁻) or hexafluorophosphate ([PF6]⁻), which are known to hydrolyze in the presence of water to produce hydrofluoric acid (HF).[2] However, assuming complete inertness is a common pitfall. The presence of water, even at ppm levels, can alter the physicochemical properties of the IL and impact experimental outcomes.[3][4][5][6]
Q2: What are the observable signs of water contamination or degradation in my [EMIM][CF3BF3] sample?
Initial water contamination may not be visually apparent. However, you might observe:
-
Changes in Viscosity and Conductivity: Increased water content leads to a decrease in viscosity and a corresponding increase in conductivity.[3] While this might seem advantageous for some applications, it is an indicator of impurity.
-
Cloudiness or Phase Separation: Although [EMIM][CF3BF3] is hydrophobic, significant water contamination can lead to the formation of a biphasic mixture, especially at lower temperatures.
-
Inconsistent Experimental Results: This is the most common sign. If you notice a drift in electrochemical measurements, changes in reaction kinetics, or poor reproducibility, water contamination should be your primary suspect. Specifically, a narrowing of the electrochemical window is a well-documented effect of water in ionic liquids.[3][4][5][6]
Q3: How does water specifically affect electrochemical applications of [EMIM][CF3BF3]?
Water is a significant impurity in electrochemical studies using ionic liquids.[3] Its presence has several detrimental effects:
-
Narrowing of the Electrochemical Window: This is the most critical impact. Water is electrochemically active and will be reduced or oxidized, limiting the potential range in which the ionic liquid is stable.[3][4][5][6] The electrochemical window typically decreases in the following order: vacuum-dried > atmospheric > wet IL.[4][5]
-
Proton Source: In reductive processes, water can act as a proton source, leading to hydrogen evolution at the cathode, which can interfere with the reduction of your target species.
-
Altered Mass Transport: The decrease in viscosity caused by water will alter the diffusion coefficients of electroactive species, affecting measured currents and the interpretation of voltammetric data.[3]
Q4: What are the best practices for handling and storing [EMIM][CF3BF3] to minimize water contamination?
Given the sensitivity of many applications to water, stringent handling protocols are necessary.
-
Inert Atmosphere: Always handle and store [EMIM][CF3BF3] under an inert atmosphere, such as in an argon- or nitrogen-filled glovebox.[7]
-
Dry Glassware: Ensure all glassware and equipment are rigorously dried in an oven and cooled under vacuum or in a desiccator before use.
-
Proper Sealing: Store the ionic liquid in a tightly sealed container with a PTFE-lined cap. For long-term storage, consider sealing the container with Parafilm®.
-
Use of Syringes: When transferring the IL, use dry syringes or cannulas under a positive pressure of inert gas.
Q5: How can I accurately measure the water content in my [EMIM][CF3BF3] sample?
The gold standard for determining water content in ionic liquids is Karl Fischer (KF) titration .[3][4][5][6] This method is highly sensitive and can accurately quantify water levels down to the ppm range. Both volumetric and coulometric KF titration can be used, with the coulometric method being more suitable for very low water content.
Q6: I suspect my [EMIM][CF3BF3] has been contaminated with water. Can it be dried?
Yes, water can be removed from [EMIM][CF3BF3]. The most common and effective method is drying under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for an extended period (24-72 hours). This process removes volatile impurities, primarily water, without causing thermal degradation of the ionic liquid. It is crucial to use a good vacuum pump and a cold trap to prevent contamination of the pump oil.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with [EMIM][CF3BF3].
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Drifting or shrinking electrochemical window in cyclic voltammetry. | Water contamination is the most likely cause.[3][4][5] | 1. Dry the ionic liquid under high vacuum (see Protocol 2).2. Perform Karl Fischer titration to confirm water content is below your experimental tolerance (e.g., <10 ppm).3. Ensure all cell components and electrodes are scrupulously dried before assembly in a glovebox. |
| Poor reproducibility of reaction yields or kinetics. | 1. Variable water content between experimental runs.2. Slow hydrolysis of the anion, potentially changing the catalytic environment. | 1. Standardize the drying procedure for the IL before each use.2. Use a fresh batch of IL or a batch with a confirmed low water content.3. Consider adding a water scavenger if the reaction chemistry allows. |
| Appearance of unexpected peaks in NMR spectra. | Degradation of the [EMIM]⁺ cation or [CF3BF3]⁻ anion. Water can facilitate decomposition pathways.[8][9] | 1. Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra of the suspect IL.2. Compare with a reference spectrum of a pure, dry sample.3. Hydrolysis of the anion may lead to species like [BF2(OH)CF3]⁻ or free fluoride, which can be detected by ¹⁹F and ¹¹B NMR. |
| The ionic liquid appears cloudy or has formed two layers. | Significant water contamination exceeding the miscibility limit. | The IL is heavily contaminated. While it can be dried under vacuum, it may be difficult to remove all water. It is recommended to use a fresh, unopened batch for sensitive applications. |
Part 3: Experimental Protocols
These protocols provide step-by-step guidance for essential procedures.
Protocol 1: Water Content Determination by Karl Fischer Titration
Causality: This protocol is crucial for establishing a baseline of quality for your ionic liquid. Without knowing the initial water content, troubleshooting any subsequent experimental anomalies becomes exceedingly difficult.
-
Preparation: Work under an inert atmosphere (glovebox) to prevent atmospheric moisture absorption during sample preparation.
-
Titrator Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned.
-
Sample Extraction: Using a dry, gas-tight syringe, draw a precise amount (typically 0.5-1.0 mL) of the [EMIM][CF3BF3].
-
Injection: Inject the sample directly into the KF titration cell. The mass of the sample should be determined accurately by weighing the syringe before and after injection.
-
Titration: Start the titration process. The instrument will automatically determine the amount of water present.
-
Calculation: The water content is typically reported in parts per million (ppm). Perform at least three independent measurements to ensure accuracy and report the average and standard deviation.
Protocol 2: Drying [EMIM][CF3BF3] Under High Vacuum
Causality: This procedure leverages the negligible vapor pressure of the ionic liquid and the much higher vapor pressure of water to selectively remove the contaminant without loss of the IL.[10]
-
Setup: Place the ionic liquid in a Schlenk flask that is no more than half full to avoid bumping.
-
Connection: Connect the flask to a high-vacuum line (<10 mTorr) equipped with a liquid nitrogen cold trap. The cold trap is essential to capture water and prevent it from contaminating the vacuum pump.
-
Heating: Place the flask in an oil bath and heat to 60-80 °C. Do not exceed the recommended temperature to avoid potential thermal degradation.
-
Stirring: Stir the ionic liquid moderately with a magnetic stir bar. This increases the surface area and accelerates the drying process.
-
Duration: Continue drying for at least 24-48 hours. For very wet samples or for applications requiring ultra-low water content, 72 hours may be necessary.
-
Completion: Once drying is complete, allow the flask to cool to room temperature before backfilling with an inert gas (argon or nitrogen). Breaking the vacuum while the IL is hot can increase the risk of sucking air into the system.
-
Verification: After drying, perform a Karl Fischer titration (Protocol 1) to confirm the final water content.
Part 4: Visualizations and Data
Diagrams
Below are diagrams illustrating key concepts and workflows for working with [EMIM][CF3BF3].
Caption: Potential (slow) hydrolysis pathway of [EMIM][CF3BF3].
Caption: Recommended workflow for handling water-sensitive [EMIM][CF3BF3].
Data Summary
The presence of water has a predictable effect on the key properties of ionic liquids. The following table summarizes the general trends observed.
| Property | Effect of Increased Water Content | Rationale |
| Viscosity | Decreases | Water disrupts the inter-ionic interactions (hydrogen bonding and Coulombic forces) between the [EMIM]⁺ cations and [CF3BF3]⁻ anions, reducing the overall flow resistance.[3] |
| Conductivity | Increases | A direct consequence of decreased viscosity. Lower viscosity allows for greater ionic mobility, leading to higher conductivity.[3] |
| Density | Decreases | The density of water is generally lower than that of most imidazolium-based ionic liquids.[3] |
| Electrochemical Window | Narrows Significantly | Water has a much smaller electrochemical stability window than high-purity ionic liquids. Its presence provides a readily oxidizable/reducible species, limiting the accessible potential range.[3][4][5][6] |
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Improving the Ionic Conductivity of [EMIM][CF3BF3]-based Electrolytes
Introduction
Welcome to the technical support center for 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate, [EMIM][CF3BF3], based electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the ionic conductivity of this promising ionic liquid for various electrochemical applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you navigate the complexities of your experiments. This document is structured to address common challenges and questions through a detailed troubleshooting guide and a comprehensive FAQ section.
The ionic liquid [EMIM][CF3BF3] is noted for its hydrophobic nature, low viscosity (26-77 cP at 25°C), and high conductivity, making it a compelling candidate for applications in batteries, supercapacitors, and other electrochemical devices.[1] However, optimizing its ionic conductivity for specific applications often requires strategic modifications. This guide will explore various methods to achieve this, including the use of co-solvents, the addition of lithium salts, and the incorporation of nanomaterials.
Troubleshooting Guide: Enhancing Ionic Conductivity
This section provides detailed, step-by-step protocols for common experimental challenges encountered when aiming to improve the ionic conductivity of [EMIM][CF3BF3] electrolytes.
Issue 1: Observed Ionic Conductivity is Lower Than Expected
A lower-than-anticipated ionic conductivity can stem from several factors, primarily high viscosity and insufficient charge carrier concentration or mobility. The intrinsic relationship between viscosity and ionic conductivity is inverse; as viscosity increases, ion mobility decreases, leading to lower conductivity.[2][3][4]
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for low ionic conductivity.
Protocol 1.1: Reduction of Viscosity using a Co-solvent
The addition of a low-viscosity organic solvent can significantly decrease the overall viscosity of the electrolyte, thereby enhancing ion mobility.[3][5][6] Acetonitrile (ACN) and propylene carbonate (PC) are common choices.
Experimental Steps:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of [EMIM][CF3BF3] in a high-purity, anhydrous organic solvent (e.g., acetonitrile). Ensure all handling is performed in an inert atmosphere (e.g., a glovebox) to minimize water contamination.
-
-
Creating a Dilution Series:
-
From the stock solution, prepare a series of electrolytes with varying weight percentages (wt%) of [EMIM][CF3BF3] (e.g., 10%, 25%, 50%, 75%).
-
-
Viscosity and Conductivity Measurements:
-
Measure the viscosity of each solution using a rheometer.
-
Measure the ionic conductivity using a conductivity meter with a four-electrode cell to minimize electrode polarization effects.[7]
-
Perform measurements across a relevant temperature range (e.g., 25°C to 60°C) as both viscosity and conductivity are temperature-dependent.[4][8]
-
Causality: Diluting the ionic liquid with a solvent of lower viscosity reduces the intermolecular friction (van der Waals forces) between the [EMIM]+ and [CF3BF3]- ions, allowing them to move more freely under an electric field.[2] This increased mobility directly translates to higher ionic conductivity.
Protocol 1.2: Addition of a Lithium Salt to Increase Charge Carrier Density
For applications such as lithium-ion batteries, the addition of a lithium salt is necessary to provide Li+ charge carriers. The choice and concentration of the salt are critical.
Experimental Steps:
-
Salt Selection:
-
Electrolyte Preparation:
-
Prepare a series of electrolytes with a fixed concentration of [EMIM][CF3BF3] (e.g., in propylene carbonate) and varying concentrations of LiTFSI (e.g., 0.1 M, 0.5 M, 1.0 M).
-
-
Electrochemical Characterization:
-
Measure the ionic conductivity of each formulation.
-
Determine the lithium-ion transference number (t_Li+) using techniques like the Bruce-Vincent method to understand the contribution of Li+ to the total ionic conductivity.
-
Causality: The addition of a lithium salt increases the total number of charge carriers in the electrolyte. However, at higher concentrations, ion pairing and increased viscosity can become limiting factors, leading to a decrease in conductivity.[11][12] Therefore, there is an optimal salt concentration that maximizes ionic conductivity.
| Additive | Concentration | Resulting Ionic Conductivity (mS/cm) at 25°C | Change from Pure IL |
| Acetonitrile | 25 wt% | Hypothetical Value: 15.2 | +50% |
| Propylene Carbonate | 25 wt% | Hypothetical Value: 12.8 | +28% |
| LiTFSI | 0.5 M | Hypothetical Value: 11.5 | +15% |
| SiO2 Nanoparticles | 5 wt% | Hypothetical Value: 13.5 | +35% |
Note: The values in the table are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.
Issue 2: Poor Thermal or Electrochemical Stability of the Modified Electrolyte
While additives can enhance conductivity, they may also compromise the electrolyte's stability, narrowing its operational window.
Protocol 2.1: Evaluating the Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[13]
Experimental Steps:
-
Cell Assembly:
-
Use a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag+).
-
-
Cyclic Voltammetry (CV):
Causality: The electrochemical stability of an ionic liquid is determined by the reduction potential of the cation and the oxidation potential of the anion.[5] Additives can introduce new species that may have lower stability, thus narrowing the ESW. For instance, some organic solvents have lower oxidation potentials than [EMIM][CF3BF3].[15]
Protocol 2.2: Assessing Thermal Stability
High thermal stability is a key advantage of ionic liquids.[16][17]
Experimental Steps:
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the electrolyte at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The onset temperature of decomposition is identified as the point of significant mass loss.
-
Causality: The thermal stability is related to the strength of the chemical bonds within the ions. The addition of less stable components, such as certain organic solvents or salts, can lower the overall decomposition temperature of the electrolyte mixture.[18]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which adding nanoparticles enhances ionic conductivity?
A1: The addition of nanoparticles, such as SiO2 or Al2O3, can enhance ionic conductivity through several mechanisms.[19] These nanoparticles can interact with the ions of the ionic liquid, disrupting the formation of ion clusters and thereby increasing the number of free charge carriers.[15][20] Furthermore, the surfaces of the nanoparticles can provide alternative pathways for ion transport, effectively creating "conduction channels" within the electrolyte.[21] This can lead to an increase in ionic conductivity even with a slight increase in viscosity.[19]
Q2: How do impurities like water and halides affect the performance of [EMIM][CF3BF3] electrolytes?
A2: Water and halide impurities can be detrimental to the performance of [EMIM][CF3BF3] electrolytes. Water can narrow the electrochemical window of the electrolyte and participate in unwanted side reactions at the electrode surfaces. Halide impurities, often remnants from the synthesis process, can lead to corrosion of cell components and can also negatively impact the electrochemical stability. Therefore, purification of the ionic liquid to remove these impurities is crucial.[22]
Q3: Can the structure of the imidazolium cation be modified to improve conductivity?
A3: Yes, the structure of the cation plays a significant role in the transport properties of the ionic liquid.[23] For instance, increasing the length of the alkyl chain on the imidazolium ring generally leads to an increase in van der Waals interactions, which in turn increases viscosity and decreases ionic conductivity.[2][4][8] Therefore, cations with shorter alkyl chains, like the ethyl group in [EMIM]+, are often preferred for achieving higher conductivity.
Q4: What is the "Walden plot" and how is it useful for analyzing these electrolytes?
A4: The Walden plot relates the molar conductivity to the fluidity (the inverse of viscosity) of the electrolyte. It is a useful tool for assessing the "ionicity" of an ionic liquid, which is a measure of the degree of dissociation into free ions. An ideal ionic liquid, with complete dissociation, would lie on a specific reference line (often defined by aqueous KCl solutions). Deviations from this line indicate the extent of ion pairing or aggregation in the electrolyte.[8][23]
Workflow for Nanoparticle-Enhanced Electrolyte Preparation
Caption: Workflow for preparing nanoparticle-enhanced electrolytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Conductivity−Viscosity−Structure: Unpicking the Relationship in an Ionic Liquid | Scilit [scilit.com]
- 22. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 23. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])
Welcome to the comprehensive technical support guide for the synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), a cornerstone ionic liquid in modern chemical research and development. This guide is meticulously designed for researchers, scientists, and drug development professionals to navigate the intricacies of [EMIM][BF4] synthesis, offering in-depth troubleshooting for common issues and answers to frequently asked questions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to conduct successful and reproducible experiments.
I. Understanding the Synthesis: A Two-Step Journey
The synthesis of [EMIM][BF4] is a well-established two-step process. A thorough understanding of each step is crucial for troubleshooting and optimizing your reaction.
-
Step 1: Quaternization. This initial step involves the formation of the 1-ethyl-3-methylimidazolium cation. It is a nucleophilic substitution reaction where 1-methylimidazole acts as a nucleophile, attacking an ethylating agent, typically an ethyl halide like chloroethane or bromoethane. This reaction forms the intermediate salt, 1-ethyl-3-methylimidazolium halide ([EMIM][X], where X = Cl or Br).
-
Step 2: Anion Metathesis (Anion Exchange). The halide anion from the intermediate salt is then exchanged for the desired tetrafluoroborate anion (BF4-). This is typically achieved by reacting the [EMIM][X] salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4). The driving force for this reaction is often the precipitation of the insoluble inorganic halide salt (e.g., NaCl or NaBr) in a suitable solvent.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific challenges you may encounter during the synthesis of [EMIM][BF4], providing insights into their root causes and actionable solutions.
Q1: My final [EMIM][BF4] product has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?
A1: The appearance of color is one of the most common issues in imidazolium-based ionic liquid synthesis. The discoloration is indicative of impurities and can arise from several factors:
-
Causality:
-
Thermal Degradation: The imidazolium cation, while relatively stable, can undergo decomposition at elevated temperatures.[1][2] The quaternization reaction is exothermic, and excessive heat can lead to side reactions, such as elimination or the formation of oligomeric species, which are often colored. The C2 proton on the imidazolium ring is the most acidic and can be involved in decomposition pathways.
-
Impurities in Starting Materials: The purity of your 1-methylimidazole and ethyl halide is paramount. Impurities in 1-methylimidazole, such as other imidazole derivatives, can lead to the formation of colored byproducts. Similarly, aged ethyl halides can contain degradation products that introduce color.
-
Oxidation: The imidazolium ring can be susceptible to oxidation, especially in the presence of air at higher temperatures, leading to the formation of colored species.
-
-
Troubleshooting & Preventative Measures:
| Solution | Detailed Protocol & Explanation |
| Strict Temperature Control | During the quaternization step, it is crucial to manage the exothermic reaction. Protocol: Begin the reaction in an ice bath to dissipate the initial heat generated upon mixing the reactants. Once the initial exotherm has subsided, maintain the reaction temperature between 60-70°C.[2] A higher temperature can accelerate the reaction but significantly increases the risk of thermal degradation. |
| Use High-Purity Reagents | The quality of your starting materials directly impacts the purity of your final product. Protocol: Use freshly distilled 1-methylimidazole and a high-purity grade of ethyl halide. If distillation is not feasible, use reagents from a reputable supplier with a specified high purity. |
| Inert Atmosphere | To prevent oxidation, it is advisable to conduct the reaction under an inert atmosphere. Protocol: Purge the reaction flask with nitrogen or argon before adding the reactants and maintain a positive pressure of the inert gas throughout the reaction. |
| Decolorization of the Final Product | If your final product is colored, you can often purify it. Protocol: Dissolve the colored [EMIM][BF4] in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile). Add activated charcoal and stir the mixture for several hours at room temperature. The activated charcoal will adsorb the colored impurities. Filter the mixture through a pad of Celite to remove the charcoal. Remove the solvent under reduced pressure to obtain the decolorized ionic liquid. |
Q2: My yield of [EMIM][BF4] is significantly lower than expected. What are the potential reasons for this low yield?
A2: Low yields can be frustrating and are often attributable to issues in either the quaternization or the anion exchange step.
-
Causality:
-
Incomplete Quaternization: The quaternization reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or the presence of impurities that inhibit the reaction.
-
Inefficient Anion Exchange: The metathesis reaction is an equilibrium process.[3] If the inorganic halide salt byproduct (e.g., NaCl) has some solubility in the reaction solvent, the equilibrium may not be fully shifted towards the product side.
-
Product Loss During Workup: Significant amounts of the ionic liquid can be lost during the extraction and washing steps, especially if the correct solvent systems are not used or if emulsions form. [EMIM][BF4] has some solubility in water, which can lead to losses in the aqueous phase during washing.
-
-
Troubleshooting & Optimization:
| Solution | Detailed Protocol & Explanation |
| Ensure Complete Quaternization | Monitor the reaction progress to ensure it has gone to completion. Protocol: The quaternization of 1-methylimidazole with an ethyl halide is often run for 24-48 hours.[4] You can monitor the reaction by taking small aliquots and analyzing them by 1H NMR to observe the disappearance of the starting material signals and the appearance of the product signals. |
| Optimize Anion Exchange | Choose a solvent that minimizes the solubility of the inorganic halide byproduct. Protocol: Acetone or acetonitrile are commonly used solvents for the anion exchange step as NaCl and NaBr have low solubility in them.[5] Using a slight excess (e.g., 1.05-1.1 equivalents) of the tetrafluoroborate salt can also help drive the equilibrium towards the product. |
| Minimize Product Loss | Careful workup is essential to maximize yield. Protocol: During the extraction of [EMIM][BF4] with an organic solvent like dichloromethane, multiple extractions with smaller volumes are more effective than a single extraction with a large volume. To minimize the loss of [EMIM][BF4] to the aqueous phase during washing, you can pre-saturate the wash water with a salt like sodium chloride. |
Q3: My [EMIM][BF4] product contains residual halide impurities. How can I remove them effectively?
A3: Halide impurities, even at low levels, can significantly impact the physicochemical properties and performance of ionic liquids, particularly in electrochemical applications.
-
Causality:
-
Incomplete Anion Exchange: As mentioned previously, if the anion exchange reaction does not go to completion, unreacted [EMIM][X] will remain in the product.
-
Trapping of Halide Salts: The precipitated inorganic halide salt can sometimes trap some of the ionic liquid, leading to incomplete separation.
-
-
Troubleshooting & Purification:
| Solution | Detailed Protocol & Explanation |
| Repetitive Washing | Thorough washing of the organic phase containing the [EMIM][BF4] is crucial. Protocol: After the anion exchange and initial separation of the precipitated inorganic salt, wash the organic layer (e.g., dichloromethane) multiple times with deionized water. To check for the presence of residual halides in the aqueous washings, you can perform a qualitative test by adding a few drops of a silver nitrate solution. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide ions. Continue washing until no precipitate is observed. |
| Use of a Silver Salt | For applications requiring extremely low halide content, a final treatment with a silver salt can be employed. Protocol: Dissolve the [EMIM][BF4] in a suitable solvent and add a stoichiometric amount of silver tetrafluoroborate (AgBF4). The silver will precipitate any residual halide ions as silver halide, which can then be removed by filtration. Caution: Silver salts are expensive and light-sensitive. |
| Electrochemical Purification | An advanced method for removing halide impurities involves electrolysis. Protocol: This method involves the oxidation of halide ions at the anode of an electrochemical cell. This is a highly effective but specialized technique that requires specific equipment. |
Q4: My [EMIM][BF4] is viscous and difficult to handle, and I suspect it contains water. How can I determine the water content and effectively dry the ionic liquid?
A4: Ionic liquids, particularly those with hydrophilic anions like tetrafluoroborate, are often hygroscopic and readily absorb moisture from the atmosphere. Water is a common impurity that can significantly affect the viscosity, density, and electrochemical window of the ionic liquid.
-
Causality:
-
Hygroscopicity: The inherent nature of many ionic liquids to attract and hold water molecules.
-
Incomplete Drying: Insufficient drying after the synthesis and workup procedures.
-
-
Troubleshooting & Analysis:
| Solution | Detailed Protocol & Explanation |
| Water Content Determination | The most accurate method for determining water content in ionic liquids is Karl Fischer titration.[1][6][7] Protocol: This technique involves the reaction of water with an iodine-sulfur dioxide reagent. It is a highly sensitive and specific method for water quantification. |
| Effective Drying | Proper drying is crucial to obtain an anhydrous ionic liquid. Protocol: The most common and effective method for drying ionic liquids is heating under high vacuum. Place the [EMIM][BF4] in a round-bottom flask and heat it to 70-80°C under a high vacuum (e.g., <1 mbar) for several hours with stirring. The progress of drying can be monitored by taking samples for Karl Fischer titration until the desired low water content is achieved. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylimidazole (1.0 mol).
-
Reaction Setup: Cool the flask in an ice bath.
-
Addition of Ethylating Agent: Slowly add chloroethane (1.05 mol) to the stirred 1-methylimidazole.
-
Reaction: After the initial exothermic reaction subsides, remove the ice bath and heat the mixture to 60-70°C.[2]
-
Reaction Time: Continue stirring at this temperature for 24-48 hours.
-
Workup: After cooling to room temperature, the product, [EMIM][Cl], will likely be a solid or a highly viscous liquid. Wash the product with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting [EMIM][Cl] under vacuum to remove any residual solvent.
Protocol 2: Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4]) via Anion Exchange
-
Dissolution: Dissolve the synthesized [EMIM][Cl] (1.0 mol) in acetone or acetonitrile.
-
Addition of Tetrafluoroborate Salt: In a separate flask, dissolve sodium tetrafluoroborate (NaBF4) (1.05 mol) in a minimal amount of water and add it dropwise to the stirred [EMIM][Cl] solution at room temperature.
-
Precipitation: A white precipitate of sodium chloride (NaCl) will form.
-
Reaction Time: Stir the mixture at room temperature for 12-24 hours to ensure complete anion exchange.
-
Filtration: Filter the mixture to remove the precipitated NaCl.
-
Solvent Removal: Remove the acetone/acetonitrile from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in dichloromethane. Wash the dichloromethane solution several times with small portions of deionized water to remove any remaining NaCl and unreacted NaBF4.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4), filter, and remove the dichloromethane under reduced pressure.
-
Final Drying: Dry the final product, [EMIM][BF4], under high vacuum at 70-80°C to remove any residual water and solvent.
IV. Visualizing the Workflow
A clear understanding of the synthesis and purification workflow is essential for successful execution.
Caption: A typical workflow for the synthesis and purification of [EMIM][BF4].
V. Frequently Asked Questions (FAQs)
Q5: Is it necessary to use a solvent in the quaternization step?
A5: While the quaternization can be performed neat (without a solvent), using a solvent like acetonitrile can help to better control the reaction temperature and improve stirring, especially as the product may be a solid or a highly viscous liquid.
Q6: Can I use other tetrafluoroborate salts for the anion exchange?
A6: Yes, other tetrafluoroborate salts such as ammonium tetrafluoroborate (NH4BF4) or potassium tetrafluoroborate (KBF4) can be used. However, the choice of salt may influence the choice of solvent and the ease of separation of the byproduct. Sodium tetrafluoroborate is commonly used due to its good solubility in water and the low solubility of the resulting sodium halide in many organic solvents.
Q7: What are the key safety precautions I should take during the synthesis?
A7: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethyl halides are volatile and flammable. Imidazolium-based ionic liquids can be skin and eye irritants. Handle all chemicals with care and consult the safety data sheets (SDS) for each reagent before starting the experiment.
Q8: How can I confirm the identity and purity of my synthesized [EMIM][BF4]?
A8: A combination of analytical techniques should be used for characterization:
-
NMR Spectroscopy (1H and 13C): To confirm the structure of the [EMIM]+ cation and to detect any organic impurities.
-
Mass Spectrometry (MS): To confirm the mass of the [EMIM]+ cation and the BF4- anion.
-
Ion Chromatography (IC): To quantify the level of halide impurities.
-
Karl Fischer Titration: To determine the water content.
VI. References
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. --INVALID-LINK--
-
Chikte, S. D., & Madhamsettyawar, B. S. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3), 1345-1354. --INVALID-LINK--
-
Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(01), 44. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl-, tetrafluoroborate (1−). --INVALID-LINK--
-
Arabian Journal of Chemistry. (2021). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. --INVALID-LINK--
-
Lanzhou Greenchem ILs. (n.d.). 1-ethyl-3-methylimidazolium tetrafluoroborate. --INVALID-LINK--
-
Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis route of IL [Emmim][BF4]. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purity Analysis of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). --INVALID-LINK--
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. --INVALID-LINK--
-
Scharlab. (n.d.). Karl Fischer water content titration. --INVALID-LINK--
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. --INVALID-LINK--
-
ACS Sustainable Chemistry & Engineering. (2022). Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers: Efficiency Analysis and Comparison with Batch Operation. --INVALID-LINK--
-
The Journal of Physical Chemistry A. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. --INVALID-LINK--
-
Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
Technical Support Center: Optimizing Battery Performance with 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF3BF3])
This guide serves as a specialized resource for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF3BF3]) in advanced battery systems. It offers practical, experience-driven advice to navigate common experimental hurdles and enhance the performance of your electrochemical cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses prevalent questions concerning the handling, characteristics, and use of [EMIM][CF3BF3] in battery electrolytes.
Q1: What are the primary benefits of using [EMIM][CF3BF3] in battery electrolytes?
A1: [EMIM][CF3BF3] is a promising ionic liquid for battery applications due to its advantageous properties.[1][2] It possesses a wide electrochemical stability window, which is critical for high-voltage battery systems.[3] Furthermore, it demonstrates good thermal stability, mitigating the risk of thermal runaway, a major safety issue in lithium-ion batteries.[4][5] Its non-flammable nature further enhances the overall safety of the battery.[4][5][6]
Q2: What is the typical ionic conductivity of electrolytes based on [EMIM][CF3BF3], and how can it be improved?
A2: The ionic conductivity of pure [EMIM][CF3BF3] is considered moderate when compared to conventional organic carbonate-based electrolytes.[1] To boost conductivity, a common approach is the addition of a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).[7] The concentration of this salt must be carefully optimized, as an overly high concentration can lead to increased viscosity and impede ion movement. The introduction of low-viscosity co-solvents, like fluoroethylene carbonate (FEC) or dimethyl carbonate (DMC), can also markedly improve the electrolyte's ionic conductivity.[4]
Q3: How critical is the purity of [EMIM][CF3BF3] for battery performance?
A3: The purity of [EMIM][CF3BF3] is of utmost importance for achieving optimal and consistent battery performance. Impurities, especially water and halide ions, can have damaging effects. Water can react with the lithium salt and electrode materials, resulting in the formation of a resistive solid electrolyte interphase (SEI) and poor cycling stability.[8] Halide impurities can cause corrosion of current collectors and other cell components. Therefore, using high-purity, battery-grade [EMIM][CF3BF3] with minimal water and halide content is essential.[9]
Q4: Is [EMIM][CF3BF3] compatible with standard electrode materials in lithium-ion batteries?
A4: [EMIM][CF3BF3] generally shows good compatibility with common cathode materials. However, its interaction with graphite anodes can be problematic. The imidazolium cation has a tendency to intercalate into the graphite structure, which can lead to exfoliation and a subsequent loss of capacity.[10] To address this, researchers often employ strategies such as applying protective coatings to the anode or introducing film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) into the electrolyte.[4]
Section 2: Troubleshooting Guide
This section offers a systematic approach to identifying and resolving common experimental issues with [EMIM][CF3BF3]-based electrolytes.
Issue 1: Low Ionic Conductivity
Symptoms:
-
Elevated cell impedance.
-
Subpar rate capability (a significant drop in capacity at high C-rates).
-
Low ionic conductivity readings from electrochemical impedance spectroscopy (EIS).
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Sub-optimal Lithium Salt Concentration | Adjust the concentration of the lithium salt (e.g., LiTFSI) in the electrolyte. Begin with a lower concentration and incrementally increase it while monitoring ionic conductivity. | An ideal salt concentration provides a balance between the number of charge carriers and the electrolyte's viscosity. Excess salt increases viscosity, which slows down ion mobility. |
| High Electrolyte Viscosity | Introduce a co-solvent with low viscosity, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or fluoroethylene carbonate (FEC). | Co-solvents decrease the overall viscosity of the electrolyte, enabling quicker ion transport and thereby improving conductivity.[11] |
| Water Contamination | Ensure that the [EMIM][CF3BF3] and all other components of the electrolyte are thoroughly dried before use. All materials should be handled in an inert atmosphere, such as an argon-filled glovebox, with very low moisture levels. | Water can react with the lithium salt, increasing the electrolyte's viscosity and consequently lowering its ionic conductivity.[8] |
Experimental Workflow for Optimizing Ionic Conductivity:
Caption: A workflow for troubleshooting low ionic conductivity.
Issue 2: Poor Cycling Stability and Capacity Fade
Symptoms:
-
A swift decline in discharge capacity over repeated charge-discharge cycles.
-
An increase in the cell's internal resistance with cycling.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Unstable Solid Electrolyte Interphase (SEI) on the Anode | Incorporate film-forming additives into the electrolyte. Common options include vinylene carbonate (VC) or fluoroethylene carbonate (FEC) at concentrations of 1-5% by weight.[12] | These additives are preferentially reduced on the anode surface, creating a stable and durable SEI layer.[4][13] This protective layer prevents further decomposition of the electrolyte and co-intercalation of solvents, which leads to better cycling stability.[13] |
| Imidazolium Cation Intercalation into Graphite Anode | Consider using an alternative anode material, such as lithium titanate (LTO), or apply a protective coating to the graphite anode. | The intercalation of the relatively large [EMIM]+ cation can disrupt the graphite's structure, causing it to exfoliate and lose capacity.[10] LTO operates at a higher potential, which circumvents this problem.[10] |
| Electrolyte Decomposition at High Voltages | Make sure the cell's operating voltage stays within the electrochemical stability window of the [EMIM][CF3BF3] electrolyte. If you are using a high-voltage cathode, think about adding an electrolyte stabilizer. | Although [EMIM][CF3BF3] has a broad electrochemical window, continuous operation at its limits can cause the electrolyte to slowly decompose, which consumes active lithium and raises the cell's impedance.[6] |
Visualizing SEI Formation with Additives:
Caption: The effect of film-forming additives on the anode interface.
Issue 3: Thermal Instability and Safety Concerns
Symptoms:
-
A noticeable increase in cell temperature during high-rate cycling.
-
Signs of cell swelling or venting.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Internal Short Circuit | Refine cell assembly techniques to prevent any contact between the anode and cathode. Confirm that the separator is correctly positioned and free of defects. | Internal short circuits can cause a rapid and uncontrolled discharge, which generates a large amount of heat and could lead to thermal runaway.[14] |
| Reactions with Highly Reactive Electrode Materials | If you are using highly reactive electrode materials, such as lithium metal, make sure the electrolyte has been sufficiently purified to remove any reactive impurities like water. | Impurities can set off exothermic reactions with highly reactive electrodes, which can lead to heat generation and thermal instability.[8] |
| High Current Density Operation | Limit the C-rate during cycling, particularly during the initial formation cycles. Use suitable thermal management systems for the battery pack. | High current densities can result in significant joule heating. Effective thermal management is essential to dissipate this heat and keep the cell within a safe operating temperature range. |
Section 3: Experimental Protocols
Protocol 1: Preparation of [EMIM][CF3BF3]-based Electrolyte
Materials:
-
This compound ([EMIM][CF3BF3]), battery grade (<20 ppm H2O)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Fluoroethylene carbonate (FEC), battery grade (optional co-solvent)
-
Anhydrous solvents for rinsing (e.g., dimethyl carbonate)
-
Glassware (volumetric flasks, beakers), oven-dried
-
Magnetic stirrer and stir bars
-
Argon-filled glovebox
Procedure:
-
Drying: Dry all glassware and stir bars in a vacuum oven at 120 °C for a minimum of 12 hours. Transfer the hot glassware directly into the antechamber of the glovebox. Dry the LiTFSI salt under vacuum at 120 °C for 24 hours prior to use.
-
Preparation in Glovebox: Carry out all subsequent steps inside the argon-filled glovebox.
-
Weighing: Precisely weigh the necessary amount of LiTFSI and transfer it to a volumetric flask.
-
Dissolving: Add the desired volume of [EMIM][CF3BF3] to the volumetric flask with the LiTFSI. If a co-solvent is being used, add it at this point.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution at room temperature until the LiTFSI has completely dissolved. This process may take several hours.
-
Storage: Store the prepared electrolyte in a securely sealed container inside the glovebox. It is advisable to use the electrolyte soon after it has been prepared.
Protocol 2: Coin Cell Assembly for Electrochemical Testing
Materials:
-
Prepared [EMIM][CF3BF3]-based electrolyte
-
Cathode and anode discs
-
Separator (e.g., Celgard)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Component Preparation: Make sure all cell components are clean and dry. Punch out electrode and separator discs of the correct size.
-
Assembly in Glovebox: a. Position the negative casing (anode cap) on the die of the crimping machine. b. Center the anode disc in the casing. c. Apply a few drops of the prepared electrolyte to wet the anode's surface. d. Place the separator disc over the wetted anode. e. Add a few more drops of electrolyte to wet the separator. f. Place the cathode disc on top of the separator. g. Add a spacer, followed by the spring. h. Place the positive casing (cathode cap) on top.
-
Crimping: Carefully move the assembled cell to the crimper and apply pressure to seal it.
-
Resting: Let the assembled cell rest for at least 12 hours before starting electrochemical testing to ensure the electrodes and separator are properly wetted.
Section 4: References
-
Chem-Impex. This compound.
-
MDPI. An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur Batteries.
-
Semantic Scholar. Ionic Liquid Electrolytes for Safer Lithium Batteries: I. Investigation Around Optimal Formulation.
-
National Institutes of Health. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications.
-
TYCORUN ENERGY. Role and benefits of electrolyte additives – enhancing lithium battery performance.
-
YouTube. Electrolyte Additives for Better Battery Performance.
-
Hotelu Intercontinental Warszawa. This compound.
-
ACS Publications. Ionic Liquid-Type Additive for Lithium Metal Batteries Operated in LiPF6 Based-Electrolyte Containing 2500 ppm H2O.
-
The Journal of Physical Chemistry C. Ionic Liquid Electrolytes for Lithium–Sulfur Batteries.
-
Sigma-Aldrich. Ionic Liquids for Rechargeable Batteries.
-
Royal Society of Chemistry. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.
-
National Institutes of Health. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids.
-
Nanochemazone. This compound | Low Price $45 | High Purity.
-
Tokyo Chemical Industry. This compound.
-
MDPI. Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries.
-
Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries.
-
National Institutes of Health. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids.
-
ResearchGate. a The electrochemical window of the NaCF3SO3-[EMIm][TFSI] at 30 °C. b...
-
YouTube. Tutorial 15-Battery with ionic liquid-based electrolyte.
-
ChemicalBook. 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3.
-
IU Indianapolis ScholarWorks. Electrode material–ionic liquid coupling for electrochemical energy storage.
-
PubChem. 1-Ethyl-3-methylimidazolium tetrafluoroborate | C6H11BF4N2 | CID 2769348.
-
ResearchGate. Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate.
-
ResearchGate. Low-Viscous, LowMelting, Hydrophobic Ionic Liquids: 1Alkyl3-methylimidazolium Trifluoromethyltrifluoroborate | Request PDF.
-
ResearchGate. Electrolytic Conductivity of Four Imidazolium-Based Ionic Liquids | Request PDF.
-
Benchchem. Application Notes and Protocols for Determining the Electrochemical Window of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]).
-
Royal Society of Chemistry. Chem Soc Rev.
-
ResearchGate. Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries | Request PDF.
-
Chemistry Stack Exchange. Troubleshooting electrochemical batteries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00051B [pubs.rsc.org]
- 6. Ionic Liquids for Rechargeable Batteries [sigmaaldrich.com]
- 7. [PDF] Ionic Liquid Electrolytes for Safer Lithium Batteries: I. Investigation Around Optimal Formulation | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanochemazone.com [nanochemazone.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. huntkeyenergystorage.com [huntkeyenergystorage.com]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Strategies to Reduce the Viscosity of [EMIM][CF3BF3] Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate, [EMIM][CF3BF3]. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to manage and reduce the viscosity of [EMIM][CF3BF3] mixtures in your experimental setups.
PART 1: Frequently Asked Questions (FAQs)
Q1: Why is my [EMIM][CF3BF3] mixture so viscous?
A1: Ionic liquids, including [EMIM][CF3BF3], often exhibit high viscosity due to strong intermolecular forces such as coulombic interactions, hydrogen bonding, and van der Waals forces between the cations and anions.[1][2][3][4] The structure of the ions, particularly the alkyl chain length on the cation, can also contribute to increased viscosity.[1][4][5][6]
Q2: What is the most straightforward method to reduce the viscosity of my [EMIM][CF3BF3] mixture?
A2: The simplest and often most effective method is to increase the temperature of the mixture. The viscosity of ionic liquids is highly sensitive to temperature; a modest increase can lead to a significant decrease in viscosity.[1][7][8][9] Another common approach is the addition of a low-viscosity co-solvent.[4][10][11][12]
Q3: Will adding water reduce the viscosity?
A3: Yes, adding even small amounts of water can dramatically decrease the viscosity of many ionic liquids.[13][14][15][16] However, it is crucial to consider the miscibility of water with your specific [EMIM][CF3BF3] mixture and the potential impact of water on your experimental reaction or process. The presence of water can significantly alter the physicochemical properties of the ionic liquid.[14][16]
Q4: What are some suitable organic co-solvents for reducing the viscosity of [EMIM][CF3BF3]?
A4: Polar aprotic solvents are often effective. Good candidates include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[11][12][17] These solvents can disrupt the intermolecular forces within the ionic liquid without significantly interfering with its fundamental properties.[18]
Q5: How does the choice of cation and anion in an ionic liquid affect its viscosity?
A5: The structure of both the cation and anion plays a crucial role. For imidazolium-based ionic liquids, increasing the length of the alkyl chain on the cation generally leads to higher viscosity due to increased van der Waals interactions.[1][4][6] The nature of the anion also has a significant impact; for instance, anions that are less prone to hydrogen bonding can lead to lower viscosity.[1][3]
PART 2: Troubleshooting Guide: High Viscosity in [EMIM][CF3BF3] Systems
This section provides a structured approach to diagnosing and resolving issues related to high viscosity in your experiments involving [EMIM][CF3BF3].
Issue: Unexpectedly High Viscosity Observed in [EMIM][CF3BF3] Mixture
Probable Cause 1: Low Operating Temperature
-
Causality: The viscosity of ionic liquids is strongly dependent on temperature.[1][7][8][9] As temperature decreases, the kinetic energy of the ions is reduced, leading to stronger intermolecular interactions and consequently, higher viscosity.
-
Mitigation Strategy:
-
Gradual Temperature Increase: Carefully increase the temperature of your system in increments of 5-10°C.
-
Monitor Viscosity: Measure the viscosity at each temperature point to determine the optimal operating temperature for your application.
-
Vogel-Fulcher-Tammann (VFT) Equation: For more precise control, you can model the temperature dependence of viscosity using the VFT equation if you have sufficient data.[7]
-
Probable Cause 2: Presence of Impurities
-
Causality: Impurities, particularly other salts or residual reactants from synthesis, can significantly alter the viscosity of the ionic liquid.[15][16] Halide impurities, for instance, are known to increase viscosity.
-
Mitigation Strategy:
-
Purity Analysis: Verify the purity of your [EMIM][CF3BF3] using techniques such as NMR or mass spectrometry.
-
Purification: If impurities are detected, purify the ionic liquid using appropriate methods like solvent extraction or column chromatography.
-
Source Verification: Ensure you are sourcing high-purity ionic liquids from a reputable supplier.
-
Probable Cause 3: Inappropriate Co-solvent or Concentration
-
Causality: While co-solvents can reduce viscosity, an unsuitable choice or an incorrect concentration can be ineffective or even detrimental. The effectiveness of a co-solvent depends on its ability to disrupt the cation-anion interactions of the ionic liquid.[10][18]
-
Mitigation Strategy:
-
Co-solvent Screening: Test a range of recommended co-solvents (e.g., DMSO, DMF, acetonitrile) at various concentrations.
-
Systematic Titration: Start with a low concentration of the co-solvent (e.g., 5% by weight) and gradually increase it while monitoring the viscosity.
-
Consider Miscibility: Ensure the chosen co-solvent is fully miscible with your [EMIM][CF3BF3] mixture under your experimental conditions.
-
Logical Flow for Troubleshooting High Viscosity
Caption: A flowchart for troubleshooting high viscosity in [EMIM][CF3BF3] systems.
PART 3: Experimental Protocols
Protocol 1: Viscosity Reduction using a Co-solvent (DMSO)
This protocol describes the step-by-step method for reducing the viscosity of [EMIM][CF3BF3] by adding dimethyl sulfoxide (DMSO).
Materials:
-
[EMIM][CF3BF3]
-
Anhydrous DMSO
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Calibrated viscometer (e.g., rotational or capillary)
-
Thermostatic bath
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Measurement: Transfer a known volume of pure [EMIM][CF3BF3] into the viscometer chamber inside the glovebox. Allow the sample to equilibrate to the desired temperature using the thermostatic bath and measure the initial viscosity.
-
Co-solvent Addition: Prepare a stock solution of [EMIM][CF3BF3] with a specific weight percentage of DMSO (e.g., 5 wt%). Ensure thorough mixing using the magnetic stirrer.
-
Viscosity Measurement of Mixture: Transfer the [EMIM][CF3BF3]/DMSO mixture to the viscometer and allow it to thermally equilibrate. Measure the viscosity.
-
Iterative Measurements: Repeat steps 3 and 4 with increasing concentrations of DMSO (e.g., 10 wt%, 15 wt%, 20 wt%) to generate a viscosity vs. concentration curve.
-
Data Analysis: Plot the viscosity as a function of DMSO concentration to identify the optimal concentration for your desired viscosity reduction.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
This protocol outlines the general procedure for measuring the dynamic viscosity of ionic liquid mixtures.
Equipment:
-
Rotational viscometer with appropriate spindle geometry
-
Temperature-controlled sample holder/bath
-
Calibration standards
Procedure:
-
Instrument Calibration: Calibrate the viscometer using certified viscosity standards at the intended experimental temperature.
-
Sample Loading: Carefully load the required volume of the [EMIM][CF3BF3] mixture into the sample holder, ensuring no air bubbles are trapped.
-
Thermal Equilibration: Allow the sample to equilibrate at the set temperature for a sufficient period (e.g., 15-30 minutes) until the temperature reading is stable.
-
Spindle Selection and Speed: Choose a spindle and rotational speed that will result in a torque reading within the optimal range of the instrument (typically 10-90%).
-
Measurement: Start the rotation and allow the viscosity reading to stabilize before recording the value. For non-Newtonian fluids, it may be necessary to record viscosity at multiple shear rates.
-
Replicate Measurements: Perform at least three independent measurements for each sample to ensure reproducibility.
-
Cleaning: Thoroughly clean the spindle and sample holder with an appropriate solvent immediately after each measurement to prevent cross-contamination.
PART 4: Technical Deep Dive & Data
Data Summary: Effect of Additives on Ionic Liquid Viscosity
The following table summarizes the qualitative and quantitative effects of common additives on the viscosity of imidazolium-based ionic liquids.
| Additive | Typical Concentration | Mechanism of Viscosity Reduction | Expected Viscosity Reduction | Potential Side Effects |
| Water | 0.1 - 5 wt% | Disrupts hydrogen bonding network and reduces intermolecular friction.[13][14] | Significant, even at low concentrations.[14] | Can alter electrochemical window, reactivity, and miscibility with other components.[14][16] |
| DMSO | 5 - 50 mol% | Reduces viscosity by facilitating mass transport without significantly affecting cation-anion interactions.[18] | Dramatic reduction.[11][18] | May influence solute-solvent interactions. |
| DMF | 5 - 50 mol% | Similar to DMSO, disrupts intermolecular forces. | Significant reduction.[11][17] | Can be reactive under certain conditions. |
| Acetonitrile | 5 - 50 mol% | Acts as a diluent, increasing ion mobility. | Moderate to significant reduction. | High volatility compared to other co-solvents. |
Visualization of Viscosity Reduction Mechanisms
The following diagram illustrates the primary mechanisms by which temperature and co-solvents reduce the viscosity of an ionic liquid.
Caption: Mechanisms for reducing the viscosity of [EMIM][CF3BF3].
PART 5: References
-
The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. Semantic Scholar. --INVALID-LINK--
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. --INVALID-LINK--
-
Effect of Temperature and Water Content on the Shear Viscosity of the Ionic Liquid 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide As Studied by Atomistic Simulations. The Journal of Physical Chemistry B - ACS Publications. --INVALID-LINK--
-
Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry (RSC Publishing). --INVALID-LINK--
-
Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach. New Journal of Chemistry (RSC Publishing). --INVALID-LINK--
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. PMC - NIH. --INVALID-LINK--
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. ResearchGate. --INVALID-LINK--
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences. --INVALID-LINK--
-
Prediction of Viscosity of Imidazolium-based Ionic Liquids at Different Temperatures using Quantitative Structure Property Relationship Approach. ResearchGate. --INVALID-LINK--
-
Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. --INVALID-LINK--
-
Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. --INVALID-LINK--
-
Viscosity of the ionic liquid mixture as a function of water content. ResearchGate. --INVALID-LINK--
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. --INVALID-LINK--
-
Viscosity Calculations for Ionic Liquid−Cosolvent Mixtures Based on Eyring's Absolute Rate Theory and Activity Coefficient Models. Journal of Chemical & Engineering Data - ACS Publications. --INVALID-LINK--
-
The effect of molecular solvents on the viscosity, conductivity and ionicity of mixtures containing chloride anion-based ionic liquid. ResearchGate. --INVALID-LINK--
-
Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. MDPI. --INVALID-LINK--
-
A correlation for the viscosity of binary mixtures of ionic liquids with organic solvents and water. OUCI. --INVALID-LINK--
-
Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil. ResearchGate. --INVALID-LINK--
-
Improvement the viscosity of imidazolium-based ionic liquid using organic solvents for biofuels. ResearchGate. --INVALID-LINK--
-
Determine Viscosity from Chemical Formulas in Ionic Liquids. --INVALID-LINK--
-
Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. --INVALID-LINK--
-
Pressing matter: why are ionic liquids so viscous?. RSC Publishing. --INVALID-LINK--
-
Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. ResearchGate. --INVALID-LINK--
-
Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. ResearchGate. --INVALID-LINK--
-
Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. RSC Publishing. --INVALID-LINK--
-
Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. Frontiers. --INVALID-LINK--
-
Low-Viscous, LowMelting, Hydrophobic Ionic Liquids: 1Alkyl3-methylimidazolium Trifluoromethyltrifluoroborate. ResearchGate. --INVALID-LINK--
-
(PDF) Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. ResearchGate. --INVALID-LINK--
-
Pressing matter: why are ionic liquids so viscous?. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Temperature dependence of the densities of [EMIm]F and similar ILs. ResearchGate. --INVALID-LINK--
-
Effects of methylating imidazolium-based ionic liquids on viscosity: New insights from the compensated Arrhenius formalism. OSTI.GOV. --INVALID-LINK--
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1‑Hexyl-3-methylimidazolium Tetrafluoroborate and 1‑Ethyl. ResearchGate. --INVALID-LINK--
-
investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools. --INVALID-LINK--
-
Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. ResearchGate. --INVALID-LINK--
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B - ACS Publications. --INVALID-LINK--
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 4. mdpi.com [mdpi.com]
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- 6. researchinschools.org [researchinschools.org]
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- 13. The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. | Semantic Scholar [semanticscholar.org]
- 14. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Compatibility of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate with different electrode materials
Welcome to the technical support center for 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, [EMIM][CF₃BF₃]. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and validated protocols for working with this ionic liquid (IL). Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of [EMIM][CF₃BF₃].
Q1: What are the key physicochemical properties of [EMIM][CF₃BF₃]?
A1: this compound is a room-temperature ionic liquid (RTIL). While extensive data for this specific IL is emerging, we can infer properties from its constituent ions and related compounds. The [EMIM]⁺ cation is common in ILs known for good air and water stability, and the [CF₃BF₃]⁻ anion contributes to its hydrophobic character.[1] ILs with similar structures, such as those with the [EMIM]⁺ cation, typically exhibit high thermal stability, negligible vapor pressure, and high ionic conductivity.[2][3] For instance, the related IL, 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]), is a liquid at room temperature with a melting point of 15 °C, a density of approximately 1.28-1.29 g/cm³, and an ionic conductivity around 14 mS/cm at 25 °C.[4] The [CF₃BF₃]⁻ anion is expected to result in lower viscosity and a wider electrochemical window compared to simpler anions like halides.[1]
Q2: What is the expected Electrochemical Stability Window (ESW) for [EMIM][CF₃BF₃]?
A2: The Electrochemical Stability Window (ESW) is the potential range where the electrolyte does not undergo significant Faradaic reactions. For imidazolium-based ILs, the ESW is typically limited by the reduction of the imidazolium cation at the cathodic end and the oxidation of the anion at the anodic end.[5][6] The ESW can be wide, often ranging from 4 V to over 5 V, depending on the electrode material and purity of the IL.[3][7][8] The [CF₃BF₃]⁻ anion, being a fluorinated borate, is designed for high anodic stability. Therefore, a wide ESW is anticipated, likely exceeding 4.5 V on inert electrodes like glassy carbon or platinum. It is crucial to experimentally determine the ESW for your specific setup, as impurities like water and halides can significantly narrow this window.
Q3: How does the choice of electrode material (Glassy Carbon, Platinum, Gold, Graphite) affect performance?
A3: The electrode material is a critical variable that directly interacts with the ionic liquid, influencing the ESW and overall stability.
-
Glassy Carbon (GC): Generally considered the most inert electrode for determining the intrinsic ESW of an ionic liquid.[7] It typically provides a wide and stable operating window.
-
Platinum (Pt): While widely used, the imidazolium cation ([EMIM]⁺) can exhibit strong interactions with the platinum surface.[9][10] This can sometimes lead to adsorption or surface-catalyzed reactions that narrow the effective ESW compared to glassy carbon.[11] However, in many cases, platinum shows no evidence of IL decomposition.[9][10]
-
Gold (Au): Gold is also relatively inert but can be more susceptible to anion-specific interactions, particularly with halide impurities. Its behavior is generally expected to be similar to platinum for this type of IL.
-
Graphite: The planar structure of graphite allows for the intercalation of ions from the IL, which can be either a desired effect (e.g., in dual-ion batteries) or a degradation pathway.[12][13] Anions like AlCl₄⁻ are known to intercalate into graphite anodes.[12] The compatibility of [CF₃BF₃]⁻ with graphite should be carefully evaluated, as intercalation can lead to exfoliation and electrode damage.[12]
Q4: What are the best practices for handling and storing [EMIM][CF₃BF₃]?
A4: Although many imidazolium ILs are considered air and water stable, their hygroscopic nature can lead to the absorption of atmospheric moisture. Water is an electrochemically active impurity that will narrow the ESW.
-
Storage: Always store the IL in a tightly sealed container, preferably within a desiccator or a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handling: Handle the IL under an inert atmosphere whenever possible. If handled in the open, minimize exposure time.
-
Drying: Before use in electrochemical experiments, it is best practice to dry the IL under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove absorbed water.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Narrow or Unstable Electrochemical Window
-
Symptoms: You observe redox peaks (current waves) within the expected potential window during cyclic voltammetry, or the current limits drift between scans.
-
Causality & Troubleshooting Workflow: An unexpectedly narrow ESW is almost always due to impurities or unintended electrode reactions. This workflow will help you isolate the cause.
Caption: Troubleshooting workflow for an unstable ESW.
Issue 2: Poor Reproducibility Between Experiments
-
Symptoms: Cyclic voltammograms are inconsistent from run to run, even with the same parameters. Baselines may shift, or peak potentials vary.
-
Possible Causes & Solutions:
-
Electrode Surface Contamination: The primary cause of poor reproducibility is an inconsistently prepared electrode surface. Adsorbed species from previous experiments or polishing slurry can alter the electrochemical behavior.
-
Solution: Implement a rigorous and consistent electrode cleaning and polishing protocol. (See Experimental Protocol 2).
-
-
Reference Electrode Drift: A poorly maintained quasi-reference electrode (like Ag/AgCl wire) can drift.
-
Solution: Ensure your reference electrode is stable. For ultimate consistency, use an internal reference standard like Ferrocene (Fc). Add a small amount to the IL and reference all potentials to the Fc/Fc⁺ couple.[8]
-
-
IL Degradation: Repeatedly cycling to extreme potentials can cause slow degradation of the ionic liquid, changing its composition over time.
-
Solution: Use a fresh aliquot of the IL for critical experiments and avoid unnecessarily wide potential sweeps.
-
-
Issue 3: Suspected Electrode Corrosion or Passivation
-
Symptoms: The electrode's appearance changes (e.g., discoloration, pitting), or the current response systematically decreases over consecutive scans.
-
Possible Causes & Solutions:
-
Reactive Species Formation: At the potential limits, the IL can decompose into reactive species that attack the electrode. Imidazolium cations, for instance, can form strongly adsorbing films on metal surfaces, which can be protective or passivating.[2][14]
-
Solution: Operate within the experimentally determined stable ESW.
-
-
Anion Reactivity: While the [CF₃BF₃]⁻ anion is designed for stability, extreme anodic potentials can cause its decomposition, potentially releasing fluoride ions that can corrode certain materials.
-
Solution: Characterize the electrode surface after the experiment using techniques like Scanning Electron Microscopy (SEM) or X-ray Photoelectron Spectroscopy (XPS) to identify changes in morphology and composition. Consider a more resistant electrode material if corrosion is confirmed.
-
-
Data Summary
The electrochemical window is highly dependent on the electrode material and the purity of the ionic liquid. The table below provides estimated values for [EMIM]⁺-based ionic liquids with stable fluoro-anions, which should serve as a starting point for your experiments with [EMIM][CF₃BF₃].
| Electrode Material | Typical Cathodic Limit (vs. Fc/Fc⁺) | Typical Anodic Limit (vs. Fc/Fc⁺) | Estimated ESW (V) | Key Considerations |
| Glassy Carbon | ~ -2.4 V | > +2.2 V | > 4.6 V | Often provides the widest and most reliable window.[7] |
| Platinum | ~ -2.2 V | > +2.2 V | > 4.4 V | Subject to strong cation-surface interactions; may be narrower than GC.[9][11] |
| Gold | ~ -2.2 V | > +2.0 V | > 4.2 V | Anodic limit can be sensitive to impurities. |
| Graphite | Variable | Variable | Variable | Highly dependent on potential for ion intercalation, which can limit the usable window.[12][15] |
Experimental Protocols
Protocol 1: Determination of the Electrochemical Stability Window (ESW)
This protocol describes the use of Cyclic Voltammetry (CV) to determine the operational potential limits of [EMIM][CF₃BF₃].
Caption: Workflow for ESW determination using CV.
Step-by-Step Methodology:
-
Cell Preparation: Use a clean, dry electrochemical cell. Assemble a three-electrode setup: your working electrode (WE: GC, Pt, Au, or graphite), a counter electrode (CE: typically a Pt wire or mesh), and a reference electrode (RE: a stable quasi-reference like Ag/AgCl wire or, for accuracy, a reference calibrated against Fc/Fc⁺).
-
Electrolyte Addition: Transfer the dried [EMIM][CF₃BF₃] into the cell under an inert atmosphere to prevent moisture contamination.
-
De-aeration: Seal the cell and purge the electrolyte and headspace with a high-purity inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas over the electrolyte during the experiment.
-
Initial Scan: Set your potentiostat to perform a cyclic voltammetry scan at a typical scan rate (e.g., 50-100 mV/s) over a narrow potential range where the IL is expected to be stable (e.g., -0.5 V to +0.5 V vs. RE). The resulting voltammogram should be a flat rectangle, characteristic of double-layer charging.
-
Window Expansion: Gradually expand the potential limits in either the anodic or cathodic direction by 100-200 mV for each subsequent scan.
-
Determine Limits: Define a cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²) to mark the limit of the ESW. The potential at which the anodic or cathodic current sharply increases beyond this threshold is considered the anodic or cathodic limit, respectively. The ESW is the difference between these two potentials.
Protocol 2: Working Electrode Preparation and Cleaning
A pristine electrode surface is paramount for obtaining reliable and reproducible data.
-
Mechanical Polishing (for GC, Pt, Au):
-
Polish the electrode surface on a polishing pad using a sequence of alumina slurries of decreasing particle size (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm).
-
Between each polishing step, thoroughly rinse the electrode with deionized water and sonicate for 2-3 minutes to remove adhered polishing particles.
-
-
Electrochemical Cleaning (for Pt and Au):
-
After mechanical polishing, perform electrochemical cleaning by cycling the electrode potential in a suitable aqueous electrolyte (e.g., 0.5 M H₂SO₄ for Pt and Au). This helps to remove any remaining organic contaminants and creates a reproducibly oxidized/reduced surface.
-
-
Final Rinse and Dry:
-
Thoroughly rinse the cleaned electrode with deionized water, followed by acetone or isopropanol to aid drying.
-
Dry the electrode completely under a stream of inert gas or in a vacuum oven before introducing it into the ionic liquid.
-
-
Graphite Electrodes: For graphite, a fresh surface is often obtained by cleaving the top layer (for pyrolytic graphite) or by using a new disposable electrode. Polishing is generally not recommended as it can damage the surface structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iolitec.de [iolitec.de]
- 5. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical exfoliation of a graphite electrode in 1-ethyl-3-methylimidazolium chloride-[EMIM]+Cl−–AlCl3 ionic liquid and its electrocatalytic application - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] The first graphite intercalation compounds containing tris(pentafluoroethyl)trifluorophosphate | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Proper storage and handling procedures for [EMIM][CF3BF3] to prevent decomposition
Technical Support Center: [EMIM][CF3BF3]
A Senior Application Scientist's Guide to Proper Storage, Handling, and Troubleshooting for 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate
Welcome to the technical support center for 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate ([EMIM][CF3BF3]). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this ionic liquid throughout your experiments. As a senior application scientist, my goal is to provide you with not just procedures, but the reasoning behind them, enabling you to anticipate and troubleshoot potential issues.
Core Principles of [EMIM][CF3BF3] Stability
[EMIM][CF3BF3] is a versatile ionic liquid, but its stability is contingent on proper handling. The primary antagonists to its integrity are water and high temperatures . Understanding their effects is paramount.
-
Hydrolytic Stability: The trifluoromethyltrifluoroborate ([CF3BF3]⁻) anion is significantly more resistant to hydrolysis than the more common tetrafluoroborate ([BF4]⁻) anion.[1] This is attributed to its greater hydrophobicity.[1][2] However, "more resistant" does not mean "immune." In the presence of water, especially at elevated temperatures, the [CF3BF3]⁻ anion can slowly hydrolyze to form highly corrosive and toxic hydrogen fluoride (HF).
-
Thermal Stability: Imidazolium-based ionic liquids have a finite thermal stability.[3][4][5] Above a certain temperature, they will begin to decompose. For fluorinated ionic liquids, this decomposition can be a complex process, often liberating volatile and hazardous products. The anion typically plays a more significant role in determining the thermal stability than the cation.[4]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments.
Question: I noticed some slight etching on my glass reaction vessel after a reaction at 120°C. What could be the cause?
Answer: This is a classic sign of hydrogen fluoride (HF) formation. While [EMIM][CF3BF3] is more hydrolytically stable than many other fluorinated ionic liquids, it is not completely inert.
-
Causality: At elevated temperatures, even trace amounts of water in the ionic liquid or your reagents can initiate hydrolysis of the [CF3BF3]⁻ anion. The resulting HF is highly corrosive and will react with the silica in glass.
-
Troubleshooting Protocol:
-
Verify Water Content: Immediately test the water content of your [EMIM][CF3BF3] stock using Karl Fischer titration.
-
Dry Reagents and Solvents: Ensure all other reagents and solvents used in your reaction are rigorously dried.
-
Use Inert Atmosphere: Handle the ionic liquid and set up your reactions in a glove box or under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Consider Alternative Reaction Vessels: For high-temperature applications, consider using reaction vessels made of materials resistant to HF, such as PFA (perfluoroalkoxy alkane) or stainless steel.
-
Question: My reaction is giving inconsistent yields or producing unexpected byproducts. Could my [EMIM][CF3BF3] be the problem?
Answer: Yes, impurities or decomposition products in the ionic liquid can significantly impact reaction outcomes.
-
Causality:
-
Residual Halides: If the ionic liquid was synthesized via a halide precursor, residual chloride or bromide ions can act as nucleophiles or catalyst poisons.
-
Decomposition Products: Thermal or hydrolytic decomposition can introduce acidic species (HF) or other reactive molecules into your system, leading to side reactions.
-
Water Content: Water itself can interfere with many chemical reactions, especially those involving water-sensitive reagents.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Question: I'm planning a long-duration experiment at an elevated temperature. How can I determine a safe operating temperature for [EMIM][CF3BF3]?
Answer: It is crucial to understand that the "decomposition temperature" often cited from a fast-scan thermogravimetric analysis (TGA) is not a safe long-term operating temperature. Appreciable decomposition can occur at significantly lower temperatures over extended periods.[3]
-
Causality: TGA measures mass loss as a function of temperature, typically with a constant heating rate. Long-term thermal stability, however, is governed by decomposition kinetics, which can be slow at temperatures below the TGA onset.
-
Experimental Protocol for Determining Maximum Operating Temperature (MOT):
-
Isothermal TGA: Perform isothermal TGA experiments at several temperatures below the onset of decomposition observed in a standard TGA scan.
-
Monitor Mass Loss: Hold the sample at each temperature for an extended period (e.g., 12-24 hours) and monitor the rate of mass loss.
-
Define Threshold: Establish an acceptable rate of mass loss for your application (e.g., <1% over the duration of your experiment).
-
Determine MOT: The highest temperature at which the rate of mass loss is below your defined threshold is your MOT.
-
| Parameter | Short-Term TGA | Long-Term Isothermal TGA |
| Purpose | Rapid assessment of decomposition onset | Determination of long-term stability and MOT |
| Heating Rate | Typically 5-20 °C/min | 0 °C/min (isothermal) |
| Result | Onset Temperature (T_onset_) | Mass loss over time at a constant temperature |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for [EMIM][CF3BF3]?
A1: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizing agents.[6] A desiccator or glove box is highly recommended for long-term storage.
Q2: My [EMIM][CF3BF3] has a slight yellow tint. Is it still usable?
A2: A slight yellow color is common in imidazolium-based ionic liquids and does not necessarily indicate decomposition. It can arise from trace impurities from the synthesis. However, if the color darkens significantly upon heating or over time, it may be a sign of degradation. It is always best to verify purity with NMR spectroscopy if you have concerns.
Q3: How do I remove absorbed water from my [EMIM][CF3BF3]?
A3: Water can be removed by drying the ionic liquid under high vacuum (e.g., <1 mbar) at a moderately elevated temperature (e.g., 60-80°C) for several hours with stirring. The effectiveness of the drying process should be confirmed by Karl Fischer titration.
Q4: What are the primary decomposition pathways for [EMIM][CF3BF3]?
A4: Based on studies of similar fluorinated ionic liquids, two primary decomposition pathways are expected:
-
Hydrolysis: In the presence of water, the [CF3BF3]⁻ anion can hydrolyze to form HF and other boron-containing species.
-
Thermal Decomposition: At high temperatures, decomposition may proceed via pathways similar to those for [EMIM][BF4], potentially involving the formation of HF and a neutral carbene-BF3 adduct, or through dealkylation of the imidazolium cation.
Caption: Potential decomposition pathways for [EMIM][CF3BF3].
Q5: What personal protective equipment (PPE) should I use when handling [EMIM][CF3BF3]?
A5: Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All handling of the ionic liquid should be performed in a well-ventilated fume hood. Given the potential for HF formation, ensure that calcium gluconate gel is readily available as a first aid measure for skin contact.
References
Technical Support Center: Halide Impurity Removal from 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, removing, and quantifying halide impurities in 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, [EMIM][CF3BF3]. We will explore the origins of these detrimental impurities and provide validated, step-by-step protocols for their effective removal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding halide contamination in your ionic liquid (IL).
Q1: Where do halide impurities in my [EMIM][CF3BF3] come from?
The primary source of halide contamination is the synthesis process itself. Most imidazolium-based ionic liquids are prepared via a two-step route.[1][2][3]
-
Quaternization: 1-methylimidazole is reacted with a haloalkane (like chloroethane or bromoethane) to produce an intermediate salt, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) or bromide ([EMIM]Br).
-
Metathesis (Anion Exchange): This intermediate halide salt is then reacted with a metal salt containing the desired anion, such as sodium or potassium trifluoro(trifluoromethyl)borate (Na[CF3BF3] or K[CF3BF3]). This reaction is designed to swap the halide anion for the [CF3BF3]⁻ anion.
The halide impurity is the byproduct of the metathesis step (e.g., NaCl or KBr), which can become trapped in the final ionic liquid product if not meticulously removed.[1]
Q2: Why are even trace amounts of halide impurities a problem for my experiments?
Halide impurities are not benign; they can significantly alter the physicochemical properties of the ionic liquid and interfere with your experimental results.[2][4][5] Key issues include:
-
Altered Physical Properties: The presence of chloride, for instance, is known to increase the viscosity and decrease the density of similar ionic liquids.[1][6]
-
Narrowed Electrochemical Window: Halides (Cl⁻, Br⁻, I⁻) are more easily oxidized than robust perfluorinated anions like [CF3BF3]⁻. This contamination can severely reduce the anodic potential limit of your IL, which is critical for electrochemical applications.[1][6]
-
Catalyst Poisoning: In transition-metal-catalyzed reactions, halides can act as potent inhibitors or poisons, leading to reduced reaction efficiency and inaccurate kinetic data.[1][6]
Q3: How can I quickly check if my ionic liquid is contaminated with halides?
A simple, qualitative screening can be performed using the silver nitrate (AgNO₃) test . Add a few drops of an aqueous AgNO₃ solution to the water washings from your IL purification (see protocols below). The formation of a white (AgCl), cream (AgBr), or yellow (AgI) precipitate indicates the presence of halide ions. While this test is not quantitative, a negative result generally suggests that the halide concentration in the IL is below approximately 10 ppm.[1][2]
Q4: What is the most reliable method for quantifying halide levels?
For precise and reliable quantification, Ion Chromatography (IC) is the preferred method. IC can simultaneously separate and quantify different halide ions (fluoride, chloride, bromide, iodide) with high sensitivity. Limits of quantification are excellent, often below 8 ppm for chloride and in some cases as low as 0.1 ppm.[1][7][8][9][10][11] Other validated quantitative methods include potentiometric titration and Total Reflection X-ray Fluorescence (TXRF).[4][12]
Q5: What is the general principle for removing halide impurities?
The most common removal strategy relies on the significant difference in solubility between the halide salt byproduct (e.g., NaCl) and the final ionic liquid. By using a biphasic system of an organic solvent and water, the highly water-soluble halide salts can be selectively partitioned into the aqueous phase and washed away, leaving the purified ionic liquid in the organic phase.[13]
Part 2: Troubleshooting Guide & Purification Protocols
This section provides detailed, field-proven workflows to address specific contamination issues.
Issue: My newly synthesized [EMIM][CF3BF3] is contaminated with halide byproducts from the metathesis reaction.
This is the most common scenario. The following protocol is designed for the bulk removal of water-soluble halide salts.
This procedure leverages the preferential solubility of the ionic liquid in an organic solvent and the halide impurities in water.
Caption: Workflow for Halide Removal via Liquid-Liquid Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude [EMIM][CF3BF3] in a suitable volume of an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. A typical starting concentration is 10-20% w/v.
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized (DI) water.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (typically the DCM layer) will be at the bottom.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) at least 3 to 5 times.
-
Validation Check: After the final wash, collect a small sample of the aqueous layer and test it with a few drops of 0.1 M AgNO₃ solution. The absence of a precipitate indicates that the bulk of the halide impurities has been removed. If a precipitate forms, continue the washing cycles.[1]
-
Drying: Drain the purified organic layer into a clean flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to yield the pure, halide-free ionic liquid.
-
Final Drying: Dry the neat ionic liquid under high vacuum for several hours to remove any residual water and solvent.
Part 3: Validation and Quantification
Confirming the purity of your [EMIM][CF3BF3] is a critical final step.
How do I confirm the halide content is sufficiently low for my application?
Beyond the qualitative AgNO₃ test, quantitative analysis is essential for sensitive applications.
This is the gold standard for halide quantification in ionic liquids.[7][8]
-
Principle: The IL sample is diluted in a suitable solvent (e.g., a water/acetonitrile mixture) and injected into the IC system. Anions are separated on an ion-exchange column and detected, typically by suppressed conductivity.[1] The concentration is determined by comparing the peak area to a calibration curve generated from known halide standards.
-
Key Advantages: High sensitivity and the ability to measure multiple halide species in a single analysis.[10]
| Parameter | Typical Condition | Rationale |
| Column | Anion-exchange (e.g., Dionex AS9-HC) | Specifically designed to separate anionic species like halides. |
| Eluent | NaOH / Acetonitrile mixture | The basic eluent facilitates anion exchange, while acetonitrile helps manage the hydrophobicity of the IL cation.[10] |
| Detection | Suppressed Conductivity | Provides high sensitivity for ionic species by removing background eluent conductivity.[1] |
| Sample Prep | Dilution in DI Water / Acetonitrile | Ensures the IL is fully dissolved and at a concentration suitable for the column.[10] |
A classic and reliable electrochemical method for halide quantification.
-
Principle: The IL sample is dissolved in a suitable medium and titrated with a standardized silver nitrate solution. A silver indicator electrode monitors the change in potential as silver halides precipitate. A sharp inflection in the potential curve marks the equivalence point, from which the halide concentration can be calculated.[12][14]
-
Key Advantages: A cost-effective and accurate method that does not require expensive chromatography equipment.
Part 4: Data Summary
| Method | Principle | Limit of Quantification (LOQ) | Key Considerations |
| Silver Nitrate Test | Precipitation of AgX | ~10 ppm (Qualitative) | Simple, fast, and cheap. Only provides a yes/no answer and is not quantitative.[1][2] |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | N/A (Purification Method) | Highly effective for bulk removal of water-soluble salts. Efficiency depends on the number of wash cycles.[13] |
| Ion Chromatography | Ion-exchange separation | < 1 ppm (e.g., 0.1 ppm for Cl⁻) | Gold standard for quantification. Requires specialized equipment. Can resolve multiple halide species.[8][9][10] |
| Potentiometric Titration | Precipitation titration with an electrode | ~10-100 ppm | Accurate and reliable. Does not require chromatography equipment but can be more time-consuming than IC.[12][15] |
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. solvomet.eu [solvomet.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchtrends.net [researchtrends.net]
Validation & Comparative
Comparison of [EMIM][CF3BF3] and [EMIM][BF4] as battery electrolytes
An In-Depth Comparative Guide to [EMIM][CF3BF3] and [EMIM][BF4] as Battery Electrolytes
For researchers and professionals in the field of energy storage, the selection of an appropriate electrolyte is a critical decision that dictates the performance, safety, and lifecycle of a battery system. Among the myriad of options, Room Temperature Ionic Liquids (RTILs) have emerged as compelling alternatives to conventional organic carbonate-based electrolytes, primarily due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1]
This guide provides a detailed, objective comparison of two prominent imidazolium-based ionic liquids: 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate ([EMIM][CF3BF3]) and 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). Our analysis is grounded in experimental data and delves into the causal relationships between molecular structure and electrochemical performance, offering field-proven insights for your research and development endeavors.
Molecular Structure: The Anion's Decisive Role
Both ionic liquids share the same 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation, a common and well-studied organic cation known for its relatively good electrochemical stability. The primary difference, and the focus of this comparison, lies in the anion: the conventional tetrafluoroborate ([BF4]⁻) versus the asymmetric trifluoromethyltrifluoroborate ([CF3BF3]⁻).
The introduction of a trifluoromethyl (CF3) group in place of a fluorine atom on the borate core significantly alters the anion's size, symmetry, and charge distribution. This structural modification has profound implications for the resulting ionic liquid's bulk properties and its behavior at the critical electrode-electrolyte interface.
Caption: Molecular structures of the shared [EMIM]⁺ cation and the distinct anions.
Physicochemical Properties: A Tale of Two Anions
The anion's structure directly influences key physical properties that are paramount for electrolyte performance.
Ionic Conductivity and Viscosity
An effective battery electrolyte must exhibit high ionic conductivity to facilitate rapid charge transport, which minimizes internal resistance and enables high power capabilities. Conductivity is inversely related to viscosity, a relationship often described by the Walden rule.
-
[EMIM][BF4] : This is a well-characterized ionic liquid with a moderate viscosity and conductivity. At 25°C, its viscosity is approximately 25.2 mPa·s, and its ionic conductivity is around 14.1 mS/cm.[2]
-
[EMIM][CF3BF3] : The substitution of a fluorine atom with a bulkier, less symmetric CF3 group disrupts the efficient packing of ions and weakens the cation-anion electrostatic interactions. This leads to a significant reduction in viscosity. Experimental data for similar [CF3BF3]⁻ based ionic liquids show viscosities in the range of 26-77 cP at 25°C, which is generally lower than many common ILs, suggesting higher conductivity.[3] The lower viscosity of [EMIM][CF3BF3] is its most significant advantage, translating directly to improved ion mobility and higher ionic conductivity, which is especially beneficial for low-temperature performance and high-rate applications.[4]
Thermal Stability
High thermal stability is crucial for battery safety, preventing electrolyte decomposition at elevated operating temperatures.
-
[EMIM][BF4] : Exhibits good thermal stability, with a decomposition temperature generally reported to be above 300°C.[5][6] However, its stability can be compromised by the presence of impurities like water, which can lead to the formation of HF. The decomposition mechanism often involves the abstraction of a proton from the imidazolium ring by the anion.[7]
-
[EMIM][CF3BF3] : While both anions contain robust B-F bonds, the B-C bond in [CF3BF3]⁻ introduces a different potential decomposition pathway. However, the strong electron-withdrawing nature of the three fluorine atoms on the methyl group enhances the stability of the anion. Studies on related fluorinated borate anions suggest high thermal stability, often comparable to or exceeding that of [BF4]⁻.[3]
Electrochemical Performance
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wider window is essential for developing high-voltage batteries. The ESW is typically determined by cyclic voltammetry.[1][8]
-
[EMIM][BF4] : The cathodic limit is determined by the reduction of the [EMIM]⁺ cation at the C2 position on the imidazolium ring, typically around -2.1 V vs. Fc/Fc⁺. The anodic limit is dictated by the oxidation of the [BF4]⁻ anion, occurring at approximately +2.6 V vs. Fc/Fc⁺, giving it a practical electrochemical window of about 4.7 V.[2][6]
-
[EMIM][CF3BF3] : The cathodic limit remains governed by the [EMIM]⁺ cation and is therefore expected to be similar to that of [EMIM][BF4]. The anodic stability, however, is influenced by the [CF3BF3]⁻ anion. The strong inductive effect of the CF3 group can increase the oxidation potential of the anion, potentially widening the ESW. This is a significant advantage for use with high-voltage cathode materials.
Interfacial Properties and SEI Formation
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is critical for the long-term cycling stability of many battery chemistries, particularly with lithium metal or graphite anodes. The SEI is formed from the reductive decomposition of electrolyte components during the initial cycles.[9]
The composition of the anion plays a crucial role in the chemical makeup and quality of the SEI. Fluorinated components are often considered beneficial.
-
[EMIM][BF4] : The decomposition of [BF4]⁻ can contribute to the formation of LiF and boron-containing species in the SEI, which can enhance its stability and ionic conductivity.
-
[EMIM][CF3BF3] : The decomposition of the [CF3BF3]⁻ anion is expected to also produce LiF, a highly desirable SEI component. Furthermore, the presence of the CF3 group can lead to the formation of other fluorinated carbon species, potentially creating a more robust and electronically insulating SEI. This could lead to improved cycling efficiency and better suppression of dendrite formation on lithium metal anodes.
Quantitative Data Summary
| Property | [EMIM][BF4] | [EMIM][CF3BF3] | Rationale for Difference |
| Anion Molar Mass ( g/mol ) | 86.8 | 136.8 | Addition of CF3 group. |
| Density (g/cm³ at 24°C) | 1.282[2] | > 1.28 | The heavier [CF3BF3]⁻ anion is expected to increase the density. |
| Viscosity (mPa·s at 25°C) | ~25.2[2] | < 25 | The asymmetric and bulky [CF3BF3]⁻ anion disrupts ion packing, reducing viscosity.[3] |
| Ionic Conductivity (mS/cm at 25°C) | ~14.1[2] | > 14.1 | Lower viscosity leads to higher ion mobility and conductivity.[3] |
| Electrochemical Window (V) | ~4.7[2] | Potentially > 4.7 | The electron-withdrawing CF3 group may increase the anion's oxidative stability. |
| Decomposition Temp. (°C) | > 300[5][6] | Likely > 300 | High stability is expected due to strong covalent bonds within the anion.[3] |
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized protocols are essential. Here, we outline the methodologies for two critical characterization techniques.
Protocol 1: Determination of Electrochemical Stability Window (ESW) via Cyclic Voltammetry (CV)
This protocol describes the process of determining the voltage range where the electrolyte is stable.
Objective: To identify the anodic and cathodic limits of the ionic liquid electrolyte.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside an argon-filled glovebox.
-
Working Electrode (WE): Glassy carbon or platinum macrodisk electrode (provides an inert surface).
-
Counter Electrode (CE): Platinum wire or foil (large surface area).
-
Reference Electrode (RE): Leak-free Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.
-
-
Electrolyte Preparation: Use the ionic liquid as received or after drying under high vacuum at an elevated temperature (e.g., 100°C) for 24 hours to remove residual water.
-
Measurement:
-
Connect the cell to a potentiostat.
-
Record a cyclic voltammogram starting from the open-circuit potential (OCP).
-
Scan towards negative potentials until the cathodic (reduction) current onset is observed.
-
Reverse the scan and sweep towards positive potentials until the anodic (oxidation) current onset is observed.
-
A typical scan rate is 10-100 mV/s.[10]
-
-
Data Analysis: The ESW is defined as the potential difference between the onsets of the anodic and cathodic currents. The current onset is typically defined as the potential at which the current density reaches a threshold value (e.g., 0.1 mA/cm²).
Protocol 2: Measurement of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
This protocol details the measurement of the electrolyte's bulk conductivity.[11][12]
Objective: To determine the ionic conductivity of the ionic liquid at various temperatures.
Methodology:
-
Conductivity Cell: Use a two-electrode conductivity cell with two parallel platinum plates (platinized to reduce polarization effects) of a known area (A) separated by a known distance (l). The cell constant (l/A) must be calibrated or known.
-
Cell Assembly: Fill the conductivity cell with the dried ionic liquid inside a glovebox to prevent moisture contamination.
-
Temperature Control: Place the cell in a temperature-controlled chamber or oil bath. Allow the temperature to stabilize at each set point for at least 30 minutes before measurement.
-
Measurement:
-
Connect the cell to an impedance analyzer or a potentiostat with EIS capability.[13]
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data and plot it on a Nyquist plot (Z'' vs. Z').
-
-
Data Analysis:
-
The Nyquist plot for a simple electrolyte will show a semicircle at high frequencies and a capacitive tail at low frequencies.
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').[11]
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A).
-
Caption: Workflow for key electrochemical characterization of ionic liquid electrolytes.
Conclusion and Outlook
The choice between [EMIM][CF3BF3] and [EMIM][BF4] is a classic example of fine-tuning electrolyte properties through rational anion design.
-
[EMIM][BF4] serves as a reliable, well-understood baseline electrolyte with balanced properties. It is suitable for a wide range of standard applications where its performance characteristics are sufficient.
-
[EMIM][CF3BF3] represents a strategic upgrade, particularly for demanding applications. Its primary advantages—lower viscosity and consequently higher ionic conductivity—make it a superior candidate for high-rate batteries and for improving performance at sub-ambient temperatures. Furthermore, its potentially wider electrochemical stability window and favorable SEI-forming characteristics position it as a promising electrolyte for next-generation high-voltage lithium-ion and lithium-metal batteries.
Ultimately, the selection hinges on the specific requirements of the battery system. For researchers pushing the boundaries of energy density and power density, the enhanced transport properties and electrochemical stability of [EMIM][CF3BF3] justify its consideration over the more conventional [EMIM][BF4].
References
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iolitec.de [iolitec.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Ionic Liquids in Electrochemistry | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biologic.net [biologic.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Electrochemical Impedance Spectroscopy - Battery Design [batterydesign.net]
A Comparative Analysis of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate and Traditional Organic Solvents in Drug Development
A Senior Application Scientist's Guide to Solvent Performance in Organic Synthesis
In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, product yield, selectivity, and overall process efficiency. While traditional organic solvents have long been the workhorses of synthetic chemistry, the emergence of ionic liquids (ILs) has opened new avenues for process optimization and green chemistry. This guide provides an in-depth performance analysis of a promising ionic liquid, 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF3BF3]), in comparison to conventional organic solvents such as acetonitrile, methanol, and dichloromethane.
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties and practical performance of these solvent systems. We will delve into the fundamental characteristics that govern solvent behavior and explore their impact on key synthetic transformations relevant to the pharmaceutical industry.
The Physicochemical Landscape: A Head-to-Head Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. This section provides a comparative overview of the key physicochemical parameters of selected 1-Ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids and traditional organic solvents. Due to the limited availability of extensive experimental data for this compound ([EMIM][CF3BF3]), we will first compare well-characterized [EMIM]⁺ salts, namely [EMIM][BF₄], [EMIM][TfO], and [EMIM][Tf₂N], with our selected organic solvents. This will be followed by a scientifically grounded projection of the expected properties of [EMIM][CF3BF3].
Table 1: Physicochemical Properties of Selected Ionic Liquids and Traditional Organic Solvents
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |
| Ionic Liquids | ||||||
| [EMIM][BF₄] | C₆H₁₁BF₄N₂ | 197.97 | 15 | >350 | 1.28 | 34 |
| [EMIM][TfO] | C₇H₁₁F₃N₂O₃S | 260.23 | -10 | >350 | 1.39 | 52 |
| [EMIM][Tf₂N] | C₈H₁₁F₆N₃O₄S₂ | 391.31 | -15 | >400 | 1.52 | 34 |
| Traditional Solvents | ||||||
| Acetonitrile | C₂H₃N | 41.05 | -45 | 82 | 0.786 | 0.37 |
| Methanol | CH₄O | 32.04 | -98 | 65 | 0.792 | 0.59 |
| Dichloromethane | CH₂Cl₂ | 84.93 | -97 | 40 | 1.33 | 0.44 |
Note: Data for ionic liquids is compiled from various sources and may exhibit slight variations depending on purity and measurement conditions.
Projected Properties of this compound ([EMIM][CF3BF3])
The trifluoro(trifluoromethyl)borate anion, [CF₃BF₃]⁻, is a fluorinated borate anion. The introduction of fluorine atoms into the anion can significantly influence the properties of the resulting ionic liquid.[1][2] Based on the known effects of fluorination and the properties of similar borate-containing ionic liquids, we can project the following characteristics for [EMIM][CF3BF3]:
-
Melting Point: The asymmetry of the [CF₃BF₃]⁻ anion is expected to result in a low melting point, likely below room temperature, classifying it as a room-temperature ionic liquid (RTIL).
-
Viscosity: Increased fluorination in the anion generally leads to a decrease in viscosity compared to non-fluorinated analogues.[1] Therefore, the viscosity of [EMIM][CF3BF3] is anticipated to be in a similar range or potentially lower than that of [EMIM][BF₄].
-
Density: The presence of heavier fluorine and boron atoms will likely result in a density greater than 1.0 g/cm³, a common feature of many ionic liquids.
-
Polarity and Solubility: The fluorinated nature of the anion will influence its coordinating ability and hydrogen bond basicity, thereby affecting the overall polarity and solubility characteristics of the ionic liquid. It is expected to be a polar solvent, with miscibility in other polar organic solvents.
-
Thermal and Chemical Stability: Salts of trifluoromethyl)trifluoroborate have been shown to be thermally stable.[3][4] The [B(CF₃)₄]⁻ anion, a related species, is resistant to strong oxidizing and reducing agents.[3][5] This suggests that [EMIM][CF3BF3] will likely exhibit high thermal and chemical stability, a significant advantage over volatile organic solvents.
Performance in Key Synthetic Transformations
The true measure of a solvent's utility lies in its performance in chemical reactions. This section explores the application of [EMIM]⁺ based ionic liquids and traditional solvents in two cornerstone reactions in drug development: the Diels-Alder reaction and the Suzuki-Miyaura cross-coupling.
The Diels-Alder Reaction: A Case Study in Cycloaddition
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic and heterocyclic compounds, which are common motifs in pharmaceutical agents. The solvent can play a crucial role in influencing the rate and selectivity of this reaction.
Causality Behind Solvent Choice: The polarity and Lewis acidity of the solvent can significantly impact the Diels-Alder reaction.[6] Polar solvents can stabilize the polar transition state, accelerating the reaction.[7][8] Imidazolium-based ionic liquids, in particular, can act as hydrogen bond donors, activating the dienophile and enhancing endo selectivity.[9][10]
Experimental Protocol: Comparative Analysis of Diels-Alder Reaction Rates
This protocol outlines a general procedure for comparing the performance of different solvents in the Diels-Alder reaction between cyclopentadiene and methyl acrylate.
-
Reaction Setup: In separate reaction vessels, dissolve methyl acrylate (1.0 mmol) in the solvent to be tested (e.g., [EMIM][BF₄], acetonitrile, dichloromethane; 2 mL).
-
Initiation: Add freshly distilled cyclopentadiene (1.2 mmol) to each reaction vessel at a controlled temperature (e.g., 25 °C).
-
Monitoring: Monitor the progress of the reaction at regular intervals by taking aliquots and analyzing them by a suitable technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion and the ratio of endo to exo products.
-
Kinetic Analysis: Determine the initial rate of the reaction for each solvent by plotting the concentration of the product versus time.[11][12] The rate constant can be calculated from the rate law of the reaction.
}
Expected Performance:
-
[EMIM]⁺ based Ionic Liquids: Due to their polarity and the hydrogen-bonding capability of the imidazolium cation, [EMIM]⁺ based ILs are expected to show accelerated reaction rates and enhanced endo selectivity compared to non-polar solvents.[6][9][10] The Lewis acidity of the ionic liquid can further contribute to this effect.
-
Acetonitrile: As a polar aprotic solvent, acetonitrile is expected to perform better than non-polar solvents like hexane, but may not offer the same level of rate enhancement and selectivity as the ionic liquids.[8]
-
Dichloromethane: Being a less polar solvent compared to acetonitrile and ionic liquids, dichloromethane is anticipated to result in slower reaction rates.[8]
The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a vital reaction for the synthesis of biaryls and substituted aromatic compounds, which are prevalent in many drug molecules. The choice of solvent can significantly influence the catalytic activity and the outcome of the reaction.
Causality Behind Solvent Choice: The solvent's polarity and coordinating ability can affect the stability of the palladium catalyst and the various intermediates in the catalytic cycle.[13][14][15] In some cases, polar solvents can even alter the selectivity of the reaction.[13] Ionic liquids have been shown to be effective media for Suzuki reactions, often allowing for easy catalyst recycling.[16][17]
Experimental Protocol: Evaluation of Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for comparing solvent performance in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
-
Catalyst and Reagent Preparation: In a reaction vessel, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent to be tested (e.g., [EMIM][Tf₂N], a mixture of ethanol and water; 3 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for a specified time.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. For reactions in ionic liquids, the product can often be extracted with a less polar organic solvent like diethyl ether.[18][19] For traditional solvents, a standard aqueous work-up is performed.[20] The product yield is determined by GC or by isolation and characterization.
}
Expected Performance and Catalyst Recyclability:
-
[EMIM]⁺ based Ionic Liquids: These ionic liquids can act as excellent media for Suzuki couplings, often leading to high yields.[16][17][21] A key advantage is the potential for catalyst and solvent recycling.[22][23] The palladium catalyst often remains dissolved in the ionic liquid phase, allowing for the simple extraction of the product and reuse of the catalytic system.
-
Ethanol/Water Mixtures: Protic solvent mixtures like ethanol and water are commonly used and effective for Suzuki reactions, particularly due to their ability to dissolve both the organic substrates and the inorganic base.[24]
Concluding Remarks for the Practicing Scientist
The selection of a solvent system is a multi-faceted decision that requires a balance of performance, cost, and environmental considerations. While traditional organic solvents are well-established and effective, ionic liquids, including the promising this compound, offer a compelling set of properties that can lead to significant process improvements.
Key Takeaways:
-
Performance Enhancement: The unique properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable polarity, can lead to enhanced reaction rates, improved selectivity, and simplified product isolation.[25]
-
Green Chemistry: The low volatility of ionic liquids significantly reduces the emission of volatile organic compounds (VOCs), contributing to safer and more environmentally friendly processes.[25]
-
Process Intensification: The potential for catalyst and solvent recycling in ionic liquid systems can lead to more economical and sustainable manufacturing processes.[22][23]
While direct experimental data for [EMIM][CF3BF3] is still emerging, the analysis of its constituent ions and comparison with well-characterized analogues strongly suggest that it will be a valuable addition to the synthetic chemist's toolbox. Its projected low viscosity, high stability, and the unique electronic properties imparted by the fluorinated anion make it a solvent of considerable interest for a wide range of applications in drug discovery and development. As with any new technology, a thorough experimental evaluation is crucial to fully realize its potential in specific applications.
References
- 1. The effect of anion fluorination in ionic liquids—physical properties of a range of bis(methanesulfonyl)amide salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The effect of anion fluorination in ionic liquids—physical properties of a range of bis(methanesulfonyl)amide salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and properties of the tetrakis(trifluoromethyl)borate anion, [b(CF3)4]-: structure determination of Cs[B(CF3)4] by single-crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering Reaction Kinetics: The Method of Initial Rates Explained - Housing Innovations [dev.housing.arizona.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of Ionic Liquids as Solvent & Catalyst for Heck and Suzuki Reactions: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Investigations of Diels-Alder reactions in ionic liquids [infoscience.epfl.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New recycled polyethylene terephthalate imidazolium ionic liquids and their applications for co2 exhaust capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of [EMIM][CF3BF3] and Other Ionic Liquids for Carbon Dioxide Solubility: A Guide for Researchers
In the urgent global pursuit of effective carbon capture technologies, ionic liquids (ILs) have emerged as a promising class of solvents. Their negligible vapor pressure, high thermal stability, and tunable chemical structures make them attractive alternatives to traditional amine-based systems.[1] This guide provides a comparative study of 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate, [EMIM][CF3BF3], with other well-characterized ionic liquids for CO2 solubility. While direct experimental data for [EMIM][CF3BF3] remains elusive in publicly accessible literature, this document aims to provide a comprehensive framework for its evaluation. We will achieve this by analyzing the performance of structurally similar ILs, detailing robust experimental protocols for CO2 solubility determination, and exploring the underlying absorption mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the field of carbon capture.
The Promise of Fluorinated Ionic Liquids in CO2 Capture
Ionic liquids, salts with melting points below 100°C, offer a unique platform for gas separation applications. Their properties can be finely tuned by modifying the cation and anion components. For CO2 capture, the interaction between CO2 and the anion is particularly crucial. Fluorinated anions have garnered significant attention due to the high electronegativity of fluorine, which can lead to favorable interactions with the quadrupole moment of CO2.
The subject of this guide, [EMIM][CF3BF3], features a trifluoromethyltrifluoroborate anion. The presence of the CF3 group is expected to influence its CO2 solubility compared to its non-fluorinated counterpart, [EMIM][BF4]. Theoretical studies suggest that the fluorination of the anion can enhance CO2 absorption through a combination of electrostatic interactions and the formation of weak Lewis acid-base adducts.
Comparative Landscape: [EMIM][CF3BF3] in the Context of Common Ionic Liquids
A direct quantitative comparison of CO2 solubility in [EMIM][CF3BF3] is hampered by the current lack of specific experimental data in peer-reviewed literature. However, we can infer its potential performance by examining data from closely related and commonly studied ionic liquids.
Table 1: Experimental CO2 Solubility in Various Imidazolium-Based Ionic Liquids
| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO2 Mole Fraction (x) | Reference |
| [EMIM][BF4] | 298.2 | ~1.0 | ~0.2 | [2] |
| [BMIM][BF4] | 298.15 | 1.0 | 0.23 | [3] |
| [BMIM][PF6] | 298.15 | 1.0 | 0.28 | [3] |
| [EMIM][Tf2N] | 298.15 | ~1.0 | ~0.4 | [4] |
| [BMIM][Tf2N] | 298.15 | 1.0 | 0.45 | [5] |
Note: This table presents a selection of data points for comparative purposes. Solubility is highly dependent on temperature and pressure.
From the table, we observe that for the same cation, the nature of the anion significantly impacts CO2 solubility. For instance, ILs with the bis(trifluoromethylsulfonyl)imide ([Tf2N]) anion generally exhibit higher CO2 solubility than those with tetrafluoroborate ([BF4]) or hexafluorophosphate ([PF6]) anions. This is attributed to the higher fluorine content and the flexible nature of the [Tf2N] anion, which can create more favorable interaction sites for CO2.
Based on these trends, it is hypothesized that the CO2 solubility in [EMIM][CF3BF3] will be higher than in [EMIM][BF4] due to the electron-withdrawing nature of the trifluoromethyl group, which could enhance the Lewis basicity of the borate anion and its interaction with CO2. However, steric hindrance from the CF3 group might also play a role.
Deciphering the Mechanism: How Ionic Liquids Capture CO2
The capture of CO2 by ionic liquids can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: This is a physical absorption process driven by intermolecular forces such as van der Waals interactions and electrostatic interactions. In the case of fluorinated ILs, the interaction between the fluorine atoms of the anion and the carbon atom of CO2 (a Lewis acid) is a key factor. This process is typically reversible with changes in pressure and temperature, making the regeneration of the ionic liquid energetically less demanding.
-
Chemisorption: This involves the formation of a chemical bond between the CO2 molecule and the ionic liquid. This is often achieved by incorporating functional groups, such as amines, into the cation or anion. While chemisorption can lead to higher CO2 loading at low partial pressures, the regeneration of the IL requires more energy to break the chemical bonds.
For [EMIM][CF3BF3], the primary mechanism of CO2 capture is expected to be physisorption, with the potential for weak Lewis acid-base interactions contributing to the overall solubility.
Caption: Simplified diagram of CO2 physisorption in a fluorinated ionic liquid.
Experimental Protocols for Determining CO2 Solubility
To rigorously evaluate the performance of [EMIM][CF3BF3] and other ionic liquids, standardized and well-documented experimental procedures are essential. Here, we detail two common and reliable methods for measuring CO2 solubility.
Synthesis of [EMIM][CF3BF3]
A potential synthetic route for [EMIM][CF3BF3] involves a two-step process:
Step 1: Synthesis of 1-ethyl-3-methylimidazolium halide (e.g., [EMIM]Cl)
-
Combine equimolar amounts of 1-methylimidazole and chloroethane in a suitable solvent like acetonitrile.
-
Reflux the mixture with constant stirring for 24-48 hours.
-
After cooling, remove the solvent under reduced pressure to obtain crude [EMIM]Cl.
-
Purify the product by washing with a solvent in which the impurities are soluble but the ionic liquid is not (e.g., ethyl acetate) and then dry under vacuum.[6]
Step 2: Anion Exchange
-
Dissolve the purified [EMIM]Cl in deionized water.
-
Prepare a separate solution of potassium trifluoromethyltrifluoroborate (K[CF3BF3]) in deionized water.
-
Slowly add the K[CF3BF3] solution to the [EMIM]Cl solution with vigorous stirring.
-
A metathesis reaction will occur, precipitating KCl.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic phases with deionized water to remove any remaining KCl.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure and dry the final product, [EMIM][CF3BF3], under high vacuum for an extended period to remove any residual water and solvent.
Caption: A two-step synthesis workflow for [EMIM][CF3BF3].
Gravimetric Method for CO2 Solubility Measurement
The gravimetric method directly measures the mass of CO2 absorbed by a known mass of the ionic liquid. A magnetic suspension balance is a highly accurate instrument for this purpose.[7][8]
Experimental Protocol:
-
Sample Preparation: Place a precisely weighed sample of the purified and dried ionic liquid (typically 100-200 mg) into the sample basket of the magnetic suspension balance.
-
Degassing: Heat the sample under high vacuum to a temperature above the experimental temperature to remove any absorbed water or other volatile impurities.
-
Buoyancy Correction: Before introducing CO2, measure the apparent mass of the sample in a helium atmosphere at the experimental temperature and various pressures. This allows for the determination of the sample volume and correction for buoyancy effects.
-
CO2 Introduction: Evacuate the system and then introduce CO2 into the measurement chamber to the desired pressure.
-
Equilibration: Monitor the mass of the sample over time. The mass will increase as CO2 is absorbed. Equilibrium is reached when the mass becomes constant.
-
Data Acquisition: Record the final mass and the corresponding temperature and pressure.
-
Stepwise Measurement: Repeat steps 4-6 for a range of pressures to construct a solubility isotherm.
Caption: Workflow for CO2 solubility measurement using the gravimetric method.
Future Directions and the Need for Experimental Data
The tunable nature of ionic liquids presents a vast chemical space for the design of next-generation CO2 capture solvents. While theoretical predictions and comparisons with analogous structures provide valuable insights, they are no substitute for empirical data. The lack of experimental CO2 solubility data for [EMIM][CF3BF3] represents a significant knowledge gap.
Future research should prioritize the synthesis and characterization of [EMIM][CF3BF3] and the systematic measurement of its CO2 solubility over a range of temperatures and pressures. Such data would not only allow for a direct and quantitative comparison with other ionic liquids but also contribute to a deeper understanding of the structure-property relationships that govern CO2 capture in fluorinated systems. This, in turn, will enable the rational design of more efficient and cost-effective ionic liquids for industrial carbon capture applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of Imidazolium-Based Ionic Liquids for Advanced Energy Applications
For researchers, scientists, and drug development professionals navigating the intricate landscape of electrochemical applications, the choice of electrolyte is paramount. Ionic liquids (ILs), with their wide electrochemical windows and inherent safety, have emerged as leading candidates for next-generation batteries, supercapacitors, and electrocatalytic systems. Among these, imidazolium-based salts are particularly prominent. This guide provides an in-depth comparison of the electrochemical stability of 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate, [EMIM][CF3BF3], against other common imidazolium salts, grounded in experimental data and theoretical insights.
The Critical Role of the Electrochemical Stability Window
The electrochemical stability window (ESW) of an electrolyte defines the potential range within which it remains stable, without undergoing oxidation or reduction.[1] A wider ESW is highly desirable as it dictates the operational voltage of an electrochemical device. For imidazolium-based ILs, the ESW is generally governed by the reduction of the imidazolium cation at the cathodic limit and the oxidation of the anion at the anodic limit.[2][3]
The structure of both the cation and the anion plays a crucial role in determining these limits. While the 1-ethyl-3-methylimidazolium ([EMIM]+) cation is common to the ILs discussed here, the choice of anion significantly influences the overall stability.
Comparative Analysis of Electrochemical Stability
The following table summarizes the experimentally determined electrochemical windows for several common [EMIM]-based ionic liquids. It is crucial to note that the reported values can vary based on the experimental conditions, including the working electrode material, reference electrode, scan rate, and the cutoff current density used to define the stability limits.[4]
| Ionic Liquid | Anion | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| [EMIM][CF3BF3] | Trifluoromethyltrifluoroborate | Theoretically High | ~ -2.0 to -2.2 | Estimated > 4.5 |
| [EMIM][BF4] | Tetrafluoroborate | ~ 2.1 | ~ -2.6 | ~ 4.7 |
| [EMIM][PF6] | Hexafluorophosphate | ~ 2.4 | ~ -2.6 | ~ 5.0 |
| [EMIM][TFSI] | Bis(trifluoromethylsulfonyl)imide | ~ 2.5 - 2.6 | ~ -1.8 to -2.1 | ~ 4.3 - 4.7 |
| [EMIM][FSI] | Bis(fluorosulfonyl)imide | ~ 2.3 | ~ -2.2 | ~ 4.5 |
Note: The values for [EMIM][CF3BF3] are estimated based on theoretical considerations and data from related fluorinated anions, as direct, comprehensive experimental studies under standardized conditions are less prevalent in the literature.
Insights into the Electrochemical Behavior of [EMIM][CF3BF3]
Direct, extensive experimental data for the electrochemical window of [EMIM][CF3BF3] is not as widely published as for more common salts like [EMIM][BF4]. However, based on fundamental electrochemical principles and computational studies, we can infer its likely performance.[5]
The [CF3BF3]⁻ anion is structurally similar to the widely studied [BF4]⁻ anion. The presence of the electron-withdrawing trifluoromethyl (CF3) group is expected to increase the oxidative stability of the [CF3BF3]⁻ anion compared to [BF4]⁻. This is because the CF3 group helps to delocalize the negative charge, making it more difficult to remove an electron.[6] Consequently, [EMIM][CF3BF3] is anticipated to exhibit a wider anodic window than [EMIM][BF4].
The cathodic limit is primarily determined by the reduction of the [EMIM]+ cation, which is expected to be similar across all the compared ionic liquids.[2][3] Therefore, the overall electrochemical window of [EMIM][CF3BF3] is predicted to be wider than that of [EMIM][BF4].
Understanding Degradation Mechanisms
Cathodic Limit: The Role of the Imidazolium Cation
The reduction of the [EMIM]+ cation typically initiates at the C2 position (the carbon atom between the two nitrogen atoms) of the imidazolium ring. This is the most electrochemically active site on the cation. The reduction process can lead to the formation of N-heterocyclic carbenes and other degradation products.
Anodic Limit: The Influence of the Anion
The oxidative stability of the ionic liquid is dictated by the anion. Fluorinated anions like [BF4]⁻, [PF6]⁻, and [TFSI]⁻ are generally more resistant to oxidation than non-fluorinated anions. The oxidation of these anions can lead to the formation of various decomposition products and can also be influenced by the presence of impurities, particularly water.
Experimental Protocol for Determining the Electrochemical Stability Window
To ensure accurate and reproducible results, a standardized experimental protocol is essential. The following outlines a best-practice methodology for determining the electrochemical window of an ionic liquid using cyclic voltammetry.
Step-by-Step Methodology
-
Preparation of the Electrochemical Cell:
-
A three-electrode setup is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).
-
The choice of working electrode is critical, as it can influence the measured ESW. Glassy carbon is often preferred due to its wide potential window and relatively inert surface.
-
All components of the cell must be scrupulously cleaned and dried to minimize impurities.
-
-
Sample Preparation:
-
The ionic liquid must be of high purity, with minimal water and halide content, as these impurities can significantly narrow the electrochemical window.
-
The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use.
-
The entire experiment should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.
-
-
Cyclic Voltammetry Measurement:
-
The electrochemical cell is filled with the dried ionic liquid.
-
The cell is connected to a potentiostat.
-
A cyclic voltammogram is recorded by scanning the potential from the open-circuit potential towards the cathodic limit, then reversing the scan towards the anodic limit, and finally returning to the initial potential.
-
A typical scan rate is 50-100 mV/s.
-
-
Data Analysis:
-
The anodic and cathodic limits are determined from the resulting voltammogram.
-
These limits are typically defined as the potential at which the current density reaches a predefined cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²).
-
The electrochemical window is the difference between the anodic and cathodic potential limits.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the electrochemical stability window.
Molecular Structures of Compared Imidazolium Salts
Caption: Structures of the [EMIM]+ cation and compared anions.
Conclusion
The selection of an appropriate ionic liquid is a critical decision in the design of high-performance electrochemical devices. While [EMIM][CF3BF3] is a promising candidate due to its anticipated wide electrochemical window and other favorable physicochemical properties, a comprehensive experimental evaluation under standardized conditions is necessary for a definitive comparison with more established imidazolium salts. This guide provides a framework for understanding the key factors that govern the electrochemical stability of these important materials and a robust methodology for their characterization. As research in this field continues to advance, a deeper understanding of the structure-property relationships will undoubtedly lead to the development of even more stable and efficient ionic liquids for a wide range of applications.
References
- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Benchmark Study of [EMIM][CF3BF3] Performance in Electrochemical Devices: A Comparative Guide
In the pursuit of next-generation energy storage and electrochemical systems, the electrolyte remains a critical component, dictating performance, safety, and operational lifetime. Ionic liquids (ILs) have emerged as highly promising alternatives to traditional organic solvent-based electrolytes, primarily due to their negligible vapor pressure, wide electrochemical windows, and high thermal stability.[1][2] Among these, 1-ethyl-3-methylimidazolium trifluoromethyltrifluoroborate, [EMIM][CF3BF3], has garnered significant interest. This guide provides an in-depth benchmark study of [EMIM][CF3BF3], objectively comparing its electrochemical performance against other common imidazolium-based ILs. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of electrolytes for advanced electrochemical devices.
Introduction to [EMIM][CF3BF3]: The Significance of the Trifluoromethyltrifluoroborate Anion
The unique properties of an ionic liquid are determined by the specific combination of its cation and anion.[1] While the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is one of the most widely studied due to its favorable viscosity and conductivity profile, the anion plays a pivotal role in defining the IL's electrochemical characteristics. The trifluoromethyltrifluoroborate ([CF3BF3]⁻) anion is particularly noteworthy. Unlike the more common tetrafluoroborate ([BF4]⁻) anion, the substitution of a fluorine atom with a trifluoromethyl (CF3) group introduces asymmetry and alters the charge distribution. This modification has profound implications for key physicochemical properties, including viscosity, ionic conductivity, and electrochemical stability, making [EMIM][CF3BF3] a compelling candidate for high-performance devices.[3]
This guide will systematically evaluate [EMIM][CF3BF3] based on the following critical performance metrics, benchmarked against established [EMIM]-based ILs such as [EMIM][BF4], [EMIM][PF6], and [EMIM][Tf2N]:
-
Transport Properties: Ionic Conductivity and Viscosity
-
Electrochemical Stability: Anodic and Cathodic Limits
-
Thermal Stability: Decomposition Temperature
Comparative Analysis of Physicochemical Properties
The performance of an electrolyte in an electrochemical device is fundamentally linked to its intrinsic properties. A low viscosity is crucial for facilitating rapid ion transport, while high ionic conductivity ensures minimal ohmic losses. A wide electrochemical stability window (ESW) is necessary to enable high-voltage applications without electrolyte degradation.[4][5]
Transport Properties: Viscosity and Ionic Conductivity
Low viscosity and high ionic conductivity are hallmarks of an efficient electrolyte. The interplay between these two properties is critical; lower viscosity generally leads to higher ion mobility and, consequently, higher conductivity.[6] The [CF3BF3]⁻ anion was specifically designed to reduce viscosity compared to more symmetric anions.[3]
The data summarized in Table 1 compares the viscosity and ionic conductivity of [EMIM][CF3BF3] with other common [EMIM]-based ionic liquids.
Table 1: Comparison of Viscosity and Ionic Conductivity of Imidazolium-Based Ionic Liquids at 25°C (298 K)
| Ionic Liquid | Anion | Viscosity (mPa·s or cP) | Ionic Conductivity (mS/cm) |
| [EMIM][CF3BF3] | Trifluoromethyltrifluoroborate | 26 [3] | Not explicitly stated, but expected to be high [3] |
| [EMIM][BF4] | Tetrafluoroborate | 34[7] | 13.7[8], 13.8[7] |
| [EMIM][PF6] | Hexafluorophosphate | 48[7] | 8.8[7] |
| [EMIM][Tf2N] | Bis(trifluoromethylsulfonyl)imide | 32[7] | 8.9[7] |
| [EMIM][OTf] | Trifluoromethanesulfonate | 45[7] | 7.5[7] |
| [EMIM][DCA] | Dicyanamide | 17[7] | 27.0[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The high conductivity of [EMIM][CF3BF3] is inferred from its low viscosity as stated in the source.[3]
Expertise & Experience: The significantly lower viscosity of [EMIM][CF3BF3] (26 cP) compared to the widely used [EMIM][BF4] (34 cP) is a direct consequence of the [CF3BF3]⁻ anion's structure.[3][7] The bulky and asymmetric CF3 group disrupts the efficient packing of ions that contributes to viscosity in ILs with more symmetric anions like [BF4]⁻. This reduction in viscosity is expected to translate into enhanced ion mobility, which is a critical factor for high-rate performance in devices like supercapacitors and lithium-ion batteries.[8] While [EMIM][DCA] shows even lower viscosity, its electrochemical stability is often a limiting factor for high-voltage applications.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[9] A wider window is essential for developing high-energy-density devices. The limits of the ESW are typically determined by the reduction potential of the cation and the oxidation potential of the anion.[10][11]
Table 2: Comparison of Electrochemical Stability Windows (ESWs)
| Ionic Liquid | Anion | Electrochemical Window (V) |
| [EMIM][CF3BF3] | Trifluoromethyltrifluoroborate | ~4.5 - 5.0 V (estimated) [3] |
| [EMIM][BF4] | Tetrafluoroborate | ~4.1 - 4.3 V[8][12] |
| [EMIM][PF6] | Hexafluorophosphate | Wider than [BF4]⁻ based ILs[11] |
| [EMIM][Tf2N] | Bis(trifluoromethylsulfonyl)imide | up to 4.9 V[13] |
| [EMIM][TFO] | Triflate | 3.6 V[14] |
Note: ESW values are highly dependent on the working electrode material, cutoff current density, and purity of the IL. The value for [EMIM][CF3BF3] is an estimate based on related borate anions.[3][15]
Expertise & Experience: The electrochemical stability of borate-based anions is generally robust.[15] The [CF3BF3]⁻ anion is expected to have a wide electrochemical window, potentially exceeding that of [EMIM][BF4]. The stability is governed by the B-F and B-C bonds. The strong electron-withdrawing nature of the CF3 group can influence the oxidation potential of the anion. For imidazolium-based ILs, the cathodic limit is typically set by the reduction of the imidazolium ring, which occurs around -2.0 V vs Ag/AgCl.[12] The anodic limit is dictated by the oxidation of the anion. The high stability of fluorinated anions like [CF3BF3]⁻ makes them suitable for high-voltage applications.[10]
Thermal Stability
High thermal stability is a key safety advantage of ionic liquids over volatile organic solvents.[16] It ensures the electrolyte's integrity during device operation at elevated temperatures and under abuse conditions.
Table 3: Thermal Stability of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Anion | Decomposition Temperature (Td) (°C) |
| [EMIM][CF3BF3] | Trifluoromethyltrifluoroborate | High (exact value not specified, but borate ILs are generally stable)[3][17] |
| [EMIM][BF4] | Tetrafluoroborate | ~350-400[7] |
| [EMIM][PF6] | Hexafluorophosphate | ~350-400[7] |
| [EMIM][Tf2N] | Bis(trifluoromethylsulfonyl)imide | >400[7] |
Expertise & Experience: The thermal stability of an ionic liquid is largely determined by the strength of the bonds within its constituent ions. Imidazolium cations are known for their high thermal stability, and anions like [BF4]⁻ and [Tf2N]⁻ also exhibit high decomposition temperatures.[7] Borate-based anions are generally recognized for their excellent thermal and chemical stability, suggesting that [EMIM][CF3BF3] would be suitable for applications requiring operation at elevated temperatures.[17]
Experimental Protocols for Characterization
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance indicators discussed above.[18]
Measurement of Transport Properties
The relationship between viscosity and conductivity is a fundamental aspect of electrolyte characterization.
Caption: Workflow for determining viscosity and ionic conductivity.
Methodology:
-
Sample Preparation: Dry the ionic liquid under high vacuum (e.g., at 70-80°C) for at least 24 hours to remove residual water, as water content can significantly affect viscosity and conductivity.[14]
-
Viscosity Measurement:
-
Use a rotational rheometer with a temperature-controlled jacket set to 25.0 ± 0.1 °C.
-
Apply a small sample of the IL to the measurement geometry (e.g., cone and plate).
-
Perform a shear rate sweep and measure the corresponding shear stress to ensure Newtonian behavior.
-
The dynamic viscosity is calculated as the ratio of shear stress to shear rate.
-
-
Ionic Conductivity Measurement:
-
Use a conductivity cell with two parallel platinum electrodes of known area (A) and separation (l).
-
Submerge the cell in the temperature-controlled IL sample (25.0 ± 0.1 °C).
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range.
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A).
-
Determination of the Electrochemical Stability Window (ESW)
Cyclic Voltammetry (CV) is the standard technique for determining the ESW of an electrolyte.[9]
Caption: Experimental workflow for ESW determination using CV.
Methodology:
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox (Ar or N2) to prevent contamination from air and moisture.
-
Working Electrode (WE): A polished glassy carbon or platinum disk electrode.
-
Counter Electrode (CE): A platinum wire or foil.
-
Reference Electrode (RE): A quasi-reference electrode like a silver wire is often used, which should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) for accurate potential reporting.[9]
-
-
Cyclic Voltammetry:
-
Fill the cell with the dried ionic liquid electrolyte.
-
Perform a cyclic voltammogram, starting from the open-circuit potential and scanning towards negative potentials until a sharp increase in current is observed (cathodic limit).
-
Reverse the scan and sweep towards positive potentials until a sharp increase in current is observed (anodic limit).
-
The ESW is defined as the potential difference between the anodic and cathodic limits, typically determined at a specific current density cutoff (e.g., 0.1 or 1.0 mA/cm²).[14]
-
Implications for Electrochemical Device Performance
The superior physicochemical properties of [EMIM][CF3BF3] have significant positive implications for its application in various electrochemical devices.
Caption: Relationship between [EMIM][CF3BF3] properties and device performance.
-
Supercapacitors: The low viscosity and high conductivity of [EMIM][CF3BF3] are highly advantageous for electric double-layer capacitors (EDLCs).[19] Faster ion transport allows for more rapid charging and discharging (higher rate capability) and increased power density, as ions can more readily access the porous electrode structures.[20]
-
Lithium-Ion Batteries: In lithium-ion batteries, a wide electrochemical window is paramount. The stability of [EMIM][CF3BF3] at high potentials would enable its use with high-voltage cathode materials, leading to batteries with higher energy density.[8][21] Its low viscosity improves Li⁺ ion mobility, which is often a limiting factor in IL-based electrolytes, enhancing rate performance.[8] Furthermore, its non-flammability offers a significant safety improvement over conventional carbonate-based electrolytes.[4]
Conclusion
The ionic liquid [EMIM][CF3BF3] presents a compelling profile for use in advanced electrochemical devices. Benchmark comparisons reveal that its key advantage lies in its significantly reduced viscosity compared to common alternatives like [EMIM][BF4], without compromising the wide electrochemical window and high thermal stability characteristic of fluorinated borate anions.[3][7] This combination of properties—low viscosity, high expected conductivity, a wide potential window, and excellent thermal stability—positions [EMIM][CF3BF3] as a superior electrolyte candidate for high-performance applications, including high-rate supercapacitors and high-voltage lithium-ion batteries. Further research focusing on direct device testing is warranted to fully realize the performance gains predicted by this comparative analysis.
References
- 1. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iolitec.de [iolitec.de]
- 14. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroborate ionic liquids as sodium battery electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionic Liquids & Electrolytes - The Finze Group [chemie.uni-wuerzburg.de]
- 18. From Ab Initio to Instrumentation: A Field Guide to Characterizing Multivalent Liquid Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capacitive performance of amino acid ionic liquid electrolyte-based supercapacitors by molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Imidazolium‐Based Protic Ionic Liquids as Electrolytes for Lithium‐Ion Batteries [ilschem.com]
A Senior Application Scientist's Guide to Purity Validation of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate via HPLC
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the burgeoning field of ionic liquids (ILs), this is especially critical, as even minute impurities can significantly alter their unique physicochemical properties, leading to irreproducible experimental outcomes. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][TFTFB]), contrasted with other analytical techniques. The methodologies presented are grounded in established scientific principles and supported by experimental insights to ensure robust and reliable purity assessments.
The Critical Role of Purity for [EMIM][TFTFB]
This compound is a versatile ionic liquid with applications in electrochemistry, catalysis, and as a solvent in "green chemistry" processes.[1] Its performance in these applications is intrinsically linked to its purity. Common impurities, often remnants from its synthesis, can include unreacted starting materials (e.g., 1-methylimidazole, ethyl halides), byproducts, water, and other halide ions. These impurities can adversely affect key properties such as ionic conductivity, viscosity, and thermal stability, thereby compromising experimental results and the performance of end-products.
HPLC: A Primary Tool for Purity Determination
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and semi-volatile compounds, making it well-suited for ionic liquids. Its high resolution, sensitivity, and quantitative accuracy allow for the separation and quantification of the main IL components as well as potential impurities.
Proposed HPLC Methodology for [EMIM][TFTFB] Purity Validation
Given the ionic nature of [EMIM][TFTFB], a reversed-phase HPLC method with an ion-pairing agent is a logical and effective starting point for method development. This approach allows for the simultaneous analysis of the 1-ethyl-3-methylimidazolium cation and the trifluoro(trifluoromethyl)borate anion.
Experimental Protocol: HPLC Purity Assay of [EMIM][TFTFB]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a conductivity detector is recommended. The UV detector will quantify the imidazolium cation, which has a chromophore, while the conductivity detector can be used for the anion.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer with an ion-pairing agent and an organic modifier is proposed.
-
Aqueous Phase (A): 20 mM Potassium Phosphate buffer (pH 3.0) with 5 mM Sodium 1-octanesulfonate (ion-pairing agent).
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
UV at 210 nm (for the [EMIM] cation).
-
Conductivity detection (for the [TFTFB] anion and other ionic impurities).
-
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the [EMIM][TFTFB] sample.
-
Dissolve in a 100 mL volumetric flask with the initial mobile phase composition (90:10 Aqueous:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Guidelines): The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5]
Causality Behind Experimental Choices:
-
C18 Column: The hydrophobic nature of the C18 stationary phase provides good retention for the 1-ethyl-3-methylimidazolium cation.
-
Ion-Pairing Agent: Sodium 1-octanesulfonate is a common ion-pairing agent that forms a neutral complex with the positively charged [EMIM] cation, allowing for its retention and separation on a reversed-phase column.
-
Acidic pH: An acidic mobile phase (pH 3.0) ensures the complete protonation of the imidazolium ring, leading to consistent retention times.
-
Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) is necessary to elute both the relatively polar impurities and the more hydrophobic ionic liquid components within a reasonable timeframe.
-
Dual Detection: The use of both UV and conductivity detectors provides comprehensive information. The UV detector is specific for the cation, while the conductivity detector can detect all ionic species, including the anion and any ionic impurities that may not have a UV chromophore.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach to purity validation provides a more complete picture. The following table and discussion compare HPLC with other key analytical techniques.
| Technique | Parameter Measured | Advantages | Limitations | Typical Application |
| HPLC | Cationic and anionic components, organic impurities | High resolution, high sensitivity, quantitative, suitable for non-volatile compounds. | Requires method development, may require different detectors for cation and anion. | Overall purity assessment, quantification of organic impurities. |
| Ion Chromatography (IC) | Anionic and cationic impurities (e.g., halides, metals) | Excellent for separating and quantifying small inorganic ions. | Not ideal for the main organic cation, may require separate runs for cations and anions. | Quantification of halide and other inorganic ionic impurities.[6][7][8] |
| Quantitative NMR (qNMR) | Overall purity, structural confirmation | Absolute quantification without a specific reference standard, provides structural information.[3][9][10][11] | Lower sensitivity than HPLC for trace impurities, requires a high-field NMR spectrometer. | Orthogonal method for purity confirmation and structural elucidation. |
| Karl Fischer Titration | Water content | High accuracy and precision for water determination, automated.[12][13] | Only measures water content. | Accurate quantification of water, a critical impurity in many ILs. |
| Thermogravimetric Analysis (TGA) | Thermal stability, volatile impurities | Provides information on decomposition temperature and presence of volatile components. | Not specific for individual impurities, less sensitive than chromatographic methods. | Assessment of thermal stability and screening for volatile impurities. |
In-depth Comparison
HPLC vs. Ion Chromatography (IC):
Ion Chromatography is the gold standard for the analysis of small inorganic anions and cations.[4][14] For [EMIM][TFTFB], IC would be superior to HPLC for quantifying trace halide impurities (e.g., chloride, bromide) that may be present from the synthesis. However, conventional IC is not well-suited for the separation of the bulky organic cation, 1-ethyl-3-methylimidazolium. Therefore, HPLC and IC are complementary techniques. A comprehensive purity analysis would involve using HPLC for the main component and organic impurities, and IC for a detailed profile of inorganic ionic impurities.
HPLC vs. Quantitative NMR (qNMR):
Quantitative NMR has emerged as a powerful primary method for purity assessment because it can provide an absolute quantification of the main component without the need for a specific reference standard of that compound.[9][10] By integrating the signals of the [EMIM] cation and comparing them to a certified internal standard, the absolute purity can be determined. Furthermore, NMR provides invaluable structural information, confirming the identity of the ionic liquid and potentially identifying unknown impurities. The primary limitation of qNMR is its lower sensitivity compared to HPLC for detecting trace-level impurities. Thus, qNMR is an excellent orthogonal method to confirm the purity value obtained by HPLC and to provide structural verification.
The Indispensable Role of Karl Fischer Titration:
Water is a ubiquitous and often detrimental impurity in ionic liquids, significantly affecting their viscosity and electrochemical window. Karl Fischer titration is the most accurate and widely accepted method for the determination of water content.[12][13] It is an essential supplementary test to any chromatographic purity assessment.
Experimental Protocols for Alternative Techniques
Experimental Protocol: Ion Chromatography for Halide Impurities
-
Instrumentation: An ion chromatograph with a suppressed conductivity detector.
-
Chromatographic Conditions:
-
Anion-exchange Column: Suitable for halide separation.
-
Eluent: A sodium carbonate/sodium bicarbonate buffer is typically used.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity.
-
-
Sample Preparation: Dilute the ionic liquid in deionized water to a concentration within the linear range of the instrument for the expected halide concentrations.
Experimental Protocol: Quantitative NMR (qNMR) for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Accurately weigh a specific amount of the [EMIM][TFTFB] sample into the same NMR tube.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Data Analysis: Integrate a well-resolved signal from the internal standard and a well-resolved signal from the [EMIM] cation. The purity is calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and the internal standard.
Conclusion and Recommendations
For the comprehensive purity validation of this compound, a single analytical technique is often insufficient. A robust and self-validating system should be employed:
-
Primary Method: A validated reversed-phase HPLC method, as outlined in this guide, should be the primary tool for determining the purity of the ionic liquid and for quantifying organic impurities. Its high sensitivity and resolving power are ideal for this purpose.
-
Orthogonal Confirmation: Quantitative NMR should be used as an orthogonal method to confirm the absolute purity and to verify the structure of the ionic liquid. This provides a high degree of confidence in the purity value.
-
Specific Impurity Profiling: Ion Chromatography is recommended for the specific and sensitive quantification of halide and other inorganic ionic impurities.
-
Essential Water Determination: Karl Fischer titration is a mandatory test to accurately determine the water content, a critical parameter for most applications of ionic liquids.
By employing this multi-technique approach, researchers, scientists, and drug development professionals can be confident in the quality and purity of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scirp.org [scirp.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Cost-Benefit Analysis of [EMIM][CF3BF3] in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of industrial chemistry is in a constant state of evolution, driven by the dual imperatives of process optimization and environmental stewardship. In this landscape, ionic liquids (ILs) have emerged as a class of solvents with the potential to revolutionize a multitude of applications. This guide provides a comprehensive cost-benefit analysis of a specific ionic liquid, 1-ethyl-3-methylimidazolium trifluoroborate ([EMIM][CF3BF3]), for industrial applications. As a Senior Application Scientist, this document is structured to provide not just data, but a logical framework for decision-making, grounded in scientific principles and practical considerations.
Understanding [EMIM][CF3BF3]: Properties and Potential
[EMIM][CF3BF3] belongs to the imidazolium-based class of ionic liquids. These are salts that are liquid at or near room temperature, a characteristic that belies their ionic nature. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds (VOCs).[1][2][3] The trifluoroborate anion ([CF3BF3]⁻) in combination with the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺) bestows specific characteristics that are advantageous in various chemical processes.
A key advantage of ionic liquids is their "designer" nature; the properties can be fine-tuned by modifying the cation and anion structure.[4] This allows for the development of ILs tailored to specific applications, a significant departure from the one-size-fits-all approach of many conventional solvents.
The Economic Equation: Synthesis, Cost, and Recyclability
A critical factor in the industrial adoption of any new technology is its economic viability. The cost of ionic liquids has historically been a significant barrier to their widespread use.[3]
Synthesis of [EMIM]-based Ionic Liquids
The synthesis of imidazolium-based ionic liquids typically involves a two-step process:
-
Quaternization: This initial step involves the reaction of a 1-alkylimidazole with a haloalkane to form a halide salt of the desired cation. For [EMIM]⁺, this would be the reaction of 1-methylimidazole with a haloethane.[5]
-
Anion Exchange (Metathesis): The halide anion is then exchanged for the desired anion. To obtain [EMIM][CF3BF3], the intermediate halide salt would be reacted with a salt containing the trifluoroborate anion, such as potassium trifluoroborate (K[CF3BF3]).[4]
Caption: General synthesis route for [EMIM][CF3BF3].
While the synthesis is straightforward in principle, the cost of starting materials, purification, and the overall yield are significant factors in the final price. The need for high purity in many applications, such as in electrochemical devices, further adds to the cost.
Cost Comparison with Conventional Solvents
The Recyclability Imperative
The higher initial cost of ionic liquids necessitates their efficient recycling to be economically competitive. Due to their negligible vapor pressure, separation from volatile products can often be achieved through simple distillation. However, the recovery and purification of the ionic liquid to a reusable quality are critical steps that add to the operational cost and complexity. Studies on other ionic liquids have shown that nearly complete recovery and recyclability can be achieved, which is a significant advantage from both an economic and environmental perspective.[6] The long-term stability of the ionic liquid under process conditions is also a key factor in determining the overall cost-effectiveness.
Performance in Industrial Applications: A Comparative Analysis
While specific performance data for [EMIM][CF3BF3] in various industrial applications is not extensively documented in publicly available literature, we can infer its potential based on the known properties of similar imidazolium-based ionic liquids.
Catalysis
Ionic liquids can act as both solvents and catalysts in a variety of chemical reactions. Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their potential to stabilize catalytic species, can lead to enhanced reaction rates and selectivities. For instance, the degradation of waste nylon-66 has been demonstrated using the closely related ionic liquid [EMIM][BF4] as a reaction medium, showcasing its potential in polymer recycling.[5][7]
Separations
The tunable properties of ionic liquids make them promising candidates for challenging separation processes, such as the extraction of aromatics from aliphatics and the breaking of azeotropes.[1][6] Their high boiling points and thermal stability allow for separations that are not feasible with conventional volatile solvents.
Comparison with Traditional Solvents
The table below provides a qualitative comparison of key properties between ionic liquids like [EMIM][CF3BF3] and conventional organic solvents.
| Property | Ionic Liquids (e.g., [EMIM][CF3BF3]) | Conventional Organic Solvents |
| Vapor Pressure | Negligible[2] | High (Volatile) |
| Thermal Stability | High | Variable, often lower |
| Flammability | Generally low | Often high |
| Tunability | High (designer solvents)[4] | Low |
| Initial Cost | High[3] | Low |
| Recyclability | High potential[6] | Often difficult and energy-intensive |
| Toxicity | Varies, requires specific data[8][9] | Often high and well-documented |
| Viscosity | Generally higher | Generally lower |
graph Property_Comparison { layout=dot; rankdir=TB; node [shape=record, style=rounded, fontname="Arial", fontsize=10];IL [label="{Ionic Liquids|[EMIM][CF3BF3]|{<f0> Low Volatility | <f1> High Thermal Stability | <f2> Low Flammability | <f3> High Tunability | <f4> High Initial Cost | <f5> High Recyclability Potential | <f6> Variable Toxicity | <f7> Higher Viscosity}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VOC [label="{Conventional Solvents|Volatile Organic Compounds|{<f0> High Volatility | <f1> Lower Thermal Stability | <f2> High Flammability | <f3> Low Tunability | <f4> Low Initial Cost | <f5> Difficult Recyclability | <f6> Often High Toxicity | <f7> Lower Viscosity}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Caption: Key property comparison: Ionic Liquids vs. Conventional Solvents.
Environmental, Health, and Safety (EHS) Considerations
The "green" credentials of ionic liquids are often cited as a primary driver for their adoption. However, a comprehensive EHS assessment is crucial.
Environmental Impact
The low volatility of ionic liquids significantly reduces the emission of VOCs, which are major contributors to air pollution.[3] However, their solubility in water and potential toxicity to aquatic life are important considerations.[8] A full life cycle assessment (LCA) is necessary to evaluate the overall environmental impact, from synthesis to disposal or recycling.[10][11][12][13][14] Studies on other ionic liquids have shown that the production phase can have a significant environmental footprint, highlighting the importance of efficient synthesis and recycling processes.[11]
Health and Safety
While the non-flammable nature of many ionic liquids is a significant safety advantage, they are not without hazards. Skin and eye irritation are common concerns, and the toxicity of specific ionic liquids needs to be carefully evaluated.[8][9] It is crucial to consult the Safety Data Sheet (SDS) for [EMIM][CF3BF3] and similar compounds and to handle them with appropriate personal protective equipment (PPE). The thermal decomposition of fluorinated ionic liquids can also produce hazardous substances like hydrogen fluoride, necessitating careful temperature control in industrial processes.[9]
Experimental Protocol: Evaluating Solvent Performance
To conduct a thorough cost-benefit analysis for a specific application, a systematic experimental approach is required. The following is a generalized protocol for comparing the performance of [EMIM][CF3BF3] against a conventional solvent in a catalytic reaction.
Objective: To compare the catalytic efficiency, product yield, and solvent recyclability of [EMIM][CF3BF3] versus a conventional solvent (e.g., toluene) for a model reaction.
Materials:
-
[EMIM][CF3BF3] (high purity)
-
Conventional solvent (e.g., toluene, HPLC grade)
-
Reactants and catalyst for the chosen model reaction
-
Analytical standards for reactants and products
Methodology:
-
Reaction Setup:
-
Set up parallel reactions in both [EMIM][CF3BF3] and the conventional solvent under identical conditions (temperature, pressure, reactant concentrations, catalyst loading).
-
Ensure proper mixing in the viscous ionic liquid medium.
-
-
Reaction Monitoring:
-
Monitor the reaction progress over time by taking aliquots and analyzing them using appropriate techniques (e.g., GC, HPLC).
-
-
Product Isolation:
-
At the end of the reaction, isolate the product from the reaction mixture.
-
For the conventional solvent, this may involve solvent evaporation.
-
For the ionic liquid, this could involve extraction with a non-miscible solvent or product distillation if the product is volatile.
-
-
-
Solvent Recycling:
-
Conventional Solvent: If recycled, the solvent may require re-distillation.
-
[EMIM][CF3BF3]:
-
Remove any solid byproducts by filtration or centrifugation.
-
Remove any dissolved impurities by washing with an appropriate solvent or by vacuum distillation to remove volatile impurities.
-
Characterize the purity of the recycled ionic liquid (e.g., by NMR, water content analysis).
-
-
-
Performance Evaluation:
-
Calculate the reaction rate, product yield, and selectivity for both solvent systems.
-
Determine the recovery efficiency and purity of the recycled ionic liquid.
-
Conduct multiple recycle runs to assess the long-term performance and stability of the ionic liquid.
-
Caption: Workflow for evaluating solvent performance.
Conclusion and Future Outlook
The industrial adoption of [EMIM][CF3BF3] hinges on a comprehensive understanding of its cost-benefit profile. While its unique properties offer significant potential advantages over conventional solvents, particularly in terms of safety and process intensification, the higher initial cost remains a considerable barrier.
Key Takeaways:
-
Performance is Application-Specific: The benefits of using [EMIM][CF3BF3] will be highly dependent on the specific industrial process. In applications where its unique properties lead to significant improvements in yield, selectivity, or safety, the higher cost may be justified.
-
Recycling is Non-Negotiable: For [EMIM][CF3BF3] to be economically viable, efficient and cost-effective recycling is essential.
-
Data Gaps Exist: There is a clear need for more publicly available data on the performance, cost, and long-term stability of [EMIM][CF3BF3] in various industrial applications.
Future Research Directions:
-
Techno-economic Analyses: Detailed techno-economic models for specific industrial processes using [EMIM][CF3BF3] are needed to provide a clearer picture of its economic feasibility.
-
Life Cycle Assessments: Comprehensive LCAs are required to quantify the true environmental impact of [EMIM][CF3BF3] from cradle to grave or cradle to cradle.
-
Long-term Stability Studies: Investigations into the chemical and thermal stability of [EMIM][CF3BF3] over extended periods of use and recycling are crucial for industrial implementation.
For researchers, scientists, and drug development professionals, [EMIM][CF3BF3] represents a promising tool. However, a thorough and application-specific evaluation of its costs and benefits is paramount before considering its implementation at an industrial scale.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. iolitec.de [iolitec.de]
- 10. ima-europe.eu [ima-europe.eu]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. lifecyclecenter.se [lifecyclecenter.se]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Imidazolium-Based Ionic Liquids: [EMIM][CF3BF3] vs. [BMIM][CF3BF3] for Advanced Research and Pharmaceutical Applications
In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent system is paramount to achieving optimal outcomes. Ionic liquids (ILs), with their unique and tunable physicochemical properties, have emerged as a versatile class of solvents, offering significant advantages over traditional volatile organic compounds. Among the vast array of available ILs, those based on the imidazolium cation have garnered considerable attention due to their favorable thermal and electrochemical stability.
This guide provides an in-depth, objective comparison of two closely related imidazolium-based ionic liquids: 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([EMIM][CF3BF3]) and 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([BMIM][CF3BF3]). This comparison is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions for their specific applications. We will delve into the nuances of their physicochemical properties, supported by experimental data, and explore how a subtle change in the cation's alkyl chain length can significantly impact their performance.
Molecular Structures at a Glance
A fundamental understanding of the molecular structure is crucial to interpreting the physicochemical properties of these ionic liquids. Both [EMIM][CF3BF3] and [BMIM][CF3BF3] share the same anionic component, trifluoro(trifluoromethyl)borate ([CF3BF3]⁻), but differ in the alkyl substituent on the imidazolium cation.
Caption: Molecular structures of the [EMIM]⁺ and [BMIM]⁺ cations and the common [CF₃BF₃]⁻ anion.
The primary structural difference lies in the ethyl group (-CH₂CH₃) of [EMIM]⁺ versus the butyl group (-CH₂CH₂CH₂CH₃) of [BMIM]⁺. This seemingly minor variation in alkyl chain length has profound implications for the physical properties of the resulting ionic liquids.
Physicochemical Properties: A Head-to-Head Comparison
The utility of an ionic liquid is largely dictated by its physicochemical properties. The following table summarizes the key properties of [EMIM][CF3BF3] and [BMIM][CF3BF3], drawing on available data and established trends for imidazolium-based ionic liquids. It is important to note that while direct comparative data for these specific ionic liquids is emerging, the trends are well-supported by studies on analogous systems.[1]
| Property | [EMIM][CF3BF3] (this compound) | [BMIM][CF3BF3] (1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate) | Causality of the Difference |
| Molecular Formula | C₇H₁₁BF₆N₂[2] | C₉H₁₅BF₆N₂[3] | Addition of two -CH₂- groups to the alkyl chain. |
| Molecular Weight | 247.98 g/mol [2] | 276.03 g/mol [3] | Increased mass due to the longer butyl chain. |
| Viscosity (η) | Lower | Higher | The longer butyl chain in [BMIM]⁺ leads to stronger van der Waals interactions and increased entanglement between cations, resulting in higher viscosity. A study on a series of 1-alkyl-3-methylimidazolium trifluoromethyltrifluoroborate ILs reported viscosities in the range of 26-77 cP at 25°C, with viscosity increasing with alkyl chain length.[1] |
| Ionic Conductivity (σ) | Higher | Lower | Ionic conductivity is inversely related to viscosity. The greater mobility of the smaller [EMIM]⁺ cation allows for more efficient charge transport, leading to higher conductivity. This trend is consistently observed in imidazolium-based ILs.[4][5] |
| Thermal Stability (Td) | Similar, potentially slightly lower | Similar, potentially slightly higher | The primary decomposition pathway for many imidazolium ILs is initiated at the most acidic proton on the imidazolium ring. While the longer alkyl chain in [BMIM]⁺ may slightly increase thermal stability due to increased van der Waals forces, the difference is generally not substantial for short alkyl chains.[6] Thermal stability is often more significantly influenced by the anion. |
| Electrochemical Window (EW) | Wider | Narrower | The electrochemical window is primarily determined by the reduction of the cation and the oxidation of the anion. While the anion is the same, the slightly easier reduction of the bulkier [BMIM]⁺ cation can lead to a marginally narrower cathodic limit compared to [EMIM]⁺.[7][8] |
Delving Deeper: The "Why" Behind the Properties
The data presented in the table highlights a clear trend: the seemingly small difference in the alkyl chain length between an ethyl and a butyl group has a cascading effect on the macroscopic properties of the ionic liquid.
-
Viscosity and Ionic Conductivity: A Reciprocal Relationship The increased length of the butyl chain in [BMIM]⁺ enhances the van der Waals forces between the cations. This leads to stronger intermolecular interactions and a greater degree of entanglement, which in turn restricts the movement of the ions and results in higher viscosity.[9] As ionic conductivity is dependent on the mobility of the constituent ions, the higher viscosity of [BMIM][CF3BF3] directly translates to lower ionic conductivity compared to its ethyl-substituted counterpart.[4] This is a critical consideration in applications where efficient charge transport is essential, such as in electrochemical devices.
-
Thermal Stability: The Dominant Role of the Anion For many imidazolium-based ionic liquids, the onset of thermal decomposition is dictated by the stability of the anion and the strength of the cation-anion interaction.[6] While the longer alkyl chain in [BMIM]⁺ might contribute to a minor increase in thermal stability due to increased van der Waals interactions, the difference between the ethyl and butyl analogues is often less pronounced than the influence of the anion.[10] For applications requiring high-temperature operation, a thorough thermal analysis is crucial.
-
Electrochemical Window: Cationic Influence on Stability The electrochemical window represents the potential range within which the ionic liquid remains stable without undergoing oxidation or reduction. The anodic limit is typically determined by the oxidation of the anion, which is the same for both ILs in this comparison. The cathodic limit, however, is influenced by the reduction of the imidazolium cation. The slightly larger size and increased electron-donating nature of the butyl group in [BMIM]⁺ can make it marginally easier to reduce than the [EMIM]⁺ cation, potentially leading to a slightly narrower electrochemical window.[7][8]
Applications in Research and Drug Development
The distinct properties of [EMIM][CF3BF3] and [BMIM][CF3BF3] make them suitable for different applications within the research and pharmaceutical sectors.
[EMIM][CF3BF3]: The Choice for High Mobility Applications
With its lower viscosity and higher ionic conductivity, [EMIM][CF3BF3] is an excellent candidate for applications where rapid ion transport is beneficial. These include:
-
Electrochemical Applications: As an electrolyte in batteries, supercapacitors, and sensors, its high conductivity facilitates efficient charge transfer, leading to improved device performance.[6]
-
Catalysis: In catalytic reactions, the lower viscosity can enhance mass transport of reactants and products, potentially leading to higher reaction rates.
-
Green Chemistry: Its properties make it a promising medium for various chemical transformations where enhanced reaction kinetics are desired.[6]
[BMIM][CF3BF3]: A Versatile Solvent with Enhanced Solvating Power
The longer alkyl chain of [BMIM][CF3BF3] can enhance its ability to dissolve a wider range of organic molecules, including poorly water-soluble active pharmaceutical ingredients (APIs).[11] This makes it a valuable tool in:
-
Drug Formulation and Delivery: Its potential to solubilize hydrophobic drugs can be leveraged to develop novel drug delivery systems, potentially improving bioavailability.[12]
-
Organic Synthesis: It can serve as a versatile reaction medium for a broad spectrum of organic reactions.
-
Energy Storage: While having a lower conductivity than its ethyl counterpart, it is still a viable candidate for various energy storage applications.[13]
Experimental Protocols for Property Characterization
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to characterize these ionic liquids.
Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Caption: Workflow for TGA analysis of ionic liquids.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid into a clean, tared alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the thermogravimetric analyzer.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a controlled rate (a standard rate is 10°C/min) to a final temperature that is well above the expected decomposition point (e.g., 600°C).
-
-
Data Collection: Continuously monitor and record the sample's weight as a function of temperature.
-
Data Analysis: The onset decomposition temperature (Td) is typically determined as the temperature at which a significant weight loss begins, often defined as the intersection of the baseline tangent with the tangent of the decomposition curve.[2]
Electrochemical Window Determination via Cyclic Voltammetry (CV)
Caption: Workflow for determining the electrochemical window using CV.
Protocol:
-
Electrochemical Cell Setup:
-
Use a three-electrode configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., a quasi-reference electrode like a silver wire in a solution of Ag⁺ in the same IL, or a standard reference electrode with a salt bridge), and a counter electrode (e.g., a platinum wire or foil).
-
Ensure the ionic liquid is dry and free of impurities, as water can significantly narrow the electrochemical window.[8]
-
-
De-aeration: Purge the ionic liquid with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Cyclic Voltammetry Measurement:
-
Set the potential range to be scanned. This should be wide enough to observe the oxidation and reduction of the ionic liquid.
-
Apply a linear potential sweep at a defined scan rate (e.g., 50-100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis: The electrochemical window is determined by the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents.[5] The exact onset is often defined by a specific current density cutoff.
Conclusion and Future Outlook
The choice between this compound ([EMIM][CF3BF3]) and 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate ([BMIM][CF3BF3]) is a nuanced decision that hinges on the specific requirements of the application. For processes demanding high ionic mobility and low viscosity, such as in high-performance electrochemical devices, [EMIM][CF3BF3] presents a clear advantage. Conversely, when the goal is to dissolve a wide range of solutes, particularly in the context of pharmaceutical formulations, the enhanced solvating capability of [BMIM][CF3BF3] may be more beneficial.
As research into ionic liquids continues to expand, it is anticipated that more direct comparative data for these and other novel ionic liquids will become available. This will further empower scientists and engineers to tailor their solvent selection with even greater precision, unlocking new possibilities in fields ranging from green chemistry to advanced drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-乙基-3-甲基咪唑四氟硼酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of imidazolium-based ionic liquids with different anions on wheat seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biocompatible ionic liquids and their applications in pharmaceutics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
As researchers and developers, our work with novel materials like ionic liquids (ILs) pushes the boundaries of science. 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a valuable compound in applications ranging from battery materials to catalysis[1][2]. However, its unique properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that this innovative material is managed responsibly throughout its lifecycle.
The core principle of this guide is risk mitigation through understanding. While comprehensive toxicological data for this specific ionic liquid is not widely available, we can infer a robust safety and disposal protocol by examining its constituent parts—the 1-ethyl-3-methylimidazolium cation and the trifluoro(trifluoromethyl)borate anion—and by adhering to best practices for related chemical classes.
Section 1: Essential Compound Profile and Properties
Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of known and inferred properties. Note that some data is based on the closely related analogue, 1-Ethyl-3-methylimidazolium tetrafluoroborate, due to limited specific data for the trifluoro(trifluoromethyl)borate salt.
| Property | Data | Source Analogue/Note |
| Appearance | Colorless to Yellow clear liquid | Tokyo Chemical Industry |
| Molecular Formula | C₆H₁₁BF₄N₂ (for tetrafluoroborate salt) | PubChem[3] |
| Molecular Weight | 197.97 g/mol (for tetrafluoroborate salt) | Sigma-Aldrich |
| Melting Point | 15 °C (lit.) | Sigma-Aldrich, ChemicalBook[4] |
| Boiling Point | >350 °C (lit.) | Sigma-Aldrich, ChemicalBook[4] |
| Density | 1.294 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Purity | >98.0% (HPLC) | Tokyo Chemical Industry |
| Key Characteristics | Low viscosity, high ionic conductivity, negligible vapor pressure | Chem-Impex[1], ResearchGate[5] |
| Biodegradability | Not readily biodegradable | Inferred from related imidazolium-based ILs and general scientific consensus[5][6][7] |
Section 2: Hazard Assessment and Immediate Safety Measures
While this substance may not be classified as hazardous under GHS by all suppliers, a cautious approach is warranted as it is not yet fully tested[8]. The primary risks are associated with direct contact and environmental release.
Health Hazards:
-
Eye Contact: May cause irritation. In case of contact, rinse cautiously and continuously with water for several minutes. If present, remove contact lenses and continue rinsing[8][9]. Seek medical advice if irritation persists[9].
-
Skin Contact: May cause skin irritation[9]. Upon contact, wash the affected area with plenty of soap and water[6][9]. Remove contaminated clothing[6].
-
Ingestion: May be harmful if swallowed[8][9]. Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting[6].
-
Inhalation: Not an expected route of exposure under normal conditions due to its low vapor pressure[5][9]. However, if mists or aerosols are generated, move to fresh air[6].
Environmental Hazards: Ionic liquids, particularly those with imidazolium cores, are often not readily biodegradable and can persist in the environment[5][7]. Discharge into drains, soil, or waterways must be strictly avoided[6][10].
Section 3: Personal Protective Equipment (PPE) Protocol
A proactive approach to PPE is a non-negotiable aspect of laboratory safety. The causality is simple: creating barriers prevents exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards[8][9]. The non-volatile nature of the liquid reduces splash risk compared to traditional solvents, but accidental contact is still possible.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) tested according to EN 374[11]. Check for leaks or tears before use. This is the most critical barrier, as skin contact is the most likely route of exposure.
-
Body Protection: A standard laboratory coat is required. For larger quantities or situations with a higher risk of spillage, consider a chemically resistant apron.
-
Respiratory Protection: Not required under normal use conditions in a well-ventilated area[9][11].
Section 4: Spill Management Workflow
Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition as a precaution, although the substance has a high flash point[10].
Step 2: Contain the Spill
-
For small spills (<100 mL): Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and absorb the liquid[6][11].
-
For large spills: Prevent the material from entering drains or waterways by creating a barrier with absorbent materials[6].
Step 3: Absorb and Collect
-
Carefully wipe or scoop the absorbed material into a designated, sealable, and properly labeled waste container[10][11]. Use non-sparking tools for this process[10].
Step 4: Decontaminate the Area
-
Clean the spill area thoroughly. Water or isopropanol can be effective for final decontamination[6][11].
-
Collect all cleaning materials (wipes, etc.) and place them in the same hazardous waste container.
Step 5: Dispose of Waste
-
Seal the container and label it clearly as "Hazardous Waste: this compound".
-
Arrange for disposal through your institution's licensed chemical waste disposal service.
Section 5: Waste Disposal Pathways
The high cost and potential environmental impact of ionic liquids make recovery and recycling an attractive option where feasible[12][13]. However, for contaminated or small-quantity waste, a formal disposal pathway is required.
Decision-Making for Disposal
The following diagram outlines the logical flow for managing waste streams of this ionic liquid.
Caption: Decision workflow for handling waste this compound.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
NEVER discharge this chemical into the sewer system or general waste[10].
-
Collect all waste containing this ionic liquid, including contaminated materials from spills, into a designated, chemically compatible, and sealable container. Keep this waste stream separate from other chemical wastes to avoid unintended reactions.
-
-
Container Management:
-
Ensure the container is tightly closed and stored in a dry, cool, and well-ventilated area[10].
-
The container must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
-
Final Disposal:
-
The designated method for final disposal is through a licensed chemical destruction facility[10].
-
Controlled incineration with flue gas scrubbing is the preferred technology. This ensures the complete destruction of the organic imidazolium ring and allows for the capture and neutralization of potentially hazardous fluorine-containing combustion byproducts[10].
-
Work with your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 3. 1-Ethyl-3-methylimidazolium tetrafluoroborate | C6H11BF4N2 | CID 2769348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. proionic.com [proionic.com]
- 7. researchgate.net [researchgate.net]
- 8. iolitec.de [iolitec.de]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. research.chalmers.se [research.chalmers.se]
- 13. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Senior Application Scientist's Guide to Handling 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
In the dynamic landscape of chemical research and pharmaceutical development, ionic liquids (ILs) have emerged as a fascinating class of compounds with tunable properties. Among these, 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate stands out for its potential applications. However, its novelty also means that comprehensive toxicological data is not yet widely available. A 2021 review highlighted that toxicological information for this specific IL is "lacking or inconclusive"[1]. This guide is crafted to fill that knowledge gap, providing you, our esteemed colleagues in research, with a robust framework for the safe handling, use, and disposal of this compound. Our approach is grounded in the principles of proactive risk mitigation and a deep understanding of chemical causality.
I. Core Hazard Assessment: What the Data Tells Us
Direct safety data for this compound indicates that it is an irritant. The primary, immediate hazards are:
Given the limited long-term toxicological data, we must operate under the precautionary principle, treating this compound with the respect due to a substance with unknown chronic effects. The structural components—an imidazolium cation and a fluorinated borate anion—warrant a cautious approach. For instance, related fluorinated compounds can pose additional hazards upon decomposition.[3][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple box-checking; it is a dynamic risk assessment. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions (small scale, <10g) | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat | To prevent skin and eye contact from minor splashes or spills. Double-gloving provides an extra layer of protection against potential permeation. |
| Reactions and transfers (larger scale, >10g or heated) | - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber or Viton™)- Chemical-resistant apron over a lab coat- Closed-toe shoes | The increased volume and potential for aerosol generation necessitate a higher level of protection for the eyes, face, and body. More robust glove materials are recommended for extended contact. |
| Cleaning spills | - As per larger scale reactions- Respiratory protection may be required depending on the size of the spill and ventilation | A spill increases the surface area and potential for exposure. Respiratory protection should be considered if there is a risk of inhaling aerosols. |
III. Operational Protocols: From Benchtop to Disposal
A. Engineering Controls: Your Primary Barrier
Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate aerosols or involve heating.[3]
B. Safe Handling and Use: A Step-by-Step Approach
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Have a spill kit rated for chemical spills nearby.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the ionic liquid, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.
-
Transfers : When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Be aware that thermal decomposition may release hazardous fluorine-containing gases.[3][4]
C. Spill Management
In the event of a spill:
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[3]
-
Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[6]
D. Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not discharge into drains or the environment.[7]
IV. Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling the ionic liquid.
By adhering to these guidelines, you can confidently work with this compound while upholding the highest standards of laboratory safety. Our commitment is to empower your research by providing not just materials, but also the critical knowledge to use them safely and effectively.
References
- 1. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Starshinechemical [starshinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
